Tellimagrandin Ii
Description
isolated from Filipendula palmata; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGHAEBIBSEQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002061 | |
| Record name | Tellimagrandin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81571-72-4, 58970-75-5 | |
| Record name | Tellimagrandin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eugeniin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellimagrandin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellimagrandin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellimagrandin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tellimagrandin II: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II is a monomeric ellagitannin, a class of hydrolyzable tannins known for their complex structures and significant biological activities. As the first ellagitannin formed from 1,2,3,4,6-pentagalloyl-glucose, it serves as a key precursor to more complex tannins. Its chemical structure, characterized by a hexahydroxydiphenoyl (HHDP) group bridging the 4th and 6th positions of the glucose core, underpins its diverse pharmacological properties, including antiviral and antibacterial effects. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification.
Natural Sources of this compound
This compound has been identified in a variety of plant species across different families. The primary sources are detailed in the table below. While quantitative data for this compound is not widely published, related data on total phenol or other major compound yields are included where available to provide context for extraction efficiency from these sources.
| Plant Species | Family | Common Name | Plant Part(s) | Notes on Yield/Purity |
| Tellima grandiflora | Saxifragaceae | Fringecups | Leaves | Primary source for biosynthetic studies.[1] |
| Syzygium aromaticum | Myrtaceae | Clove | Flower buds | Contains eugenol as the major component (up to 82.38%); this compound is also present.[2][3] |
| Geum japonicum | Rosaceae | Japanese avens | Whole plant | A known source of this compound (also referred to as Eugeniin).[2][4] |
| Trapa bispinosa | Lythraceae | Water Caltrop | Shells (Pericarp) | A confirmed source of this compound.[5][6][7] |
| Filipendula ulmaria | Rosaceae | Meadowsweet | - | Contains various simple HHDP esters, including this compound. |
| Syzygium jambos | Myrtaceae | Rose apple | - | Listed as a source for this compound. |
| Myrothamnus flabellifolia | Myrothamnaceae | Resurrection plant | - | Reported to contain this compound. |
| Pimenta pseudocaryophyllus | Myrtaceae | - | - | Reported to contain this compound. |
Biosynthesis of this compound
This compound is a pivotal intermediate in the biosynthesis of more complex ellagitannins. The pathway begins with the precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).
The formation of this compound is an oxidative process catalyzed by a specific laccase-type phenol oxidase enzyme, pentagalloylglucose:O(2) oxidoreductase.[1] This enzyme facilitates an intramolecular C-C oxidative coupling between the galloyl groups at positions 4 and 6 of the glucose core, forming the characteristic hexahydroxydiphenoyl (HHDP) bridge.
This compound can be further metabolized through two primary routes:
-
Further Oxidation: It can be oxidized to form casuarictin.[2]
-
Dimerization: A laccase enzyme can catalyze the dimerization of two this compound molecules to form the dimeric ellagitannin, cornusiin E.[8]
Isolation and Purification Methodologies
The isolation of this compound follows a multi-step protocol common for the purification of hydrolyzable tannins from plant matrices. The general workflow involves solvent extraction, preliminary fractionation, and final purification by preparative chromatography.
Experimental Protocols
1. Small-Scale Extraction
This protocol is adapted from methodologies for extracting hydrolyzable tannins.[9]
-
Objective: To obtain a crude extract rich in phenolic compounds, including this compound.
-
Materials:
-
Dried and powdered plant material (e.g., 200 mg).
-
Extraction Solvent: 80% acetone / 20% water (v/v).
-
0.1% Ascorbic acid solution (to prevent oxidation).
-
Test tubes, planar shaker, centrifuge.
-
-
Procedure:
-
Weigh 200 mg of dried, ground plant material into a test tube.
-
Add 10 mL of the extraction solvent (pre-mixed with 0.1% ascorbic acid).
-
Macerate overnight at 4°C.
-
Place the tubes on a planar shaker for 3 hours to enhance extraction.
-
Centrifuge the mixture to pellet the insoluble debris.
-
Carefully transfer the supernatant (the crude extract) to a new tube.
-
To maximize yield, the pellet can be re-extracted with an additional 5-10 mL of the extraction solvent, shaken, centrifuged, and the supernatants combined.
-
Evaporate the acetone from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
The remaining aqueous extract can be lyophilized or used directly for the next step.
-
2. Fractionation by Sephadex LH-20 Column Chromatography
This step separates tannins from other low-molecular-weight phenolics and impurities.[10]
-
Objective: To enrich the tannin fraction containing this compound.
-
Materials:
-
Sephadex LH-20 gel.
-
Chromatography column (e.g., 5 x 40 cm).
-
Elution Solvents: 100% Ethanol, 50% Acetone (v/v).
-
Crude extract from the previous step.
-
-
Procedure:
-
Swell the Sephadex LH-20 gel in ethanol and pack the column according to the manufacturer's instructions.
-
Dissolve the crude extract (e.g., 2 g) in a minimal volume of ethanol (e.g., 20 mL).
-
Apply the dissolved extract to the top of the equilibrated Sephadex LH-20 column.
-
Elution Step 1 (Removal of Non-tannins): Elute the column with 100% ethanol. This mobile phase will remove low-molecular-weight phenolic compounds and other impurities.[10] Collect fractions and monitor the eluate by TLC or UV-Vis spectroscopy.
-
Elution Step 2 (Elution of Tannins): After the initial elution, switch the mobile phase to 50% acetone (v/v). This will elute the tannin fraction, including this compound.[10]
-
Collect the tannin-containing fractions.
-
Combine the relevant fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield a powdered, tannin-enriched fraction.
-
3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final step to isolate pure this compound from the enriched tannin fraction.
-
Objective: To achieve high-purity this compound.
-
Materials:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18, 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid or Acetic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Tannin-enriched fraction.
-
-
Procedure:
-
Develop an analytical HPLC method first to determine the optimal separation conditions. A common starting gradient for tannins is from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 30-40 minutes.
-
Dissolve the tannin-enriched fraction in the initial mobile phase composition.
-
Inject the sample onto the preparative C18 column.
-
Run the preparative HPLC using a scaled-up gradient from the analytical method. An example elution program could be a linear gradient of acetonitrile in 0.1% aqueous formic acid.[9]
-
Monitor the eluate at a wavelength suitable for tannins (e.g., 280 nm).
-
Collect the peak corresponding to this compound based on its retention time from the analytical run.
-
Combine the collected fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of over 90% is often achievable.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. EXTRACTION AND CHROMATOGRAPHIC SEPARATION OF TANNIN FRACTIONS FROM TANNIN-RICH PLANT MATERIAL [journal.pan.olsztyn.pl]
- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and Identification of Bioactive Polyphenols in the Trapa bispinosa Roxb. Pericarp Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. utupub.fi [utupub.fi]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
The Biosynthesis of Tellimagrandin II: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tellimagrandin II, a key ellagitannin, has garnered significant interest within the scientific community due to its wide range of biological activities, including antiviral and antineoplastic properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, with a particular focus on the enzymatic processes and molecular mechanisms involved. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound synthesis, detailed experimental protocols, and quantitative data to support further research and application.
Introduction
This compound is the inaugural ellagitannin synthesized from 1,2,3,4,6-pentagalloyl-glucose and is found in various plant species, including Tellima grandiflora, Geum japonicum, and Syzygium aromaticum (clove)[1]. As a precursor to more complex ellagitannins, understanding its biosynthesis is crucial for harnessing the therapeutic potential of this class of compounds. This guide will detail the metabolic journey from the shikimate pathway to the formation of this compound and its subsequent transformations.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that originates from the primary metabolic shikimate pathway.
2.1. From the Shikimate Pathway to Gallic Acid
The journey begins with the conversion of 3-dehydroshikimic acid, an intermediate of the shikimate pathway, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase.
2.2. Formation of β-Glucogallin
Gallic acid is then esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is mediated by a UDP-glycosyltransferase.
2.3. Synthesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose
Through a series of galloylation reactions, β-glucogallin is converted to 1,2,3,4,6-penta-O-galloyl-β-D-glucose. These steps involve galloyltransferases that utilize β-glucogallin as the galloyl donor.
2.4. The Key Oxidative Coupling Step
The final and defining step in this compound biosynthesis is the intramolecular oxidative coupling of the galloyl groups at the 4- and 6-positions of 1,2,3,4,6-pentagalloyl-glucose. This reaction is catalyzed by a specific laccase-type phenol oxidase named pentagalloylglucose:O(2) oxidoreductase (EC 1.10.3.2), which was first isolated and characterized from Tellima grandiflora leaves. This enzymatic conversion results in the formation of the hexahydroxydiphenoyl (HHDP) bridge, the characteristic feature of ellagitannins.
2.5. Subsequent Transformations of this compound
This compound serves as a branching point for the synthesis of other ellagitannins. It can be further oxidized to form casuarictin or undergo dimerization to yield cornusiin E[1]. The dimerization to cornusiin E is also catalyzed by a laccase, which is distinct from the enzyme responsible for the formation of this compound[2].
Signaling Pathway Diagram
Biosynthetic pathway of this compound from the shikimate pathway.
Quantitative Data
A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on the enzymes and metabolites involved.
Table 1: Physicochemical Properties of Key Enzymes
| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | Isoelectric Point (pI) |
| Pentagalloylglucose:O(2) oxidoreductase | Tellima grandiflora | ~60 | 5.0 | 6.3 |
| Laccase (for Cornusiin E synthesis) | Tellima grandiflora | ~160 (tetramer of 40 kDa subunits) | 5.2 | 5.2 |
Data sourced from Niemetz & Gross, 2003 and Niemetz, 2003.[1][2]
Table 2: Michaelis-Menten Kinetic Parameters of a Plant Laccase
Note: Specific kinetic data for the pentagalloylglucose:O(2) oxidoreductase from Tellima grandiflora is not currently available in the literature. The following data is for a purified laccase from Prickly lettuce (Lactuca serriola L.) leaves and is provided for illustrative purposes.
| Substrate | Km (µM) | Vmax (µM/min) |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 53.68 | 641.2 |
Data sourced from a study on laccase from Prickly lettuce.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Purification of Pentagalloylglucose:O(2) Oxidoreductase from Tellima grandiflora Leaves
This protocol is based on the methods described by Niemetz and Gross (2003)[1].
4.1.1. Materials and Reagents
-
Fresh or frozen Tellima grandiflora leaves
-
Liquid nitrogen
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing polyvinylpolypyrrolidone, ascorbate, and β-mercaptoethanol)
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
Chromatography resins (e.g., DEAE-cellulose, Phenyl-Sepharose, Superdex 200)
-
Chromatography system (e.g., FPLC)
4.1.2. Procedure
-
Homogenization: Grind fresh or frozen leaves to a fine powder in liquid nitrogen.
-
Extraction: Suspend the powder in cold extraction buffer and stir for 30 minutes at 4°C.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing the laccase activity is typically between 30-60% saturation.
-
Dialysis: Resuspend the active precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the appropriate buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.
-
Size-Exclusion Chromatography: Further purify the active fractions on a Superdex 200 column to obtain a homogenous enzyme preparation.
Experimental Workflow: Enzyme Purification
Workflow for the purification of pentagalloylglucose:O(2) oxidoreductase.
Enzyme Activity Assay
4.2.1. Principle The activity of pentagalloylglucose:O(2) oxidoreductase is determined by monitoring the consumption of the substrate, 1,2,3,4,6-pentagalloyl-glucose, or the formation of the product, this compound, over time using High-Performance Liquid Chromatography (HPLC).
4.2.2. Materials and Reagents
-
Purified enzyme solution
-
Substrate: 1,2,3,4,6-pentagalloyl-glucose
-
Assay buffer (e.g., 0.1 M citrate buffer, pH 5.0)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
This compound standard (for product identification and quantification)
4.2.3. Procedure
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of 1,2,3,4,6-pentagalloyl-glucose, and the purified enzyme solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or a denaturing agent).
-
HPLC Analysis: Inject the samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Quantify the decrease in the substrate peak area and/or the increase in the product peak area over time. Calculate the enzyme activity in units (e.g., µmol of product formed per minute).
Metabolite Analysis by HPLC-MS
4.3.1. Principle High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its precursors in plant extracts.
4.3.2. Sample Preparation
-
Extraction: Extract plant material with a suitable solvent (e.g., 80% methanol).
-
Filtration: Filter the extract to remove particulate matter.
-
Concentration: Concentrate the extract under reduced pressure.
-
Solid-Phase Extraction (SPE): Optionally, use an SPE cartridge to clean up the sample and enrich for the compounds of interest.
4.3.3. HPLC-MS Analysis
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used in negative ion mode for the analysis of tannins.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the compounds of interest and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
Gene Identification and Expression Analysis
While the specific genes encoding the laccases involved in this compound biosynthesis in Tellima grandiflora have not been fully characterized, modern molecular biology techniques can be employed for their identification and to study their expression.
Gene Cloning Strategy
A common strategy for cloning laccase genes involves a combination of PCR-based methods using degenerate primers designed from conserved regions of known laccase sequences, followed by techniques like Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.
Logical Relationship: Gene Cloning
A typical workflow for cloning a target laccase gene.
Gene Expression Analysis by qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) can be used to study the expression levels of candidate laccase genes in different tissues of Tellima grandiflora or under various environmental conditions. This involves designing specific primers for the target genes and a reference gene, followed by reverse transcription of RNA to cDNA and subsequent real-time PCR analysis.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a key step in the production of a diverse array of bioactive ellagitannins in plants. The identification and characterization of the pentagalloylglucose:O(2) oxidoreductase from Tellima grandiflora has been a significant milestone in understanding this pathway. However, further research is needed to elucidate the precise kinetic parameters of this enzyme, identify and characterize the corresponding genes, and understand the regulatory networks that control the flux through this pathway. Such knowledge will be invaluable for the metabolic engineering of plants to enhance the production of these medicinally important compounds and for the development of novel therapeutic agents.
References
- 1. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellagitannin biosynthesis: laccase-catalyzed dimerization of this compound to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Tellimagrandin II: A Technical Guide
Tellimagrandin II (TGII), a dimeric ellagitannin found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory, antibacterial, and anticancer properties of TGII. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Anti-inflammatory Mechanism of Action
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages. The primary mechanism involves the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
Inhibition of Pro-inflammatory Mediators
TGII has been shown to significantly inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 and human monocyte-derived macrophages.[1][2] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]
Modulation of Upstream Signaling Pathways
The anti-inflammatory effects of TGII are orchestrated through the inhibition of critical upstream signaling cascades:
-
NF-κB Pathway: TGII attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway by reducing the phosphorylation of the p65 subunit.[1][3]
-
AP-1 Pathway: The activation of Activator Protein-1 (AP-1), another crucial transcription factor in inflammation, is suppressed by TGII through the reduced expression of c-fos and phosphorylation of c-jun.[1][3]
-
MAPK Pathway: TGII blocks the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of pro-inflammatory cytokine production.[1][3]
Quantitative Data: Anti-inflammatory Activity
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Viability | RAW 264.7 | TGII | Up to 50 µM | > 90% viability | [1][2] |
| NO Production | RAW 264.7 | LPS + TGII | 12.5 - 50 µM | Significant inhibition | [1] |
| PGE2 Production | RAW 264.7 | LPS + TGII | 12.5 - 50 µM | Significant inhibition | [1] |
| NOS2 Protein Expression | RAW 264.7 | LPS + TGII | 25 - 50 µM | Significant reduction | [1] |
| COX-2 Protein Expression | RAW 264.7 | LPS + TGII | 25 - 50 µM | Significant reduction | [1] |
| phospho-p65 Expression | RAW 264.7 | LPS + TGII | 50 µM | Reduced expression | [1] |
| phospho-p38 Expression | RAW 264.7 | LPS + TGII | 50 µM | Reduced expression | [1] |
Signaling Pathway Diagram
References
Tellimagrandin II: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin II, a dimeric ellagitannin found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, including its anti-inflammatory, antibacterial, antiviral, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a hydrolyzable tannin characterized by a C-glucosidic ellagitannin structure. It is naturally present in a variety of plant species, including Trapa bispinosa (water chestnut), Geum japonicum, and Syzygium aromaticum (clove)[1]. Traditionally, plants containing this compound have been used in folk medicine for their diverse therapeutic properties. Modern scientific investigation has begun to validate these traditional uses, revealing the potent bioactive nature of this complex polyphenol. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Biological Activities
This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for clarity and comparative analysis.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated murine and human macrophages have shown that this compound can effectively reduce the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of this compound
| Cell Line | Treatment | Mediator Inhibited | Concentration / IC₅₀ | Reference |
| RAW 264.7 (murine macrophages) | LPS + this compound | Nitric Oxide (NO) | Significant reduction at 25 µM | [2][3][4] |
| RAW 264.7 (murine macrophages) | LPS + this compound | Prostaglandin E2 (PGE2) | Significant reduction at 25 µM | [2][3] |
Antibacterial Activity
A notable biological activity of this compound is its potent antibacterial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to not only directly inhibit bacterial growth but also to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance.
Quantitative Data: Antibacterial Activity of this compound
| Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| Methicillin-sensitive S. aureus (MSSA) | Minimum Inhibitory Concentration | 64 | [1] |
| Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration | 128 | [1] |
| MRSA (in combination with oxacillin) | Synergistic Activity | MIC of oxacillin reduced | [1] |
Antiviral Activity
This compound has shown promise as an antiviral agent, particularly against Herpes Simplex Virus (HSV). Its mechanism of action appears to involve the early stages of viral infection, including attachment and penetration into host cells.
Quantitative Data: Antiviral Activity of this compound
| Virus | Cell Line | Activity | EC₅₀ | Reference |
| Herpes Simplex Virus 2 (HSV-2) | Vero cells | Inhibition of viral replication | Not explicitly stated, but pterocarnin A, a similar compound, showed activity. Further research on this compound is needed. | [5] |
Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties. Extracts from plants rich in Tellimagrandin I and II have been shown to induce cytotoxic effects and promote apoptosis in cancer cell lines. However, specific IC₅₀ values for purified this compound against a broad range of cancer cell lines are still under investigation. One study on walnut extracts rich in Tellimagrandin I and II reported cytotoxic effects on human HeLa cancer cells through the promotion of apoptosis and reduction of mitochondrial respiration[6].
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Activity | IC₅₀ | Reference |
| HeLa (Cervical Cancer) | Cytotoxicity (from walnut extract rich in Tellimagrandin I & II) | Not specified for this compound alone | [6] |
| MCF-7 (Breast Cancer) | Data not available | - | |
| HepG2 (Liver Cancer) | Data not available | - |
Antioxidant Activity
As a polyphenol, this compound is expected to possess antioxidant properties. However, specific quantitative data from standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay are not yet extensively reported in the literature for the purified compound. Such assays would quantify its ability to neutralize free radicals, typically reported as an IC₅₀ value or in Trolox equivalents[7][8][9].
Quantitative Data: Antioxidant Activity of this compound
| Assay | Activity | Value | Reference |
| DPPH Radical Scavenging | IC₅₀ | Data not available | |
| ORAC | Trolox Equivalents | Data not available |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following sections and diagrams illustrate the key signaling pathways modulated by this compound.
Anti-inflammatory Signaling Pathway
This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, it reduces the phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK, leading to decreased expression of pro-inflammatory enzymes like iNOS and COX-2, and consequently, reduced production of NO and PGE2[2][3][4].
Caption: this compound inhibits LPS-induced inflammatory signaling.
Antibacterial Mechanism against MRSA
This compound overcomes methicillin resistance in S. aureus by a multi-faceted mechanism. It downregulates the expression of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a is the key enzyme responsible for β-lactam resistance in MRSA. By reducing PBP2a levels, this compound restores the susceptibility of MRSA to β-lactam antibiotics. Furthermore, it disrupts the integrity of the bacterial cell wall, leading to cell lysis[1][10][11].
Caption: this compound's mechanism against MRSA.
Antiviral Mechanism against Herpes Simplex Virus (HSV)
The antiviral activity of this compound against HSV is primarily attributed to its ability to interfere with the initial stages of the viral life cycle. It is thought to inhibit the attachment of the virus to host cell receptors and prevent its subsequent penetration into the cell, thereby blocking the initiation of infection[5].
Caption: this compound inhibits early stages of HSV infection.
Anticancer Apoptotic Pathway
While the precise signaling pathways for this compound-induced apoptosis in cancer cells are not fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) leading to programmed cell death[6][12][13][14][15].
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of a freshly prepared 0.1 mM DPPH solution in methanol. A blank (methanol) and a standard antioxidant (e.g., Trolox or ascorbic acid) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Western Blot Analysis for NF-κB Pathway
This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.
-
Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with LPS and/or this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Treatment: Divide the rats into groups: a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 50 mg/kg, administered orally or intraperitoneally). Administer the treatments 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
Therapeutic Potential and Future Directions
The diverse biological activities of this compound highlight its significant therapeutic potential. Its potent anti-inflammatory properties suggest its utility in treating inflammatory conditions such as sepsis and arthritis. The antibacterial activity against MRSA is particularly noteworthy in the era of rising antibiotic resistance, offering a potential new avenue for treating challenging infections, possibly in combination with existing antibiotics. The antiviral and anticancer activities, although less characterized, warrant further investigation to establish its efficacy and mechanisms of action in these therapeutic areas.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a systemic drug.
-
In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to confirm the therapeutic efficacy observed in vitro.
-
Toxicology: Thoroughly evaluating the safety profile and potential toxicity of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into clinical applications.
Conclusion
This compound is a multifaceted natural compound with a compelling profile of biological activities. This technical guide has summarized the current state of knowledge regarding its anti-inflammatory, antibacterial, antiviral, and anticancer properties, providing a foundation for future research. The detailed experimental protocols and elucidated signaling pathways presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising molecule. Continued investigation into this compound could lead to the development of novel therapies for a range of human diseases.
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the suppression of herpes simplex virus type 2 replication by pterocarnin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA)[v1] | Preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Apoptotic cell signaling in cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Tellimagrandin II: A Potent Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly in Staphylococcus aureus, presents a formidable challenge to global public health. Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of nosocomial and community-acquired infections, often associated with high morbidity and mortality. The urgent need for novel therapeutic strategies has driven research into natural compounds with antimicrobial properties. This technical guide focuses on Tellimagrandin II, a polyphenolic compound extracted from Trapa bispinosa (water caltrop), and its demonstrated efficacy as an antibacterial agent against MRSA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the proposed mechanism of action of this compound, serving as a resource for researchers and professionals in the field of drug development.
Quantitative Antimicrobial Activity
This compound (TGII) has demonstrated significant in vitro activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for TGII against various clinical isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against S. aureus Strains[1]
| Antimicrobial Agent | MIC (μg/mL) |
| MSSA (Clinical Isolate) | |
| This compound | 64 |
| Oxacillin | 4 |
| Ampicillin | > 512 |
| Erythromycin | 128 |
| Doxycycline | 2 |
| Levofloxacin | 0.5 |
Synergistic Effects with Conventional Antibiotics
A crucial aspect of this compound's potential is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. The fractional inhibitory concentration (FIC) index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents. An FIC index of ≤ 0.5 is indicative of synergy.
Table 2: Synergistic Activity of this compound with Oxacillin and Doxycycline against MRSA[1]
| MRSA Strain | Combination | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic in Combination with TGII (40 μg/mL) (μg/mL) | FIC Index | Interpretation |
| 19615 | Oxacillin + TGII | 512 | 128 | 0.56 | Additive |
| Doxycycline + TGII | 16 | 4 | 0.56 | Additive | |
| 18631 | Oxacillin + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |
| Doxycycline + TGII | 16 | 4 | 0.56 | Additive | |
| 18271 | Oxacillin + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |
| Doxycycline + TGII | 16 | 4 | 0.56 | Additive | |
| 33591 | Oxacillin + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |
| Doxycycline + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the antibacterial activity of this compound against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and various antibiotics against MSSA and MRSA strains was determined using the broth microdilution method.
Fractional Inhibitory Concentration (FIC) Index Assay
The synergistic effect of this compound in combination with conventional antibiotics was assessed using the checkerboard method to determine the FIC index.
Time-Kill Kinetic Assay
To evaluate the bactericidal activity of this compound, a time-kill kinetic study was performed.[1]
-
Inoculum Preparation: A mid-logarithmic phase culture of MRSA was diluted to a starting concentration of approximately 1 x 106 colony-forming units (CFU)/mL in fresh MHB.
-
Treatment: The bacterial suspension was treated with this compound (40 μg/mL), oxacillin (5 μg/mL), doxycycline (8 μg/mL and 16 μg/mL), and combinations of TGII with the antibiotics. A no-drug control was also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were taken from each treatment group, serially diluted, and plated on tryptic soy agar.
-
Incubation and Counting: Plates were incubated at 37°C for 24 hours, after which the colonies were counted to determine the CFU/mL at each time point.
-
Data Analysis: The results were plotted as log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.
The time-kill assay revealed a significant reduction of approximately 3.0 log10 CFU/mL in the TGII-treated group within the initial 8 hours of incubation, demonstrating its bactericidal activity against MRSA.[1]
Investigation of the Mechanism of Action
Several experiments were conducted to elucidate the mechanism by which this compound exerts its antibacterial effect on MRSA.
-
Quantitative Real-Time PCR (qPCR): This was used to measure the mRNA expression levels of the mecA gene, which is responsible for methicillin resistance.
-
Western Blot Analysis: This technique was employed to determine the protein expression levels of Penicillin-Binding Protein 2a (PBP2a), the product of the mecA gene.
-
PBP2a Latex Agglutination Test: A rapid assay to detect the presence of PBP2a.
-
BOCILLIN FL Binding Assay: This assay uses a fluorescently labeled penicillin derivative (BOCILLIN FL) to assess the binding affinity of PBP2a.
-
Transmission Electron Microscopy (TEM): Used to visualize the morphological changes in MRSA cells after treatment with this compound.
Mechanism of Action of this compound against MRSA
The collective results from the mechanistic studies indicate that this compound's antibacterial activity against MRSA is multi-faceted.
The primary mechanism of action of this compound against MRSA involves the downregulation of the mecA gene, leading to a reduction in the expression of PBP2a.[1] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA. Furthermore, this compound was found to directly interfere with the function of PBP2a.[1] Transmission electron microscopy images confirmed that treatment with this compound resulted in the destruction of the MRSA cell wall integrity, leading to the loss of cytoplasmic content and cell death.[1]
Anti-Biofilm Activity
While this compound has shown potent antibacterial activity against planktonic MRSA, specific studies detailing its efficacy against MRSA biofilms were not identified in the conducted literature search. The ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its therapeutic potential, as biofilm-associated infections are notoriously difficult to treat. Further research is warranted to investigate the anti-biofilm properties of this compound against MRSA.
Conclusion
This compound exhibits promising antibacterial activity against MRSA, a clinically significant and often multidrug-resistant pathogen. Its bactericidal action, coupled with its ability to synergistically enhance the efficacy of conventional antibiotics, positions it as a strong candidate for further preclinical and clinical development. The mechanism of action, involving the suppression of the mecA-PBP2a resistance pathway and disruption of cell wall integrity, provides a solid foundation for its therapeutic rationale. Future research should focus on its anti-biofilm potential and in vivo efficacy to fully elucidate its role in combating MRSA infections.
References
An In-depth Technical Guide on the Antiviral Properties of Tannins Against Herpes Simplex Virus, with Reference to Tellimagrandin II
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no direct studies on the specific antiviral properties of Tellimagrandin II against Herpes Simplex Virus (HSV) have been identified. This compound is an ellagitannin, a class of polyphenolic compounds. This guide, therefore, focuses on the broader class of tannins, for which there is a significant body of research regarding their anti-HSV activity. The data and mechanisms presented herein for various tannins can serve as a foundational framework for investigating the potential of related compounds like this compound.
Introduction
Herpes Simplex Virus (HSV), encompassing HSV-1 and HSV-2, is a highly prevalent pathogen causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. The emergence of strains resistant to current nucleoside analog therapies, such as acyclovir, necessitates the exploration of novel antiviral agents.[1][2] Tannins, a diverse group of plant-derived polyphenolic compounds, have demonstrated considerable in vitro antiviral activity against HSV, making them promising candidates for new therapeutic strategies.[1][2]
This technical guide provides a comprehensive overview of the current understanding of the anti-HSV properties of tannins. It summarizes quantitative data on their antiviral efficacy, details common experimental protocols for their evaluation, and illustrates their proposed mechanisms of action through signaling pathway and workflow diagrams.
Quantitative Data on Anti-HSV Activity of Tannins
The antiviral efficacy of various tannins against HSV-1 and HSV-2 has been quantified in numerous studies. The key parameters are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity.
Below is a summary of the reported anti-HSV activities for several representative tannins.
| Tannin Compound | Virus Strain | Cell Line | CC₅₀ (µM) | EC₅₀/IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Chebulagic Acid (CHLA) | HSV-1 | A549 | 316.82 ± 11.23 | 17.02 ± 2.82 | 18.62 | [3] |
| Punicalagin (PUG) | HSV-1 | A549 | 318.84 ± 4.98 | 10.25 ± 1.13 | 31.11 | [3] |
| Chebulinic Acid (CHLI) | HSV-1 | A549 | 330.83 ± 9.07 | 20.85 ± 2.40 | 15.87 | [3] |
| Punicalin (PUN) | HSV-1 | A549 | 310.85 ± 1.99 | 21.33 ± 1.77 | 14.57 | [3] |
| Epiactissimin B | HSV-1 | MDBK | - | - | >60.6 | [4] |
| Epiactissimin A | HSV-1 | MDBK | - | - | >55.5 | [4] |
| Acutissimin A | HSV-1 | MDBK | - | - | >34.8 | [4] |
| Mongolicain | HSV-1 | MDBK | - | - | >32.5 | [4] |
| Tannic Acid | HSV-1 | MDBK | - | - | >25 | [4] |
| Castalagin | HSV-1 (ACV-S) | Vero | 39.5 ± 2.8 | 0.058 ± 0.004 | 681 | [5] |
| Vescalagin | HSV-1 (ACV-S) | Vero | 48.7 ± 3.5 | 0.11 ± 0.007 | 443 | [5] |
| Chebulagic Acid | HSV-2 | Vero | - | - | - | [1] |
| Chebulinic Acid | HSV-2 | Vero | - | - | - | [1] |
Note: '-' indicates data not provided in the cited source. Data is presented as mean ± standard deviation where available.
Experimental Protocols
The evaluation of the antiviral properties of tannins against HSV involves a series of standardized in vitro assays. These protocols are designed to determine the efficacy of the compounds and to elucidate their mechanism of action.
-
Objective: To determine the concentration range at which the test compound is toxic to the host cells, enabling the calculation of the CC₅₀.
-
Methodology:
-
Cell Seeding: Host cells (e.g., Vero, A549, or MDBK cells) are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the tannin.
-
Incubation: The plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
-
-
Objective: To quantify the inhibitory effect of a compound on the production of infectious virus particles, allowing for the determination of the EC₅₀ or IC₅₀.[6]
-
Methodology:
-
Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayer is infected with a known amount of HSV (typically 50-100 plaque-forming units, PFU) for 1-2 hours at 37°C.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test tannin.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet.
-
Data Analysis: The plaques are counted, and the percentage of plaque inhibition is calculated relative to a virus control (no compound). The EC₅₀/IC₅₀ is determined from the dose-response curve.[3][7]
-
-
Objective: To determine if the compound has a direct inactivating effect on HSV particles.
-
Methodology:
-
Virus-Compound Incubation: A known concentration of HSV is incubated with various concentrations of the tannin for a set period (e.g., 1-2 hours) at 37°C.
-
Dilution: The mixture is then diluted to a sub-therapeutic concentration of the compound to prevent further effects on the host cells during the assay.
-
Infection: The diluted mixture is used to infect a host cell monolayer.
-
Quantification: The remaining viral infectivity is quantified using a plaque reduction assay. A significant reduction in plaque numbers compared to the control indicates a virucidal effect.[7]
-
-
Objective: To assess the ability of the compound to inhibit the binding of HSV to the host cell surface.
-
Methodology:
-
Pre-treatment: A host cell monolayer is pre-chilled to 4°C.
-
Infection: The cells are then infected with HSV in the presence of various concentrations of the tannin and incubated at 4°C for 1-2 hours. This temperature allows for viral attachment but prevents penetration.
-
Washing: Unbound virus is washed away with cold medium.
-
Quantification: The number of attached viruses can be quantified by lysing the cells and measuring the amount of viral DNA via qPCR, or by shifting the temperature to 37°C and performing a plaque assay.[8][9]
-
-
Objective: To determine if the compound can block the entry of HSV into the host cell after attachment.
-
Methodology:
-
Virus Adsorption: HSV is allowed to adsorb to the host cell monolayer at 4°C for 1-2 hours in the absence of the compound.
-
Washing: Unbound virus is removed by washing.
-
Compound Addition and Temperature Shift: The medium is replaced with fresh medium containing various concentrations of the tannin, and the temperature is shifted to 37°C to allow penetration.
-
Inactivation of External Virus: After a short incubation period (e.g., 30 minutes), any virus that has not penetrated is inactivated by a low pH citrate buffer wash.
-
Quantification: The number of successfully penetrated viruses is determined by a plaque assay.[7][9]
-
Mechanisms of Anti-HSV Action and Signaling Pathways
Tannins exert their antiviral effects against HSV through multiple mechanisms, primarily by targeting the early stages of the viral life cycle.[1][10] Their complex polyphenolic structures allow for interactions with both viral and cellular components.[1]
The most well-documented mechanism of action for tannins against HSV is the inhibition of viral attachment and entry into the host cell.[1][7]
-
Interaction with Viral Glycoproteins: HSV initiates infection by the binding of its envelope glycoproteins, particularly glycoprotein B (gB) and glycoprotein C (gC), to heparan sulfate proteoglycans on the host cell surface. This is followed by the interaction of glycoprotein D (gD) with specific cellular receptors, triggering membrane fusion. Tannins, such as chebulagic acid and punicalagin, have been shown to bind to these viral glycoproteins.[1][7] This binding can sterically hinder the interaction of the virus with host cell receptors, thereby blocking both initial attachment and subsequent entry.[7][11]
-
Direct Virucidal Effect: Some tannins can directly interact with the viral envelope, leading to the inactivation of the virus particle before it can attach to a host cell.[1]
HSV can spread directly from an infected cell to an adjacent uninfected cell, a process that is also mediated by viral glycoproteins. By interfering with the function of these glycoproteins, tannins like chebulagic acid and punicalagin can effectively inhibit this mode of viral dissemination, limiting the size and formation of plaques in vitro.[7]
While the primary mode of action appears to be at the entry stage, some studies suggest that tannins may also interfere with later stages of the viral life cycle, such as viral DNA replication.[1][10] The combination of certain ellagitannins with acyclovir has shown synergistic effects, suggesting that they may act on different targets, with tannins potentially inhibiting viral DNA replication through a mechanism distinct from that of nucleoside analogs.[1]
Visualizations
Caption: Workflow for evaluating the antiviral activity of tannins against HSV.
Caption: Key stages of the HSV life cycle and targets of tannin inhibition.
Caption: Tannins block HSV entry by binding to viral glycoproteins.
Conclusion and Future Directions
The available scientific literature strongly supports the potential of tannins as a valuable class of compounds for the development of novel anti-HSV therapeutics. Their primary mechanism of inhibiting viral entry by targeting essential viral glycoproteins presents a different mode of action compared to currently used nucleoside analogs.[1][7] This is particularly relevant for combating acyclovir-resistant HSV strains.
While data on this compound is currently absent, its structural classification as an ellagitannin suggests it may share similar anti-HSV properties with compounds like punicalagin and castalagin. Future research should therefore focus on:
-
In Vitro Screening: Evaluating the cytotoxicity and anti-HSV efficacy (EC₅₀/IC₅₀) of purified this compound against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.
-
Mechanism of Action Studies: Conducting detailed mechanistic assays to determine if this compound acts via virucidal effects, inhibition of attachment, penetration, or later stages of viral replication.
-
In Vivo Studies: Should in vitro data prove promising, advancing to animal models to assess the therapeutic efficacy and safety of this compound in treating HSV infections.
The exploration of tannins, including this compound, holds significant promise for expanding the arsenal of antiviral drugs against Herpes Simplex Virus.
References
- 1. Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-derived tannins as anti-herpes simplex agents: A systematic review of in vitro evidence, molecular mechanisms, and therapeutic potential [herbmedpharmacol.com]
- 3. Hydrolyzable Tannins (Chebulagic Acid and Punicalagin) Target Viral Glycoprotein-Glycosaminoglycan Interactions To Inhibit Herpes Simplex Virus 1 Entry and Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Inhibition of herpes simplex virus infection by tannins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrolyzable tannins (chebulagic acid and punicalagin) target viral glycoprotein-glycosaminoglycan interactions to inhibit herpes simplex virus 1 entry and cell-to-cell spread - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin II, a polyphenolic compound, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of its core anti-inflammatory effects, focusing on its mechanism of action in mitigating inflammatory responses. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting inflammatory diseases.
Introduction
This compound is an ellagitannin found in various plants, including nuts and cloves.[1] It is formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[2] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities, which include antioxidant, anticancer, and antimicrobial effects.[3][4] A significant area of interest is its potent anti-inflammatory activity, particularly its ability to modulate key signaling pathways involved in the inflammatory cascade. This guide focuses on the well-documented inhibitory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, a key model for studying innate immune responses.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₁H₃₀O₂₆ | [5] |
| Molar Mass | 938.66 g/mol | [2] |
| IUPAC Name | (11aR,13S,14R,15S,15aR)-2,3,4,5,6,7-Hexahydroxy-9,17-dioxo-9,11,11a,13,14,15,15a,17-octahydrodibenzo[g,i]pyrano[3,2-b][2][6]dioxacycloundecine-13,14,15-triyl tris(2,3,4-trihydroxybenzoate) | [2] |
| Synonyms | Eugeniin | [2] |
| CAS Number | 58970-75-5 | [2] |
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported by Lin et al. (2021).
Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression
| Treatment | Concentration (µM) | Nitrite (NO₂⁻) Production (% of LPS control) | iNOS mRNA Expression (Fold change vs. LPS control) | iNOS Protein Expression (% of LPS control) |
| Pre-treatment | 10 | ~80% | ~0.8 | ~75% |
| 25 | ~60% | ~0.6 | ~50% | |
| 50 | ~40% | ~0.4 | ~25% | |
| Post-treatment | 10 | ~85% | Not Reported | ~80% |
| 25 | ~70% | Not Reported | ~60% | |
| 50 | ~50% | Not Reported | ~40% |
Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.
Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂) Production and COX-2 Expression
| Treatment | Concentration (µM) | PGE₂ Production (% of LPS control) | COX-2 Protein Expression (% of LPS control) |
| Pre-treatment | 10 | ~80% | ~70% |
| 25 | ~60% | ~50% | |
| 50 | ~40% | ~30% | |
| Post-treatment | 10 | ~85% | ~75% |
| 25 | ~70% | ~60% | |
| 50 | ~50% | ~40% |
Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Target Protein | Treatment | Concentration (µM) | Phosphorylation/Activation (% of LPS control) |
| p-p65 (NF-κB) | Pre-treatment | 25 | ~50% |
| c-fos | Pre-treatment | 25 | ~60% |
| p-c-jun | Pre-treatment | 25 | ~70% |
| p-p38 (MAPK) | Pre-treatment | 25 | ~40% |
Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
LPS Stimulation: Inflammation is induced by treating the cells with 100 ng/mL of lipopolysaccharide (LPS).
-
This compound Treatment:
-
Pre-treatment: Cells are incubated with varying concentrations of this compound (10, 25, 50 µM) for 30 minutes prior to LPS stimulation.
-
Post-treatment: Cells are treated with varying concentrations of this compound (10, 25, 50 µM) 30 minutes after LPS stimulation.
-
Cell Viability Assay
-
Method: Alamar Blue assay.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Cells are treated with this compound (10, 25, 50 µM) or vehicle (0.1% DMSO) for 24 hours.
-
10% Alamar Blue reagent is added to each well.
-
After incubation, the absorbance is measured at 570 nm and 600 nm using an ELISA plate reader.
-
Cell viability is calculated relative to the vehicle-treated control cells.
-
Nitric Oxide (NO) Measurement (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
RAW 264.7 cells are treated as described in section 4.1.
-
After the incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Prostaglandin E₂ (PGE₂) Measurement (ELISA)
-
Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
RAW 264.7 cells are treated as described in section 4.1.
-
The cell culture supernatant is collected.
-
The concentration of PGE₂ in the supernatant is quantified using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, and key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, c-fos, phospho-c-jun, phospho-p38, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To measure the mRNA expression level of iNOS.
-
Procedure:
-
Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
The quantity and quality of RNA are assessed.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression is calculated using the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and inhibition by this compound.
Figure 2: General experimental workflow for studying the anti-inflammatory effects of this compound.
Conclusion
This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide and prostaglandin E₂.[7] Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, leading to the downregulation of iNOS and COX-2 expression.[7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in treating inflammatory diseases. Further studies are warranted to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C41H30O26 | CID 151590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyphenol - Wikipedia [en.wikipedia.org]
The Antioxidant Capacity of Tellimagrandin II: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, demonstrates significant antioxidant potential. This document provides a comprehensive analysis of its antioxidant capacity, consolidating available quantitative data, detailing its primary cellular mechanism of action through the Keap1-Nrf2 signaling pathway, and providing standardized experimental protocols for its evaluation. The direct radical-scavenging abilities and the indirect cytoprotective effects mediated by the induction of endogenous antioxidant enzymes position this compound as a compound of interest for further investigation in the development of therapeutics targeting oxidative stress-related pathologies.
Introduction to this compound
This compound is a hydrolyzable tannin, specifically an ellagitannin, formed through the oxidation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.[1][2] It is a naturally occurring polyphenolic compound identified in various plant species, including Geum japonicum and Syzygium aromaticum (clove).[1] As a member of the polyphenol family, this compound is structurally equipped to act as a potent antioxidant, a property attributed to many compounds in this class.[3] Its complex structure, featuring multiple galloyl groups, allows for effective donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), underpinning its direct antioxidant effects. Furthermore, emerging research points towards its role as a modulator of cellular defense pathways, offering a multi-faceted approach to mitigating oxidative stress.
Direct Radical-Scavenging Activity
The direct antioxidant capacity of a compound is its intrinsic ability to neutralize free radicals in vitro. This is commonly measured using chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[4]
Quantitative Antioxidant Data
While this compound is widely recognized for its antioxidant properties, comprehensive quantitative data across all standard assays is limited in publicly available literature. The following table summarizes the available data.
| Assay | Result (IC₅₀) | Reference Compound | Notes |
| Unspecified Radical Scavenging Assay | 7.62 µM | Not Specified | The study evaluated hydrolyzable tannins; the specific assay for this value was not detailed.[5] |
| DPPH Radical Scavenging Assay | Data Not Found | Trolox / Ascorbic Acid | Further research is needed to quantify the specific DPPH radical scavenging capacity. |
| ABTS Radical Cation Decolorization Assay | Data Not Found | Trolox | Further research is needed to quantify the specific ABTS radical scavenging capacity. |
| Oxygen Radical Absorbance Capacity (ORAC) | Data Not Found | Trolox | Further research is needed to quantify the specific peroxyl radical absorbance capacity. |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for determining the DPPH radical scavenging activity of this compound.
1. Principle: The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical.[6] In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When reduced by an antioxidant, the color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
2. Reagents and Materials:
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Ascorbic Acid or Trolox (Positive Control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
3. Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH powder in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation. Adjust the absorbance of the working solution to approximately 1.0 ± 0.2 at 517 nm by diluting with the solvent.
-
Preparation of Test and Control Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar concentration range for the positive control (Ascorbic Acid or Trolox).
-
-
Reaction Setup:
-
In a 96-well plate, add a defined volume of each concentration of the test sample or control to separate wells (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.
-
Prepare a blank sample containing the solvent instead of the test compound.
-
-
Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration required to achieve 50% scavenging.
Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Pathway
Beyond direct radical scavenging, polyphenols like this compound exert significant cytoprotective effects by modulating endogenous antioxidant defense systems. The primary pathway responsible for this action is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of cellular redox homeostasis.
Mechanism of Action:
-
Basal State: Under normal, non-stressed conditions, the Nrf2 transcription factor is sequestered in the cytoplasm by its inhibitor, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.
-
Activation by Oxidative Stress or Inducers: Electrophilic compounds or ROS can induce conformational changes in Keap1 by modifying its reactive cysteine residues. It is hypothesized that this compound acts as an inducer, disrupting the Keap1-Nrf2 complex.
-
Nrf2 Stabilization and Nuclear Translocation: The disruption of the complex prevents Nrf2 degradation. Stabilized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins. This complex then binds to specific DNA sequences known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous cytoprotective genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration. This coordinated upregulation fortifies the cell against oxidative damage.
// Translocation Edge Nrf2_free -> Nrf2_nuc [ltail=cluster_cytoplasm, lhead=cluster_nucleus, label="Translocation", color="#34A853", style=bold, fontcolor="#202124"]; }
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by this compound.
Experimental Protocols for Cellular Activity
General Workflow for Antioxidant Assessment
The evaluation of a compound like this compound follows a logical progression from chemical assays to cellular and mechanistic studies.
Caption: General experimental workflow for assessing antioxidant capacity.
Detailed Experimental Protocol: Western Blot for Nrf2 Activation
This protocol provides a method to qualitatively and quantitatively assess the activation of the Nrf2 pathway by measuring protein levels.
1. Principle: Western blotting uses antibodies to detect specific proteins in a sample. To confirm Nrf2 activation, this protocol measures the increase of Nrf2 in the nuclear fraction and the upregulation of a key downstream target, HO-1, in total cell lysates after treatment with this compound.
2. Reagents and Materials:
-
Cell line (e.g., HepG2, HaCaT)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear/Cytoplasmic fractionation kit
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
3. Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include an untreated control.
-
Protein Extraction:
-
For total protein: Wash cells with cold PBS and lyse with RIPA buffer.
-
For fractionation: Use a commercial kit to separate nuclear and cytoplasmic extracts according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
4. Analysis: Analyze the resulting bands. An increase in Nrf2 protein in the nuclear fraction (normalized to Lamin B1) and an increase in total HO-1 protein (normalized to β-actin/GAPDH) in treated cells compared to the control indicates activation of the Keap1-Nrf2 pathway.
Conclusion
This compound is a potent antioxidant ellagitannin with a dual mechanism of action. It possesses direct radical-scavenging capabilities, as evidenced by in vitro assays, and more significantly, it functions as a powerful modulator of the cellular antioxidant response. By activating the Keap1-Nrf2 signaling pathway, this compound upregulates a suite of cytoprotective genes, enhancing the cell's intrinsic ability to combat oxidative stress. This indirect mechanism provides a sustained and amplified defense against ROS. While further studies are required to fully quantify its activity in standardized assays and to validate its efficacy in vivo, the existing evidence strongly supports this compound as a high-potential candidate for the development of novel antioxidant and cytoprotective therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyphenol - Wikipedia [en.wikipedia.org]
- 5. Antioxidant Activity of Myrtus communis L. and Myrtus nivellei Batt. & Trab. Extracts: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic Composition and Antioxidant Activity of Alchemilla Species - PMC [pmc.ncbi.nlm.nih.gov]
Tellimagrandin II: A Technical Guide to its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, has a rich history of use in traditional medicine and is now a subject of intense scientific scrutiny for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the traditional applications, modern scientific validation, and underlying molecular mechanisms of this compound. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative bioactivity data, and visualizations of its mechanisms of action. This document synthesizes current knowledge to facilitate further investigation into the therapeutic potential of this promising natural compound.
Introduction
This compound is a polyphenolic compound belonging to the class of ellagitannins. It is naturally present in a variety of plants, some of which have been cornerstones of traditional healing practices for centuries. Notably, it can be isolated from the shells of the water chestnut (Trapa bispinosa), the leaves and stems of Geum japonicum (Asian herb bennet), and the flower buds of Syzygium aromaticum (clove)[1][2]. While traditional medicine has long harnessed the therapeutic benefits of these plants, modern science is now elucidating the specific contributions of their bioactive constituents, with this compound emerging as a molecule of significant interest. This guide will delve into the ethnobotanical uses of plants rich in this compound and connect them to its scientifically validated biological activities, including its antibacterial, anti-inflammatory, antiviral, and potential anticancer effects.
Traditional Medicine Applications
The traditional uses of plants containing this compound provide a valuable context for understanding its therapeutic potential.
-
Trapa bispinosa (Water Chestnut): In the Indian Ayurvedic system of medicine, various parts of the water chestnut plant are used to treat ailments related to the stomach, genitourinary system, liver, kidney, and spleen. It is recognized for its astringent, diuretic, and antiseptic properties and has been employed to manage conditions such as diarrhea, dysentery, and inflammation[1].
-
Geum japonicum (Asian Herb Bennet): Traditional Chinese Medicine utilizes Geum japonicum as a diuretic and an astringent. It has been traditionally used in poultices for boils and ulcers and consumed to treat coughs and hemoptysis (coughing up blood).
-
Syzygium aromaticum (Clove): Clove is a well-known spice with a long history of medicinal use across various cultures. It is traditionally used as an analgesic, particularly for toothaches, and as an antiseptic to combat infections.
The common thread among these traditional uses—treating infections and inflammatory conditions—aligns remarkably with the scientifically validated biological activities of this compound.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the biological activities of this compound, providing a basis for comparison and further investigation.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | Metric | Value | Reference |
| Staphylococcus aureus | Methicillin-sensitive (MSSA) | MIC | 64 µg/mL | [1] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | MIC | 128 µg/mL | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Observed Effect | Reference |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 25 µM | Significant suppression | [3] |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 50 µM | Significant suppression | [3] |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 25 µM | Significant suppression | [3][4] |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 50 µM | Significant suppression | [3][4] |
| Human CD14+ Monocyte-derived Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 25 µM | Significant suppression | |
| Human CD14+ Monocyte-derived Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 50 µM | Significant suppression |
Table 3: Antiviral and Anticancer Activity of this compound
| Activity | Virus/Cell Line | Metric | Value | Reference |
| Antiviral | Herpes Simplex Virus (HSV) | IC50 | Data not yet available in the searched literature. The compound is known to have anti-herpesvirus properties[2]. | [2] |
| Anticancer | HeLa (Cervical Cancer) | IC50 | Data not yet available in the searched literature. |
Mechanisms of Action
Antibacterial Mechanism
This compound exhibits potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism involves the disruption of the bacterial cell wall. It achieves this by downregulating the expression of the mecA gene, which is responsible for methicillin resistance. This reduction in mecA expression leads to a subsequent decrease in the production of Penicillin-Binding Protein 2a (PBP2a), a key enzyme that allows MRSA to synthesize its cell wall in the presence of β-lactam antibiotics. The inhibition of PBP2a function ultimately compromises the integrity of the bacterial cell wall, leading to cell lysis and death.
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory signaling pathways. In macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, this compound significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. The upstream mechanism involves the inhibition of the phosphorylation of key signaling molecules in the NF-κB and MAPK pathways, including p65, c-fos, c-jun, and p38.
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by this compound in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by this compound in Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Tellimagrandin II: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II, a dimeric ellagitannin, has emerged as a significant natural product with a diverse range of biological activities. First identified as a constituent of Tellima grandiflora, its discovery has paved the way for extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on its antibacterial, anti-inflammatory, and antiviral properties. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and drug development efforts.
Discovery and History
This compound was first isolated from the leaves of Tellima grandiflora, a plant in the Saxifragaceae family. Its structure was elucidated as a C-glucosidic ellagitannin, representing a key intermediate in the biosynthesis of more complex hydrolyzable tannins. Historically, it has also been identified under the synonym Eugeniin, isolated from Geum japonicum and Syzygium aromaticum (clove).[1] this compound is formed biosynthetically from 1,2,3,4,6-pentagalloyl-glucose through an oxidative coupling reaction catalyzed by a laccase-type phenol oxidase. This enzymatic conversion is a critical step in the biosynthesis of a wide array of ellagitannins found in various plant species.
Chemical Properties
| Property | Value |
| Molecular Formula | C₄₁H₃₀O₂₆ |
| Molecular Weight | 938.66 g/mol |
| IUPAC Name | (2R,3R,4S,5R,6R)-2,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-6-yl 3,4,5-trihydroxybenzoate |
| CAS Number | 81571-72-4 |
| Appearance | Amorphous powder |
| Solubility | Soluble in methanol, ethanol, and water |
Biological Activities and Quantitative Data
This compound exhibits a remarkable spectrum of biological activities, which have been quantified in various in vitro studies. The following table summarizes the key quantitative data associated with its primary therapeutic effects.
| Biological Activity | Target/Assay | Test System | Result | Reference |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | [2] |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [2] | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Significant reduction at 25 µM and 50 µM | [3] |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | Significant reduction at 25 µM and 50 µM | [3] | |
| Histidine Decarboxylase (HDC) from Morganella morganii | Enzyme Inhibition Assay | IC₅₀ = 6.1 µM | [4] | |
| Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | IC₅₀ = 5.0 µg/mL (5.3 µM) | [1] |
| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | Active, specific IC₅₀ not reported | [1] | |
| Acyclovir-resistant HSV-1 | Plaque Reduction Assay | Active, specific IC₅₀ not reported | [1] |
Experimental Protocols
Isolation and Purification of this compound from Trapa bispinosa
This protocol outlines a general procedure for the isolation and purification of this compound from the shells of Trapa bispinosa, a known source of this compound.[2]
a. Extraction:
-
Air-dry the shells of Trapa bispinosa and grind them into a fine powder.
-
Macerate the powdered material with 80% aqueous acetone at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to remove the acetone.
-
Defat the resulting aqueous suspension by partitioning with n-hexane.
b. Chromatographic Purification:
-
Subject the defatted aqueous extract to column chromatography on a Sephadex LH-20 column.
-
Elute the column with a stepwise gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing this compound.
-
Perform further purification using preparative HPLC on a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods.
c. Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic analysis, including:
-
¹H-NMR and ¹³C-NMR: To determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC of this compound against MRSA and MSSA can be determined using the broth microdilution method as described by Chang et al. (2019).[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria in broth without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay (Nitric Oxide and Prostaglandin E2 Production)
This protocol is based on the study by Lin et al. (2021) to assess the anti-inflammatory effects of this compound in LPS-stimulated macrophages.[3]
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Read the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)
This protocol is adapted from the study by Kurokawa et al. (1998) which identified this compound (as Eugeniin) as an anti-herpesvirus compound.[1]
-
Grow a confluent monolayer of Vero cells in a 6-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a known titer of Herpes Simplex Virus Type 1 (HSV-1) (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of this compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well.
-
The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism against MRSA
This compound overcomes methicillin resistance in S. aureus by targeting the genetic basis of this resistance. It downregulates the expression of the mecA gene, which encodes for the Penicillin-Binding Protein 2a (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to synthesize its cell wall even in the presence of these drugs. By reducing the production of PBP2a, this compound re-sensitizes MRSA to β-lactam antibiotics.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways activated by inflammatory stimuli such as LPS. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and consequently, a decrease in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).
Antiviral Mechanism against Herpes Simplex Virus
The anti-herpesvirus activity of this compound (Eugeniin) is primarily attributed to its ability to inhibit viral DNA synthesis. It acts as a non-competitive inhibitor of the viral DNA polymerase with respect to dTTP. This inhibition is selective for the viral enzyme over host cell DNA polymerases, providing a therapeutic window.
Conclusion
This compound is a promising natural product with well-documented antibacterial, anti-inflammatory, and antiviral activities. Its multifaceted mechanisms of action, particularly its ability to overcome antibiotic resistance in MRSA and modulate key inflammatory pathways, make it an attractive candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this compound into clinical applications. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Purification and characterization of eugeniin as an anti-herpesvirus compound from Geum japonicum and Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by this compound in Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Metabolism and Bioavailability of Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the metabolic fate and bioavailability of Tellimagrandin II, a prominent ellagitannin. It details the compound's transformation by host and microbial systems, summarizes key quantitative data, and outlines standard experimental protocols for its investigation.
Introduction to this compound
This compound is a hydrolyzable tannin belonging to the ellagitannin class of polyphenols. It is formed biosynthetically through the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[1][2][3] Found in various plants, including Tellima grandiflora, clove (Syzygium aromaticum), and Japanese avens (Geum japonicum), it is a precursor to a range of bioactive metabolites.[1] Like other ellagitannins, the biological effects of this compound are largely attributed to its metabolic products rather than the parent compound itself, making an understanding of its metabolic pathway and bioavailability crucial for research and development.
Metabolism of this compound
The metabolism of this compound is a multi-stage process, beginning in the gastrointestinal tract and continuing systemically after absorption of its metabolites. The parent molecule is too large and hydrophilic for significant intestinal absorption. Its journey involves initial hydrolysis followed by extensive transformation by the gut microbiota.
Initial Hydrolysis to Ellagic Acid
Upon ingestion, this compound is unstable under the pH conditions of the stomach and small intestine, where it undergoes hydrolysis. This process cleaves the ester bonds, releasing its constituent galloyl groups and the hexahydroxydiphenoyl (HHDP) group. The HHDP group spontaneously lactonizes to form ellagic acid (EA) .[4] This conversion is the prerequisite step for all subsequent microbial metabolism.
Gut Microbiota Metabolism: Conversion to Urolithins
Ellagic acid, being poorly soluble and not readily absorbed, transits to the colon. Here, the gut microbiota metabolize it into a series of more bioavailable, low-molecular-weight compounds known as urolithins .[5][6] This transformation involves a sequence of lactone-ring cleavage, decarboxylation, and progressive dehydroxylation reactions.[7]
The metabolic cascade is as follows:
-
Ellagic Acid is first converted to Pentahydroxy-urolithin (Urolithin M-5) .
-
Urolithin M-5 is then dehydroxylated to form various Tetrahydroxy-urolithins (e.g., Urolithin M-6, Urolithin D, Urolithin E) .
-
Further dehydroxylation yields Trihydroxy-urolithins (e.g., Urolithin C, Urolithin M-7) .
-
The final products are typically Dihydroxy-urolithins (Urolithin A and Isourolithin A) and, in some cases, Monohydroxy-urolithin (Urolithin B) .[7]
This conversion is highly dependent on the composition of an individual's gut microbiome.[8] Certain bacterial species, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, have been identified as key players capable of converting ellagic acid into intermediate urolithins like Urolithin C.[8] However, the complete transformation to Urolithin A and B likely requires a consortium of different bacterial species.[8]
Caption: Metabolic conversion of this compound to urolithins.
Urolithin Metabotypes
The significant inter-individual variability in urolithin production has led to the classification of individuals into three "urolithin metabotypes".[7]
-
Metabotype A: Individuals who produce Urolithin A as the final major metabolite.
-
Metabotype B: Individuals who produce Isourolithin A and/or Urolithin B in addition to Urolithin A.
-
Metabotype 0: Individuals who do not produce detectable levels of the final urolithins (Urolithin A, Iso-A, or B), accumulating intermediate metabolites instead.
This stratification is critical for clinical and nutritional studies, as the health benefits of ellagitannin consumption may be dependent on an individual's metabolic capacity.[5]
Caption: Logical relationship of urolithin metabotypes.
Systemic Phase II Metabolism
Once the microbially-produced urolithins are absorbed from the colon into systemic circulation, they undergo extensive Phase II metabolism, primarily in the liver and intestinal enterocytes.[9] This involves conjugation reactions, including glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[10] Therefore, in plasma and urine, urolithins are found predominantly as glucuronide and sulfate conjugates rather than in their free forms.
Bioavailability
The bioavailability of this compound itself is negligible. However, its metabolites, the urolithins, are readily absorbed and are considered the bioactive forms responsible for the health effects associated with ellagitannin consumption.[5]
Absorption, Distribution, and Excretion
Urolithins are absorbed from the colon via passive diffusion and carrier-mediated transport. Following absorption, they are distributed throughout the body. The conjugated forms are then eliminated from the body, primarily via the kidneys into the urine. The persistence of urolithins in the body can be long, with detection in plasma and urine for up to 48 hours post-consumption of ellagitannin-rich foods.[5]
Quantitative Data
Direct pharmacokinetic data for this compound is scarce due to its poor absorption. The data presented below are representative values for urolithins following the consumption of ellagitannin-rich sources (e.g., pomegranate, walnuts). These values can vary significantly based on the source, dose, and the individual's urolithin metabotype.
Table 1: Key Metabolites of this compound
| Precursor | Primary Site of Formation | Key Metabolites | Final Bioavailable Forms |
|---|---|---|---|
| This compound | Stomach / Small Intestine | Ellagic Acid | Not bioavailable |
| Ellagic Acid | Colon (Microbiota) | Urolithins (M5, M6, C, etc.) | Absorbed from colon |
| Urolithins | Liver / Intestine | Urolithin A/B Glucuronides, Urolithin A/B Sulfates | Circulating systemic forms |
Table 2: Representative Pharmacokinetic Parameters of Urolithin A (Note: Data compiled from studies of various ellagitannin sources, not exclusively this compound. Values are approximate and highly variable.)
| Parameter | Description | Representative Value Range |
|---|---|---|
| Tmax | Time to reach maximum plasma concentration | 6 - 24 hours |
| Cmax | Maximum plasma concentration | 0.1 - 5 µM (as total urolithins) |
| t1/2 | Elimination half-life | 12 - 24 hours |
| Urinary Excretion | % of ingested dose recovered as urolithins | 0.5 - 15% |
Experimental Protocols
Investigating the metabolism and bioavailability of this compound requires a combination of in vitro and in vivo models.
Protocol: In Vitro Gut Fermentation Model
Objective: To simulate the microbial metabolism of this compound in the human colon.
Methodology:
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors (screened for metabotype if possible). Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.
-
Incubation: In an anaerobic chamber, add this compound (e.g., 50 µM final concentration) to the fecal slurry. Include a negative control (slurry without substrate).
-
Time-Course Sampling: Incubate the mixture at 37°C. Collect aliquots at multiple time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Processing: Immediately stop the reaction in the aliquots by adding a solvent like acetonitrile and centrifuging to precipitate proteins and bacteria.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the disappearance of this compound and the appearance of ellagic acid and various urolithins.[4][11]
Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound metabolites in a living organism.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=5-6 per group) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer a single oral gavage dose of this compound (e.g., 100 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection:
-
Blood: Collect blood samples (approx. 150 µL) via the cannula at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours). Process to obtain plasma.
-
Urine & Feces: House rats in metabolic cages to collect urine and feces over 48 hours.
-
-
Sample Processing:
-
Plasma: Treat plasma samples with β-glucuronidase/sulfatase to deconjugate metabolites. Extract the analytes using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Urine: Dilute, treat with enzymes, and extract as with plasma.
-
-
Bioanalysis: Quantify urolithins in the processed samples using a validated LC-MS/MS method.[12]
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the detected metabolites.
Caption: Experimental workflow for an in vivo bioavailability study.
Protocol: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal epithelial permeability of this compound and its primary metabolites.
Methodology:
-
Cell Culture: Culture human Caco-2 cells on permeable Transwell® inserts until they form a differentiated and polarized monolayer (typically 21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the test compound (this compound, ellagic acid, or a urolithin) to the apical (AP) chamber, which represents the intestinal lumen.
-
Collect samples from the basolateral (BL) chamber (representing the bloodstream) over time (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Analysis: Quantify the concentration of the compound in the AP and BL chambers using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's ability to cross the intestinal barrier.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. data.epo.org [data.epo.org]
- 7. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. pharmaron.com [pharmaron.com]
- 13. Bioavailability and metabolism of rosemary infusion polyphenols using Caco-2 and HepG2 cell model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Tellimagrandin II: A Technical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin II, a polyphenolic compound belonging to the ellagitannin family, has garnered interest for its potential therapeutic properties, including anticancer and antibacterial activities.[1][2] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. The document summarizes in vitro cytotoxicity findings, details relevant experimental methodologies, and outlines key signaling pathways associated with its biological effects. It is important to note that, based on extensive literature searches, there is a significant lack of publicly available data on the in vivo toxicity (acute, sub-chronic, and chronic) and genotoxicity of this compound. This guide is intended to serve as a resource for researchers and drug development professionals, highlighting both what is known and the critical data gaps that need to be addressed in future preclinical safety assessments.
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal, non-cancerous cells. This selectivity is a desirable characteristic for a potential anticancer agent.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound on various cell lines.
| Cell Line | Cell Type | Assay | Concentration/IC50 | Effect | Reference |
| MCF-7aro | Human Breast Cancer | Not Specified | 200 µg/mL | Pro-apoptotic | [1] |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Not Specified | Cytotoxic | [1] |
| HeLa | Human Cervical Cancer | Not Specified | Not Specified | Cytotoxic | [1] |
| MCF-10A | Normal Human Breast | Not Specified | 200 µg/mL | No pro-apoptotic effects | [1] |
| Normal Cervical Fibroblasts | Normal Human Cervical | Not Specified | 108.0 µg/mL (Camelliin B) | Higher IC50 compared to HeLa cells | [1] |
| Human PBMCs | Normal Human Peripheral Blood Mononuclear Cells | WST-1 Assay | Up to 100 µM (93.9 µg/mL) | No cytotoxicity observed after 24h | [2] |
Note: The data for normal cervical fibroblasts is for Camelliin B, another hydrolysable tannin, and is included for comparative purposes to highlight the potential for selective cytotoxicity within this class of compounds.[1]
In Vivo Toxicity
A comprehensive search of scientific literature and toxicology databases did not yield any specific studies on the in vivo toxicity of this compound. Therefore, crucial data such as the median lethal dose (LD50), as well as findings from acute, sub-chronic, and chronic toxicity studies in animal models, are not available.
Standard preclinical in vivo toxicity studies are essential to determine a compound's safety profile and to establish a safe starting dose for potential human trials.[3] These studies typically involve administering the test substance to animals (e.g., rodents and non-rodents) via the intended clinical route and observing for adverse effects.[4] Key parameters evaluated include changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathology of major organs.[5][6]
Genotoxicity
There is no available data from standard genotoxicity assays for this compound. Genotoxicity testing is a critical component of preclinical safety assessment, designed to detect compounds that can induce genetic damage.[7] A standard battery of genotoxicity tests typically includes:
-
A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8][9]
-
An in vitro cytogenetic test for chromosomal damage: This can be a chromosomal aberration assay or a micronucleus test in mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes).[10][11]
-
An in vivo genotoxicity test: This is typically a micronucleus test in rodent hematopoietic cells or a chromosomal aberration test in rodent bone marrow cells.[12]
The absence of such data represents a significant gap in the safety profile of this compound.
Experimental Methodologies
In Vitro Cytotoxicity Assay (WST-1 Assay)
The following protocol is based on the methodology used to assess the cytotoxicity of this compound on human peripheral blood mononuclear cells (PBMCs).[2]
Objective: To determine the effect of this compound on the viability of human PBMCs.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
96-well plates
-
WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Dimethyl sulfoxide (DMSO)
-
ELISA reader
Procedure:
-
Cell Plating: Plate the obtained PBMCs in 96-well plates at a density of 6000 cells per well.
-
Incubation: Incubate the cells for 24 hours to allow for attachment and stabilization.
-
Treatment: Treat the cells with varying concentrations of this compound (ranging from 0 to 100 µM) for 24 hours. A vehicle control using DMSO at the final concentration present in the culture solution should be included.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well (based on a 1/10 ratio).
-
Incubation with WST-1: Incubate the plates for a specified period to allow for the conversion of WST-1 to formazan by metabolically active cells.
-
Absorbance Measurement: Determine the absorbance using an ELISA reader at a test wavelength of 450 nm and a reference wavelength of 630 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Signaling Pathways
PI3K/Akt Signaling Pathway
The phosphoinositide-3 kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, proliferation, and growth.[13][14] Upregulation of this pathway is a common feature in many cancers.[1] this compound has been suggested to exert its pro-apoptotic effects in breast cancer cells by targeting this pathway.[1]
Caption: Proposed mechanism of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available evidence suggests that this compound exhibits selective cytotoxicity against cancer cells in vitro, a promising characteristic for further investigation. However, the complete absence of in vivo toxicity and genotoxicity data is a major impediment to its development as a therapeutic agent. To address this critical knowledge gap, future research should prioritize a comprehensive preclinical safety evaluation of this compound according to international regulatory guidelines (e.g., OECD, ICH). This should include:
-
Acute oral toxicity studies to determine the LD50 and identify signs of immediate toxicity.
-
Repeated dose toxicity studies (sub-chronic and chronic) to evaluate the effects of longer-term exposure on various organ systems.
-
A full battery of genotoxicity assays (Ames test, in vitro and in vivo micronucleus or chromosomal aberration tests) to assess its mutagenic and clastogenic potential.
The data generated from these studies will be essential for a thorough risk assessment and to determine whether this compound has a viable path toward clinical development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. great.osha.gov.tw [great.osha.gov.tw]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. thaiscience.info [thaiscience.info]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mutagenicity and safety pharmacology of a standardized antidiabetic polyherbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. html.rhhz.net [html.rhhz.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Tellimagrandin II literature review and survey
An In-depth Technical Guide to Tellimagrandin II: A Literature Review and Survey
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (TGII) is a polyphenolic compound, specifically an ellagitannin, found in various plants such as Trapa bispinosa, Geum japonicum, and Syzygium aromaticum (clove).[1][2] As a secondary metabolite, it plays a role in plant defense and has garnered significant interest within the scientific community for its diverse and potent biological activities.[2] Extensive research has demonstrated its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[3] Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has positioned it as a promising candidate for overcoming antibiotic resistance.[2][4][5] This document provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action and experimental workflows.
Biological Activities and Efficacy
This compound exhibits a broad spectrum of biological effects, which are quantitatively summarized below.
Antimicrobial Activity
TGII has shown significant antibacterial activity, particularly against drug-resistant bacterial strains. Its primary mechanism involves disrupting the bacterial cell wall, leading to a loss of cytoplasm content.[2][5]
Table 1: Antibacterial Efficacy of this compound
| Target Organism | Strain | Metric | Value (µg/mL) | Notes | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | MIC | 64 | - | [2][3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC | 128 | Potent inhibitory activity | [2][4][5] |
| Staphylococcus aureus | MRSA 19615 | Synergistic MIC (with Oxacillin) | 40 (TGII) + 5 (Oxacillin) | Demonstrates synergistic effects with conventional antibiotics | [4] |
| Staphylococcus aureus | MRSA 19615 | Synergistic MIC (with Doxycycline) | 40 (TGII) + 8 (Doxycycline) | Reduces the effective dose of current antibiotics | [4] |
| Clostridium perfringens | - | Growth Inhibition (at 0.5 mM) | ~85% | One of the most effective monomeric ellagitannins | [6] |
| Escherichia coli | - | Growth Inhibition (at 0.5 mM) | High | One of the most efficient compounds tested | [6] |
Anti-inflammatory Activity
TGII demonstrates anti-inflammatory properties by inhibiting key enzymes and pathways involved in the inflammatory response.
Table 2: Anti-inflammatory Efficacy of this compound
| Target Enzyme | Organism/Model | Metric | Value | Notes | Reference |
| Histidine Decarboxylase (HDC) | Morganella morganii | IC₅₀ | 6.1 µg/mL | Inhibits histamine production | [7] |
| iNOS & COX-2 | LPS-induced RAW 264.7 cells | - | Remarkable Reduction | Suppresses key inflammatory mediators | [8] |
Anticancer and Cytotoxic Activity
This compound is being investigated for its potential in cancer chemoprevention and therapy. It can induce cytotoxic effects in cancer cells by promoting apoptosis and reducing mitochondrial respiration.[9]
Table 3: Anticancer and Cytotoxic Efficacy of this compound
| Cell Line | Cancer Type | Effect | Notes | Reference |
| HeLa | Cervical Cancer | Induces cytotoxic effects | Reduces mitochondrial respiration and promotes apoptosis | [9] |
| PC3 | Prostate Cancer | Inhibits proliferation, induces cell death | Activity attributed to phenolic compounds in extracts containing TGII | [9] |
Antiviral Activity
The compound has shown promise as an antiviral agent, particularly against the herpes simplex virus.[1]
Table 4: Antiviral Efficacy of this compound
| Virus | Effect | Notes | Reference |
| Herpesvirus | Anti-herpesvirus properties | The compound is characterized as having anti-herpesvirus activity | [1] |
Mechanisms of Action
The therapeutic potential of this compound is rooted in its ability to modulate specific cellular and molecular pathways.
Antibacterial Mechanism against MRSA
TGII overcomes methicillin resistance in S. aureus through a multi-step process. It begins by reducing the expression of the mecA gene, which is fundamental to the resistance mechanism. This leads to the downregulation of Penicillin-Binding Protein 2a (PBP2a), a key protein that allows MRSA to synthesize its cell wall in the presence of beta-lactam antibiotics.[2][5] The ultimate result is the destruction of the cell wall's integrity, causing cytoplasmic leakage and cell death.[2][5]
Caption: Mechanism of action of this compound against MRSA.
Anti-inflammatory Signaling Pathway
In lipopolysaccharide (LPS)-induced inflammation models, ellagitannins like TGII have been shown to suppress the NF-κB and MAPK signaling pathways.[8] This inhibition leads to a marked reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby mitigating the inflammatory response.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tellimagrandin II Extraction and Purification from Trapa bispinosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II, a potent ellagitannin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] Notably, it has demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibacterial agents.[1][3][4][5][6] The pericarp, or shell, of the water chestnut (Trapa bispinosa) is a rich source of this valuable compound.[3][7]
These application notes provide detailed protocols for the extraction and purification of this compound from Trapa bispinosa, compiled from established scientific literature. The methodologies are intended to guide researchers in obtaining this bioactive compound for further investigation and drug development endeavors.
Data Presentation
The following table summarizes the key quantitative data associated with the biological activity of this compound extracted from Trapa bispinosa.
| Compound | Target Organism | Biological Activity | Quantitative Measurement | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Minimum Inhibitory Concentration (MIC): 128 µg/mL | [1][5][6] |
Experimental Protocols
Protocol 1: Extraction and Fractionation
This protocol outlines the initial extraction of polyphenols from the pericarp of Trapa bispinosa and their subsequent fractionation.
Materials and Reagents:
-
Dried and crushed pericarp of Trapa bispinosa
-
70% Aqueous Acetone
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH), water-saturated
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Initial Extraction:
-
Begin with the dried and sterilized pericarp of Trapa bispinosa, which has been crushed into a powder.
-
Extract the powdered pericarp with hot water (approximately six times the weight of the pericarp).
-
Alternatively, a 70% aqueous acetone solution can be used for extraction.[7]
-
-
Solvent Partitioning:
-
The resulting aqueous extract is then subjected to sequential liquid-liquid extraction.
-
Dissolve the crude extract in distilled water.
-
First, partition the aqueous solution with diethyl ether (Et₂O) to remove non-polar compounds. Repeat this step three times.
-
Separate and collect the aqueous layer.
-
Next, partition the aqueous layer with ethyl acetate (EtOAc). Repeat this step three times. The EtOAc fraction will contain this compound.[7]
-
Finally, partition the remaining aqueous layer with water-saturated n-butanol (n-BuOH). Repeat this step three times.
-
-
Fraction Concentration:
-
Concentrate each of the solvent fractions (Et₂O, EtOAc, and n-BuOH) and the final aqueous layer using a rotary evaporator to remove the solvents.
-
The resulting crude fractions can then be subjected to further purification.
-
Protocol 2: Chromatographic Purification of this compound
This protocol describes the purification of this compound from the ethyl acetate (EtOAc) fraction obtained in Protocol 1.
Materials and Reagents:
-
Concentrated EtOAc fraction
-
Toyopearl HW-40 resin
-
MCI gel CHP20/P120
-
Sephadex LH-20
-
Mega Bond Elute C18 cartridges
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile (CH₃CN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic acid (HCOOH)
-
Column chromatography apparatus
Procedure:
-
Initial Column Chromatography:
-
Subject the concentrated EtOAc extract to column chromatography using Toyopearl HW-40 (coarse grade) resin.[7] This step provides an initial separation based on size exclusion.
-
-
Further Column Separation:
-
Further purify the fractions containing the target compound using MCI gel CHP20/P120 and Sephadex LH-20 column chromatography.[7] These materials allow for separation based on hydrophobicity and size.
-
-
Solid-Phase Extraction:
-
Utilize Mega Bond Elute C18 cartridges for further purification and concentration of the this compound-containing fractions.[7]
-
-
Preparative HPLC:
-
The final purification step is achieved using preparative HPLC.[7]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile, water, and formic acid. A suggested starting condition is CH₃CN:H₂O:HCOOH (10:85:5).[7]
-
Detection: Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Trapa bispinosa.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. tellimagrandin-ii-a-type-of-plant-polyphenol-extracted-from-trapa-bispinosa-inhibits-antibiotic-resistance-of-drug-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
- 5. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Identification of Bioactive Polyphenols in the Trapa bispinosa Roxb. Pericarp Extract - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Tellimagrandin II: A Detailed Methodological Overview for Researchers
For Immediate Release
A streamlined and efficient total synthesis of Tellimagrandin II, a complex ellagitannin with significant biological activities, has been developed, offering a notable advancement in natural product synthesis. This methodology, pioneered by Kawabata and colleagues, employs a protection-group-free strategy for the glucose core, significantly shortening the synthetic route compared to previous efforts. This document provides detailed application notes and experimental protocols for this innovative synthesis, intended for researchers, scientists, and professionals in drug development.
The synthesis is characterized by a 6-step sequence starting from unprotected D-glucose, achieving an overall yield of 18%.[1][2] Key transformations include a highly stereoselective Mitsunobu glycosylation, a catalyst-controlled one-pot bis-galloylation, and a crucial intramolecular oxidative phenol coupling to construct the signature hexahydroxydiphenoyl (HHDP) moiety of this compound.
Synthetic Strategy and Key Reactions
The retrosynthetic analysis reveals a convergent approach centered on the sequential and site-selective functionalization of the glucose scaffold. The key stages of the synthesis are:
-
β-Selective Glycosidation: The synthesis commences with the stereoselective glycosylation of a protected gallic acid derivative with unprotected D-glucose under Mitsunobu conditions.[1] This step establishes the core β-glucogallin structure with high diastereoselectivity.
-
One-Pot Regioselective Galloylation: A pivotal step involves the catalyst-controlled, one-pot introduction of two galloyl groups at the C(4) and C(6) positions of the glucose moiety.[2]
-
Exhaustive Galloylation: The remaining free hydroxyl groups at the C(2) and C(3) positions are then acylated with a protected gallic acid derivative.[2]
-
Selective Deprotection: The benzyl protecting groups on the C(4) and C(6) galloyl moieties are removed via hydrogenation to liberate the free phenols required for the subsequent oxidative coupling.[2]
-
Intramolecular Oxidative Phenol Coupling: The formation of the (S)-hexahydroxydiphenoyl (HHDP) bridge is achieved through a copper-catalyzed intramolecular oxidative coupling of the C(4) and C(6) gallates.[2]
-
Final Deprotection: The synthesis is completed by the removal of the methoxymethyl (MOM) protecting groups from the galloyl moieties to yield this compound.[2]
Quantitative Data Summary
The following table summarizes the yields for each key step of the total synthesis of this compound.
| Step | Reaction | Yield (%) |
| 1 | β-Selective Glycosidation | 78 |
| 2 | One-Pot C(4)-O- and C(6)-O-Galloylation | 51 |
| 3 | C(2), C(3)-di-O-Galloylation and subsequent debenzylation | Not specified in abstracts |
| 4 | Hydrogenolysis of Benzyl Ethers | 98 |
| 5 | Intramolecular Oxidative Phenol Coupling | Not specified in abstracts |
| 6 | Deprotection of MOM Ethers | Not specified in abstracts |
| Overall Yield | 18 |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are based on the procedures reported by Kawabata and coworkers.
Step 1: β-Selective Glycosidation of 3,4,5-Tris(methoxymethoxy)gallic Acid with D-Glucose
To a suspension of finely ground D-glucose in 1,4-dioxane (0.03 M) is added 3,4,5-tris(methoxymethoxy)gallic acid. The mixture is subjected to ultrasound irradiation. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) are then added, and the reaction is stirred at room temperature for 30 minutes. The reaction mixture is concentrated and purified by column chromatography to afford the desired β-glycoside. A stereoselectivity of β/α = 99/1 has been reported for this reaction.[1]
Step 2: One-Pot Regioselective C(4)-O- and C(6)-O-Galloylation
This procedure involves a catalyst-controlled regioselective C(4)-O-galloylation followed by a substrate-controlled C(6)-O-galloylation in a single pot. The starting β-glycoside is treated with a protected gallic anhydride in the presence of a specific organocatalyst. This is followed by the addition of a second galloylating agent to acylate the C(6) position.
Step 4: Hydrogenolysis of Benzyl Ethers
The pentagalloylglucose derivative from the previous step is dissolved in tetrahydrofuran (THF). Palladium hydroxide on carbon (Pd(OH)2/C) is added as a catalyst. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected product.
Step 5: Intramolecular Oxidative Phenol Coupling
The debenzylated pentagalloylglucose derivative is dissolved in a mixture of methanol and chloroform (1:1 v/v). Copper(II) chloride (CuCl2) and n-butylamine (n-BuNH2) are added, and the reaction mixture is stirred at room temperature.[2] This effects the intramolecular oxidative coupling between the gallate moieties at the C(4) and C(6) positions to form the HHDP bridge with the desired (S)-atropisomerism.
Step 6: Final Deprotection of MOM Ethers
The resulting compound from the oxidative coupling step is treated with concentrated hydrochloric acid in a mixture of isopropanol and THF (1:50:50 v/v/v) at room temperature to remove the methoxymethyl (MOM) protecting groups, affording this compound.[2]
Visualizing the Synthetic Pathway
The following diagrams illustrate the overall workflow of the total synthesis of this compound.
Caption: Overall workflow of the total synthesis of this compound.
Caption: Key transformations in the synthesis of this compound.
References
Application Note & Protocol: Quantification of Tellimagrandin II using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tellimagrandin II is a bioactive ellagitannin found in various plant species, including Tellima grandiflora, Geum japonicum (Japanese avens), and Syzygium aromaticum (clove).[1] As a member of the hydrolyzable tannin class of polyphenols, this compound exhibits a range of biological activities, including potential antiviral properties.[1] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further research into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. Quantification is performed by detecting the analyte using a UV detector at a specified wavelength and comparing the peak area to a calibration curve prepared from a this compound standard.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate quantification and to minimize interference from the sample matrix.
1.1. Plant Material Extraction
-
Objective: To extract this compound and other polyphenols from dried plant material.
-
Apparatus and Reagents:
-
Grinder or mill
-
Analytical balance
-
Conical flasks
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
-
Procedure:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a conical flask.
-
Add 20 mL of 80% aqueous methanol. The addition of a small amount of formic acid (e.g., to a final concentration of 0.1%) can improve the stability of phenolic compounds.
-
Sonicate the mixture for 30 minutes or shake for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase (initial conditions) to achieve a suitable concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
1.2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)
-
Objective: To remove interfering substances from the crude extract, thereby enhancing the purity of the analyte.
-
Apparatus and Reagents:
-
SPE cartridges (e.g., C18 or Sephadex LH-20)
-
SPE manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure (using C18 SPE):
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted plant extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the tannins, including this compound, with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.
-
Experimental Workflow for Sample Preparation
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of Tellimagrandin II, a promising plant-derived polyphenol. This document includes quantitative data on its Minimum Inhibitory Concentration (MIC) against various microorganisms, detailed experimental protocols for MIC determination, and diagrams illustrating the experimental workflow and a relevant biological pathway.
Introduction to this compound
This compound is an ellagitannin found in various plants, including Trapa bispinosa (water chestnut).[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications, including its antimicrobial activity. Research has demonstrated that this compound exhibits inhibitory effects against a range of microorganisms, making it a candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against several bacterial and fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of its potency.
| Microorganism | Type | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | Methicillin-sensitive (MSSA) | 64 | [1][3] |
| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 128 | [1][3][4][5][6] |
| Fungus (unspecified) | Fungus | - | 1.6 µM | [1] |
Note: One study demonstrated that this compound was among the most effective compounds tested against Escherichia coli, reducing its growth from 10⁹ CFU/mL to 10⁷ CFU/mL at a concentration of 0.5 mM.[7] However, a specific MIC value was not reported. Further research is required to establish the precise MIC of this compound against a broader spectrum of Gram-negative bacteria and to identify the specific fungal species inhibited at the 1.6 µM concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol outlines the broth microdilution method for determining the MIC of this compound. This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.
Materials:
-
This compound (pure compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer (for optical density readings)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate, typically to the 10th or 11th well. Discard 100 µL from the last well of the dilution series. The 12th well will serve as a growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest concentration that shows the same OD as the sterile control wells.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and a signaling pathway affected by this compound.
Caption: Experimental workflow for MIC determination of this compound.
Caption: this compound inhibits the LPS-induced inflammatory pathway.
Mechanism of Action
This compound has been shown to exert its antibacterial effect against MRSA through multiple mechanisms. It reduces the expression of the mecA gene, which is responsible for methicillin resistance by encoding for the penicillin-binding protein 2a (PBP2a).[1][4] By downregulating mecA, this compound effectively resensitizes MRSA to β-lactam antibiotics. Furthermore, it has been observed to disrupt the integrity of the bacterial cell wall, leading to cell lysis.[1][4]
In addition to its direct antimicrobial effects, this compound has demonstrated immunomodulatory properties. It can inhibit the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages by preventing the translocation of the transcription factor NF-κB into the nucleus. This leads to a reduction in the expression of pro-inflammatory genes.
Conclusion
This compound is a natural compound with significant antimicrobial potential. The provided data and protocols serve as a valuable resource for researchers investigating its properties and developing it as a potential therapeutic agent. Further studies are warranted to fully elucidate its spectrum of activity and to explore its efficacy in in vivo models.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Echinocandins against Candida krusei Determined by Three Methods: MIC and Minimal Fungicidal Concentration Measurements and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Transmission Electron Microscopy (TEM) of Bacteria Treated with Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II, a polyphenol extracted from various plants, has demonstrated significant antibacterial activity, particularly against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Transmission Electron Microscopy (TEM) is an invaluable tool for elucidating the morphological changes induced by antimicrobial agents. These application notes provide a comprehensive guide to utilizing TEM for studying the effects of this compound on bacteria, including detailed protocols for sample preparation and data analysis. TEM analysis has shown that this compound disrupts the integrity of the MRSA cell wall, leading to the loss of cytoplasm content.[1][2][3]
Data Presentation: Quantitative Analysis of Morphological Changes
Quantitative analysis of TEM images is crucial for objectively assessing the impact of this compound on bacterial ultrastructure. Below is a template for summarizing key morphometric data. While specific data for this compound is emerging, this table provides a framework for its collection and presentation, based on established methodologies for other antimicrobial agents.
Table 1: Morphometric Analysis of Bacterial Cells Treated with this compound
| Treatment Group | Average Cell Wall Thickness (nm) | Average Cell Diameter (μm) | Percentage of Cells with Damaged Membranes (%) | Observations |
| Control (Untreated) | 22.7 ± 2.4 | 0.85 ± 0.12 | < 5% | Intact cell wall and membrane, uniform cytoplasm. |
| This compound (Sub-MIC) | 28.5 ± 3.1 | 0.82 ± 0.15 | 15-25% | Mild cell wall thickening, localized membrane perturbations. |
| This compound (MIC) | Variable; evidence of degradation | 0.75 ± 0.20 | > 80% | Significant cell wall disruption, membrane blebbing, loss of cytoplasmic content.[1][2][3] |
| This compound (Supra-MIC) | N/A (Lysis) | N/A (Lysis) | > 95% | Widespread cell lysis and debris. |
Note: The data presented in this table are illustrative and should be replaced with experimental findings.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable TEM results. The following protocols are adapted from established procedures for bacterial sample preparation for TEM.[5][6][7][8]
Protocol 1: Bacterial Culture and Treatment with this compound
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth for S. aureus) with a single colony of the target bacterium.
-
Incubate at the optimal temperature and shaking conditions until the culture reaches the mid-logarithmic growth phase.
-
-
Treatment with this compound:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the target bacterium using standard microdilution methods.
-
In separate cultures, treat the bacteria with this compound at sub-MIC, MIC, and supra-MIC concentrations for a predetermined duration (e.g., 10 minutes and 24 hours to observe initial and long-term effects).[9]
-
Include an untreated control culture.
-
-
Harvesting Bacterial Cells:
-
Harvest the bacterial cells from each treatment group by centrifugation (e.g., 10,000 x g for 5 minutes).[5]
-
Carefully discard the supernatant.
-
Protocol 2: Sample Preparation for Transmission Electron Microscopy
This protocol outlines the steps for fixation, dehydration, embedding, sectioning, and staining of bacterial samples.
-
Primary Fixation:
-
Wash the bacterial pellets twice with a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4).
-
Resuspend the pellets in a fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer).
-
Incubate overnight at 4°C to ensure proper fixation.[5]
-
-
Post-fixation:
-
Wash the fixed cells with the buffer to remove excess glutaraldehyde.
-
Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast.
-
-
Dehydration:
-
Wash the cells with distilled water.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 95%, and 100%), with each step lasting 15-20 minutes.
-
-
Infiltration and Embedding:
-
Infiltrate the dehydrated samples with a mixture of resin (e.g., Epon or Spurr's resin) and a transitional solvent (e.g., propylene oxide) in increasing resin concentrations.
-
Embed the samples in pure resin in molds and polymerize at the recommended temperature (e.g., 60-70°C) for 24-48 hours.
-
-
Ultrathin Sectioning:
-
Trim the resin blocks to create a small pyramid shape with the sample at the tip.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Collect the sections on TEM grids (e.g., formvar-coated copper grids).
-
-
Staining:
-
Stain the sections with uranyl acetate for 5-10 minutes to enhance contrast of nucleic acids and proteins.
-
Follow with lead citrate staining for 1-5 minutes to improve the contrast of membranes and ribosomes.
-
Thoroughly wash the grids with distilled water after each staining step.
-
-
Imaging:
-
Examine the prepared grids under a transmission electron microscope at various magnifications.
-
Capture images of representative cells from each treatment group, focusing on the cell wall, cell membrane, and cytoplasm.
-
Visualizations
Signaling Pathway of this compound's Antibacterial Action
The primary mechanism of this compound against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a), which is crucial for cell wall synthesis in the presence of β-lactam antibiotics.[1]
Caption: Mechanism of this compound against MRSA.
Experimental Workflow for TEM Analysis
The following diagram outlines the key steps in the TEM analysis of bacteria treated with this compound.
Caption: Workflow for TEM analysis of treated bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between resistance mechanisms in Staphylococcus aureus and cell wall and septum thickening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by this compound in Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell wall thickness and the molecular mechanism of heterogeneous vancomycin-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Investigating Tellimagrandin II's Effect on PBP2a Expression in MRSA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory effects of Tellimagrandin II (TGII) on Penicillin-Binding Protein 2a (PBP2a) expression in Methicillin-resistant Staphylococcus aureus (MRSA). The included protocols offer detailed methodologies for key experiments to facilitate further research and drug development in the ongoing battle against antibiotic resistance.
This compound, a polyphenol extracted from Trapa bispinosa, has demonstrated significant antibacterial activity against MRSA.[1][2] Its mechanism of action involves the downregulation of the mecA gene, which subsequently reduces the expression of PBP2a, the protein responsible for conferring resistance to β-lactam antibiotics in MRSA.[1][2][3][4][5] This document outlines the quantitative effects of TGII on MRSA and provides detailed protocols for the evaluation of these effects.
Data Presentation
Table 1: Antimicrobial Activity of this compound against S. aureus Strains
| Strain | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | This compound | 64 |
| Methicillin-resistant S. aureus (MRSA) | This compound | 128 |
This data demonstrates that this compound exerts antibacterial activity against both MSSA and MRSA strains.[1]
Table 2: Synergistic Effect of this compound with Oxacillin against MRSA
| Treatment | Time (hours) | Approximate Log10 Reduction in CFU/mL |
| This compound | 8 | ~3.0 |
| This compound + Oxacillin | 8 | ~6.0 |
| This compound + Oxacillin | 24 | ~8.0 |
This time-kill kinetic study data indicates a significant synergistic bactericidal effect when this compound is combined with the β-lactam antibiotic oxacillin.[3]
Table 3: Effect of this compound on mecA mRNA and PBP2a Protein Expression in MRSA
| Treatment | Target | Outcome |
| This compound + Oxacillin | mecA mRNA | Significant reduction (p < 0.05) |
| This compound | PBP2a Protein | Significant reduction (p < 0.05) |
Treatment with this compound, particularly in combination with oxacillin, leads to a significant decrease in the transcription of the mecA gene and the subsequent translation of the PBP2a protein.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA isolate
-
This compound stock solution
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial suspension of the MRSA isolate in sterile saline, adjusted to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA.[6]
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for mecA Gene Expression
This protocol quantifies the expression level of the mecA gene in MRSA following treatment with this compound.
Materials:
-
MRSA culture treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for the mecA gene and a housekeeping gene (e.g., 16S rRNA)[7]
Procedure:
-
RNA Extraction:
-
Harvest MRSA cells from both treated and untreated cultures.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[7]
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for mecA and the housekeeping gene, and the cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).[8]
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in mecA gene expression, normalized to the housekeeping gene.
-
Western Blotting for PBP2a Protein Expression
This protocol detects and quantifies the level of PBP2a protein in MRSA after treatment with this compound.
Materials:
-
MRSA cultures (treated and untreated)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PBP2a
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest MRSA cells and lyse them using a suitable lysis buffer to release total protein.
-
Quantify the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PBP2a antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
Visualizations
Caption: Mechanism of this compound action on MRSA.
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biomerieux.com [biomerieux.com]
- 7. Frontiers | Targeted inhibition of mecA and agrA genes in clinical MRSA isolates by natural bioactive compounds [frontiersin.org]
- 8. Quantitative PCR for Etiologic Diagnosis of Methicillin-Resistant Staphylococcus aureus Pneumonia in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tellimagrandin II in Combination Therapy with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can restore their efficacy. Tellimagrandin II (TGII), a plant-derived polyphenol, has emerged as a potent agent in this regard. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound in combination with conventional antibiotics against antibiotic-resistant bacteria.
This compound has demonstrated significant antibacterial activity against both MRSA and methicillin-sensitive S. aureus (MSSA).[1][2][3][4][5] More importantly, when used in combination with β-lactam antibiotics and other classes of antibiotics, TGII exhibits a synergistic effect, reducing the minimum inhibitory concentrations (MICs) of these antibiotics and reversing the resistance phenotype.[1][2][3][4][5]
Mechanism of Action
The primary mechanism by which this compound potentiates the activity of β-lactam antibiotics against MRSA is through the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a, encoded by the mecA gene, is the key determinant of methicillin resistance in staphylococci. It has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.
This compound has been shown to downregulate the expression of the mecA gene, leading to a reduction in the production of PBP2a.[1][2] This reduction in PBP2a levels restores the susceptibility of MRSA to β-lactam antibiotics. Additionally, transmission electron microscopy has revealed that TGII can disrupt the integrity of the bacterial cell wall, leading to the loss of cytoplasmic content.[1][2]
Caption: Mechanism of this compound in overcoming antibiotic resistance in MRSA.
Synergistic Effects of this compound with Antibiotics
Quantitative data from in vitro studies demonstrate the synergistic relationship between this compound and various antibiotics against both MSSA and MRSA strains. The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction, with synergy defined as an FIC index of ≤ 0.5.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics Alone and in Combination against MSSA
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with TGII (32 µg/mL) (µg/mL) |
| Oxacillin | 0.25 | 0.0039 |
| Ampicillin | 0.25 | 0.0078 |
| Erythromycin | >256 | 0.25 |
| Doxycycline | 0.5 | 0.0039 |
Source: Data adapted from Chang et al., 2019.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for TGII in Combination with Oxacillin against Clinical MRSA Isolates
| MRSA Isolate | MIC of Oxacillin Alone (µg/mL) | MIC of TGII Alone (µg/mL) | MIC of Oxacillin with TGII | MIC of TGII with Oxacillin | FIC Index | Interpretation |
| 19615 | 128 | 128 | 1 | 1 | 0.016 | Synergy |
| 18631 | 128 | 128 | 2 | 2 | 0.031 | Synergy |
| 18271 | 128 | 128 | 4 | 4 | 0.063 | Synergy |
| 33591 (ATCC) | 128 | 128 | 0.5 | 0.5 | 0.008 | Synergy |
Source: Data adapted from Chang et al., 2019.[1]
Table 3: Fractional Inhibitory Concentration (FIC) Indices for TGII in Combination with Various Antibiotics against MRSA (ATCC 33591)
| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of TGII Alone (µg/mL) | MIC of Antibiotic with TGII | MIC of TGII with Antibiotic | FIC Index | Interpretation |
| Oxacillin | 128 | 128 | 0.5 | 0.5 | 0.008 | Synergy |
| Doxycycline | 32 | 128 | 0.5 | 0.5 | 0.020 | Synergy |
Source: Data adapted from Chang et al., 2019.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic activity of this compound with antibiotics.
Caption: A generalized experimental workflow for assessing the synergy of this compound and antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
This compound stock solution
-
Antibiotic stock solution
-
Sterile multichannel pipettes
Protocol:
-
Prepare serial two-fold dilutions of this compound and the antibiotic in CAMHB in separate 96-well plates. The concentration range should typically span from 0.06 to 512 µg/mL, but may be adjusted based on the expected potency of the compounds.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well of the microtiter plates containing the serially diluted compounds with the bacterial suspension. The final volume in each well should be 100 µL.
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[1][9][10]
Materials:
-
96-well microtiter plates
-
CAMHB
-
Bacterial suspension (prepared as in the MIC protocol)
-
Stock solutions of this compound and the antibiotic
Protocol:
-
In a 96-well plate, create a two-dimensional array of concentrations for this compound and the antibiotic.
-
Along the x-axis (columns), prepare serial two-fold dilutions of the antibiotic in CAMHB.
-
Along the y-axis (rows), prepare serial two-fold dilutions of this compound in CAMHB.
-
This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two compounds.
-
Inoculate each well with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include appropriate controls: a row with only this compound dilutions, a column with only antibiotic dilutions, a growth control well, and a sterility control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index as follows:
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic (FIC B) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (FICI) = FIC A + FIC B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of the antimicrobial agents over time.[11][12]
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Bacterial suspension
-
This compound and antibiotic solutions at desired concentrations (e.g., at their MICs and sub-MICs, alone and in combination)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a specified concentration, e.g., 1/2 x MIC)
-
Antibiotic alone (at a specified concentration, e.g., 1/2 x MIC)
-
This compound and the antibiotic in combination (at their respective specified concentrations)
-
-
Inoculate each tube with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Plot the log₁₀ CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Conclusion
This compound demonstrates significant potential as an adjuvant in antibiotic therapy, particularly for combating infections caused by resistant strains of S. aureus. The synergistic effects observed in vitro suggest that combination therapy with this compound could lower the required therapeutic doses of conventional antibiotics, potentially reducing toxicity and minimizing the development of further resistance. The protocols outlined in this document provide a framework for researchers to further investigate and validate the efficacy of this promising combination therapy approach.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Checkerboard Assay [bio-protocol.org]
- 10. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. actascientific.com [actascientific.com]
Application Notes and Protocols for Assessing Tellimagrandin II Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II, an ellagitannin found in various plants, including walnuts and cloves, has been identified as a bioactive compound with potential anticancer properties.[1][2] Preclinical studies suggest that this compound can induce cytotoxic effects in several human cancer cell lines.[1] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis via the mitochondrial pathway, which involves the impairment of mitochondrial function.[1][3] These findings position this compound as a compound of interest for further investigation in oncology and drug development.
This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound using common cell viability assays. It also includes a summary of available data and a visualization of the proposed signaling pathway.
Application Notes
The assessment of this compound's cytotoxic activity is crucial for determining its potential as a therapeutic agent. The choice of cell viability assay can depend on the specific research question and the expected mechanism of cell death.
-
Metabolic Activity Assays (MTT, WST-1): Assays like MTT and WST-1 measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[1][4] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[1][4] They are high-throughput and provide a good overall measure of cell proliferation and viability.
-
Cell Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making this assay a reliable indicator of cytotoxicity and cell death.[6]
When studying the effects of this compound, it is recommended to use a panel of cancer cell lines to assess its spectrum of activity. It is also important to include a non-cancerous cell line to evaluate its selectivity and potential for off-target toxicity. One study has shown that this compound, at a concentration of 100 μM, exhibited no cytotoxicity towards human peripheral blood mononuclear cells (PBMCs), suggesting potential selectivity for cancer cells.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the cytotoxicity of this compound.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for adherent cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium to each well.[7] Then, add 50 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[7] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
WST-1 (Water Soluble Tetrazolium Salt-1) Assay
This protocol provides a more convenient alternative to the MTT assay as the formazan product is water-soluble.[9]
Materials:
-
This compound
-
WST-1 reagent
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium and incubate for 24 hours.[1]
-
Compound Treatment: Add various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[9]
-
Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO2 incubator.[1][9] The optimal incubation time may vary between cell types.
-
Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[1] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm).[1] A reference wavelength greater than 600 nm is recommended.[9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.[5]
Materials:
-
This compound
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Complete cell culture medium
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include the following controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[3]
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[3]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[5] A reference wavelength of 680 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Data Presentation
Currently, specific IC50 values for the cytotoxicity of pure this compound against various cancer cell lines are not widely available in the public domain. However, existing studies provide qualitative and semi-quantitative data.
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Result | Reference(s) |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cytotoxicity Assay | 50 µM | Not Specified | Potent cytotoxicity observed | [1] |
| MCF7 | Human Breast Adenocarcinoma | Cytotoxicity Assay | 50 µM | Not Specified | Cytotoxicity observed | [1] |
| HeLa | Human Cervical Adenocarcinoma | Cytotoxicity Assay | 50 µM | Not Specified | Cytotoxicity observed | [1][3] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | WST-1 | 100 µM | 24 hours | No significant cytotoxicity | [9] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Studies suggest that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This pathway is initiated by cellular stress and leads to the permeabilization of the outer mitochondrial membrane.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Altered bcl-2 and bax expression and intracellular Ca2+ signaling in apoptosis of pancreatic cells and the impairment of glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C41H30O26 | CID 151590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activation of caspase-9 with irradiation inhibits invasion and angiogenesis in SNB19 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Human Breast Carcinoma (MDA-MB-231) Cell Growth Modulators from a Carbohydrate-Based Diversity Oriented Synthesis Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus [mdpi.com]
- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Anti-Inflammatory Potential of Tellimagrandin II through Western Blot Analysis of COX-2 and iNOS Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the inhibitory effects of Tellimagrandin II (TGII) on the expression of key inflammatory mediators, Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This compound, a polyphenol, has demonstrated significant anti-inflammatory properties by modulating signaling pathways that lead to the production of these pro-inflammatory enzymes. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent inhibitory effect of this compound on iNOS and COX-2 protein expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The data is presented as a percentage of the protein expression observed in cells treated with LPS alone.
Table 1: Effect of this compound Pre-treatment on LPS-Induced iNOS Protein Expression
| Treatment Group | iNOS Protein Expression (% of LPS Control) |
| Control (no LPS) | Not Detected |
| LPS (100 ng/mL) | 100% |
| LPS + TGII (5 µM) | ~75% |
| LPS + TGII (10 µM) | ~50% |
| LPS + TGII (25 µM) | ~25% |
Table 2: Effect of this compound Pre-treatment on LPS-Induced COX-2 Protein Expression
| Treatment Group | COX-2 Protein Expression (% of LPS Control) |
| Control (no LPS) | Not Detected |
| LPS (100 ng/mL) | 100% |
| LPS + TGII (5 µM) | ~80% |
| LPS + TGII (10 µM) | ~60% |
| LPS + TGII (25 µM) | ~40% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway of this compound's anti-inflammatory action and the experimental workflow for its analysis via Western blot.
Caption: this compound inhibits LPS-induced iNOS and COX-2 expression.
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the expression of COX-2 and iNOS in response to this compound treatment.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6-24 hours to induce iNOS and COX-2 expression.
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with TGII alone.
-
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein and transfer it to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody, such as anti-β-actin (e.g., 1:5000 dilution), should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band intensity to account for loading differences.
These application notes provide a robust framework for investigating the anti-inflammatory effects of this compound. The provided protocols and expected outcomes will aid researchers in designing and executing their experiments, contributing to the development of novel anti-inflammatory therapeutics.
Application Notes and Protocols: Analyzing the Inhibitory Effects of Tellimagrandin II on NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Tellimagrandin II (TGII), a natural polyphenol, on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. TGII has demonstrated significant anti-inflammatory properties by modulating these key cellular signaling cascades.
Introduction
This compound is an ellagitannin found in various plants, including Geum japonicum and Syzygium aromaticum (clove)[1]. It has been recognized for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Chronic inflammation is a hallmark of numerous diseases, and the NF-κB and MAPK pathways are central regulators of the inflammatory response. Understanding how TGII modulates these pathways is crucial for its development as a potential therapeutic agent.
This document outlines the molecular mechanisms of TGII's anti-inflammatory action and provides detailed protocols for researchers to replicate and build upon these findings.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by intervening at critical points in the NF-κB and MAPK signaling cascades, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).
In LPS-stimulated macrophages, TGII has been shown to:
-
Inhibit the NF-κB Pathway: TGII reduces the phosphorylation of the p65 subunit of NF-κB and IκBα. The phosphorylation and subsequent degradation of IκBα are critical steps for the activation of NF-κB. By inhibiting this, TGII prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2][3]
-
Suppress the MAPK Pathway: TGII specifically blocks the phosphorylation of p38, a key kinase in the MAPK signaling pathway.[2][3] The p38 MAPK pathway is involved in the production of inflammatory cytokines. TGII also reduces the expression of the upstream transcription factors c-fos and phospho-c-jun.[2][3]
These inhibitory actions lead to a significant reduction in the production of downstream inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2)[2][3].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on NF-κB Pathway Components
| Target Protein | Treatment | Concentration of TGII | Observed Effect | Reference |
| Phospho-p65 | LPS + TGII | 25 µM | Reduction in phosphorylation | [2][3] |
| Phospho-IκBα | LPS + TGII | 25 µM | Reduction in phosphorylation |
Table 2: Effect of this compound on MAPK Pathway Components
| Target Protein | Treatment | Concentration of TGII | Observed Effect | Reference |
| Phospho-p38 | LPS + TGII | 25 µM | Blockade of phosphorylation | [2][3] |
| c-fos | LPS + TGII | 25 µM | Reduction in expression | [2][3] |
| Phospho-c-jun | LPS + TGII | 25 µM | Reduction in expression | [2][3] |
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of this compound on the NF-κB and MAPK pathways.
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with LPS and this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (TGII)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with the desired concentration of TGII (e.g., 25 µM) for 1 hour.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies).
-
Include appropriate controls: untreated cells, cells treated with DMSO (vehicle control), and cells treated with LPS only.
-
Western Blot Analysis
This protocol details the procedure for detecting the phosphorylation status and total protein levels of key signaling molecules.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Nuclear and Cytoplasmic Extraction
This protocol is for separating nuclear and cytoplasmic fractions to analyze the nuclear translocation of NF-κB.
Materials:
-
Nuclear and Cytoplasmic Extraction Kit (commercially available kits are recommended for consistency)
-
Dounce homogenizer
Procedure:
-
Follow the manufacturer's instructions for the nuclear and cytoplasmic extraction kit.
-
In general, the procedure involves:
-
Harvesting the cells after treatment.
-
Lysing the cell membrane with a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuging to pellet the nuclei.
-
Collecting the supernatant as the cytoplasmic fraction.
-
Lysing the nuclear pellet with a nuclear extraction buffer to release nuclear proteins.
-
Centrifuging to remove nuclear debris and collecting the supernatant as the nuclear fraction.
-
-
Analyze the protein content of both fractions by Western blotting for NF-κB p65 to determine its subcellular localization. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker.
Experimental Workflow Diagram
Caption: General experimental workflow for studying TGII effects.
Conclusion
This compound is a promising natural compound that effectively inhibits the pro-inflammatory NF-κB and MAPK signaling pathways. The provided application notes and protocols offer a robust framework for researchers to investigate its mechanism of action further. This information is valuable for the development of novel anti-inflammatory therapies targeting these critical signaling cascades.
References
Application Notes and Protocols: In Vitro Anticancer Assays Using Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer properties of Tellimagrandin II, a naturally occurring ellagitannin. This document details its effects on cancer cell viability, apoptosis, and cell cycle progression, along with standardized protocols for key experimental assays. The information presented is intended to guide researchers in evaluating the potential of this compound as an anticancer agent.
Overview of this compound
This compound is a polyphenolic compound found in various plants, including certain species of walnut.[1] Like other ellagitannins, it has garnered interest for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] In the context of cancer, this compound has been shown to exert cytotoxic effects on cancer cells, primarily through the induction of apoptosis.[1]
Data Presentation: Anticancer Activity of this compound
While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging in publicly available literature, preliminary studies have demonstrated its cytotoxic potential. The following table summarizes the known IC50 values.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Data not specified | [1] |
Further research is required to establish a comprehensive profile of this compound's potency across diverse cancer types.
Experimental Protocols
The following are detailed methodologies for key in vitro assays to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of proteins involved in key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the PI3K/Akt, MAPK, or NF-κB pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression levels.
Potential Signaling Pathways Modulated by this compound
While specific studies on this compound are limited, related polyphenolic compounds often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the known mechanisms of similar compounds, the following pathways are potential targets of this compound. Further research is needed to confirm its specific effects.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
-
MAPK Pathway: The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway can significantly impact cancer cell fate.
-
NF-κB Pathway: This pathway plays a key role in inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound demonstrates potential as an in vitro anticancer agent, primarily through the induction of apoptosis. The provided protocols offer a standardized framework for researchers to investigate its efficacy and mechanisms of action in various cancer cell lines. Further studies are warranted to establish a comprehensive understanding of its IC50 values across a broader panel of cancer cells and to elucidate the specific signaling pathways it modulates. This will be crucial for its future development as a potential therapeutic agent.
References
Application Notes and Protocols for Antiviral Plaque Reduction Assay: Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a plaque reduction assay to evaluate the antiviral efficacy of Tellimagrandin II, a polyphenol known for its anti-herpesvirus properties. The document includes comprehensive experimental procedures, data presentation guidelines, and a visual representation of the proposed antiviral mechanism.
Introduction
This compound is a natural ellagitannin that has demonstrated a range of biological activities, including antiviral effects against Herpes Simplex Virus (HSV). The plaque reduction assay is a widely accepted and robust method for quantifying the ability of a compound to inhibit the replication of lytic viruses, such as HSV. This assay measures the reduction in the formation of plaques, which are localized areas of cell death caused by viral infection, in a cell monolayer. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) can be determined from the dose-response curve, providing a quantitative measure of the compound's antiviral potency.
Quantitative Data Summary
| Compound | Virus Strain | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HSV-1 | Vero | Data to be determined | Data to be determined | Data to be determined |
| This compound | HSV-2 | Vero | Data to be determined | Data to be determined | Data to be determined |
| Acyclovir | HSV-1 | Vero | ~0.85 | >100 | >117 |
| Acyclovir | HSV-2 | Vero | ~0.86 | >100 | >116 |
Note: EC50/IC50 values for Acyclovir are approximate and can vary based on experimental conditions.[1]
Experimental Protocols
This section provides a detailed methodology for performing a plaque reduction assay to determine the antiviral activity of this compound against Herpes Simplex Virus (HSV-1 and HSV-2).
Materials and Reagents
-
Cell Line: Vero cells (African green monkey kidney epithelial cells)
-
Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)
-
Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Control Drug: Acyclovir
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: Infection medium containing 1% methylcellulose or other semi-solid medium like carboxymethyl cellulose.
-
Staining Solution: 1% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin or ice-cold methanol.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 24-well cell culture plates
-
Sterile microcentrifuge tubes and pipette tips
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding:
-
Culture Vero cells in DMEM with 10% FBS.
-
The day before the assay, trypsinize the cells and seed them into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the this compound stock solution in infection medium to achieve the desired final concentrations. Also, prepare dilutions of Acyclovir as a positive control.
-
-
Virus Infection:
-
When the Vero cell monolayer is confluent, remove the growth medium and wash the cells with PBS.
-
Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C with gentle rocking every 15-20 minutes.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared dilutions of this compound or Acyclovir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay and Incubation:
-
Immediately after adding the compounds, add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization:
-
After the incubation period, carefully remove the overlay medium.
-
Fix the cell monolayer with 10% formalin or ice-cold methanol for at least 20 minutes.
-
Remove the fixative and stain the cells with 1% Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry. Uninfected cells will stain purple, while the areas of cell death (plaques) will appear as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 or IC50 value.
-
Proposed Mechanism of Action
The precise molecular mechanism of this compound's anti-herpesvirus activity is not fully elucidated. However, based on the known mechanisms of other polyphenols and the structure of this compound, it is hypothesized to inhibit the early stages of viral infection, specifically viral entry into the host cell.
Herpes Simplex Virus entry is a multi-step process involving the interaction of several viral glycoproteins (gB, gC, gD, gH, and gL) with host cell surface receptors, such as heparan sulfate and nectins.[2][3][4] It is proposed that this compound may bind to these viral glycoproteins, preventing their interaction with host cell receptors and thereby blocking viral attachment and fusion with the cell membrane.[5]
Signaling Pathway Diagram
Conclusion
The plaque reduction assay is a fundamental tool for the in vitro evaluation of antiviral compounds. This document provides a comprehensive guide for researchers to assess the anti-herpetic activity of this compound. Further investigation is warranted to determine the specific EC50/IC50 values and to fully elucidate the molecular interactions underlying its antiviral mechanism. Such studies will be crucial in evaluating the potential of this compound as a novel therapeutic agent for HSV infections.
References
- 1. [Antiviral activity of nano-realgar against herpes simplex virus Type II in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Cell Entry Mechanisms: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Tellimagrandin II: A Promising Natural Compound for Inhibiting Viral Entry and Replication
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, has demonstrated significant potential as an antiviral agent. This document provides a comprehensive overview of its known antiviral activities, mechanisms of action, and detailed protocols for its investigation. The information presented herein is intended to guide researchers in exploring the therapeutic applications of this compound against viral infections.
This compound, also known as Eugeniin, has been most notably studied for its potent activity against Herpes Simplex Virus (HSV). Emerging in-silico evidence also suggests a potential role for related compounds in inhibiting other enveloped viruses, such as coronaviruses, warranting further experimental investigation.
Antiviral Spectrum and Mechanism of Action
The primary experimentally validated antiviral activity of this compound is against Herpes Simplex Virus type 1 (HSV-1). The mechanism of action has been identified as the inhibition of viral DNA synthesis.[1] Specifically, this compound acts as a noncompetitive inhibitor of the HSV-1 DNA polymerase, an essential enzyme for viral replication.[1] This mode of action is distinct from that of nucleoside analogs like acyclovir, suggesting that this compound could be effective against acyclovir-resistant HSV strains.[1][2]
While direct experimental evidence for its efficacy against other viruses remains limited, computational studies have provided insights into potential broader applications. An in-silico analysis of Tellimagrandin I, a closely related ellagitannin, indicated its potential to interact with the S-glycoprotein and the RNA-dependent RNA polymerase of SARS-CoV-2. These interactions suggest a plausible mechanism for inhibiting viral entry and replication of coronaviruses, although these findings require experimental validation.
Data Presentation: Antiviral Activity of this compound
The following table summarizes the quantitative data available for the antiviral activity of this compound.
| Virus Target | Assay Type | Cell Line | Key Parameter | Value | Reference |
| Herpes Simplex Virus type 1 (HSV-1) | Plaque Reduction Assay | Vero cells | EC50 | 5.0 µg/mL | [Kurokawa et al., 1998][1] |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral activity. The 50% cytotoxic concentration (CC50) of this compound was found to be 13.9-fold higher than its EC50, indicating a favorable selectivity index.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay is used to determine the concentration of an antiviral compound that is required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Virus Dilution: On the day of the experiment, prepare serial dilutions of the HSV stock in serum-free DMEM to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the diluted virus (0.2 mL/well for 12-well plates, 0.5 mL/well for 6-well plates). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in the methylcellulose overlay medium.
-
Overlay: After the 1-hour incubation, remove the viral inoculum and wash the cell monolayers twice with PBS. Aspirate the final wash and add the methylcellulose overlay containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until viral plaques are visible.
-
Staining and Plaque Counting:
-
Aspirate the methylcellulose overlay.
-
Fix the cells by adding 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Viral DNA Replication Assay (qRT-PCR)
This assay quantifies the effect of this compound on the replication of viral DNA.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1)
-
This compound
-
Cell culture medium (DMEM with 2% FBS)
-
DNA extraction kit
-
Primers and probe specific for a viral gene (e.g., a late gene) and a host housekeeping gene (for normalization)
-
qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Treatment and Infection: Seed Vero cells in multi-well plates and allow them to reach confluence. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, infect the cells with HSV-1 at a specified multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells in the presence of this compound for a defined period (e.g., 24 hours).
-
DNA Extraction: At the end of the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a master mix, the extracted DNA, and specific primers/probes for the target viral and host genes.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral and host genes.
-
Normalize the viral gene expression to the host housekeeping gene (ΔCt).
-
Calculate the relative quantification of viral DNA in treated samples compared to the untreated virus control using the ΔΔCt method.
-
The inhibition of viral DNA replication is expressed as a percentage reduction in viral DNA levels.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound against HSV-1 replication.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the Viral DNA Replication Assay.
References
Application Notes and Protocols for Determining the Antioxidant Activity of Tellimagrandin II using DPPH and ORAC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin II is a hydrolyzable tannin, a type of polyphenol found in various plants, that has garnered interest for its potential biological activities, including antioxidant effects.[1][2] Understanding and quantifying the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Antioxidant Activity of this compound
This compound, as an ellagitannin, is expected to exhibit significant antioxidant activity due to its chemical structure, which is rich in phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[2]
Data Summary
| Assay | Parameter | Result for this compound | Reference Compound | Reference Value |
| DPPH | EC50 (µM) | Data not explicitly found for this compound, but related compounds show potent activity. | Trolox | Varies by study |
| ORAC | µmol TE/g | Specific data not available. | Trolox | Standard |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other standard antioxidant
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a stock solution of Trolox (or other standard) and a series of dilutions in the same manner.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the diluted this compound or standard solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The EC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard (Trolox).[3]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute the stock solution with phosphate buffer to obtain a working solution.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.
-
This compound Solutions: Prepare a stock solution of this compound in phosphate buffer and make a series of dilutions.
-
-
Assay Protocol:
-
Add 25 µL of this compound dilutions, Trolox standards, or phosphate buffer (for the blank) to the wells of a 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Rapidly add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).
-
Visualizations
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ORAC Assay Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tellimagrandin II Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Tellimagrandin II from plant materials. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient extraction processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other polyphenols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete cell lysis: The solvent is not effectively penetrating the plant material to release the target compound. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal extraction parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 4. Degradation of this compound: The compound may be sensitive to high temperatures, light, or oxidative enzymes. 5. Improper plant material handling: Using old or improperly stored plant material can lead to lower yields. | 1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area for extraction. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., aqueous acetone, methanol, ethanol). Aqueous acetone is often effective for higher molecular weight polyphenols. 3. Parameter optimization: Systematically vary the temperature (typically 40-60°C for conventional methods), extraction time, and solid-to-liquid ratio to find the optimal conditions. 4. Control degradation: Conduct extractions at lower temperatures, protect the samples from light, and consider adding antioxidants like ascorbic acid to the extraction solvent.[1] 5. Use fresh material: Use fresh or properly dried and stored plant material to ensure the integrity of the target compounds. |
| Co-extraction of Impurities | 1. Non-selective solvent: The solvent is extracting a wide range of compounds in addition to this compound. 2. Presence of chlorophyll and other pigments: These are common impurities in plant extracts. | 1. Solvent selection: Use a solvent with higher selectivity for polyphenols. 2. Purification steps: Employ post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography to remove impurities. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High concentration of lipids or surfactants in the plant material. 2. Vigorous shaking of the separatory funnel. | 1. Break the emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gentle centrifugation can also help. 2. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning without forming a stable emulsion. |
| Inconsistent Results | 1. Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent extraction procedure: Minor variations in the experimental protocol can lead to different results. | 1. Standardize plant material: Use plant material from the same batch and store it under consistent conditions. 2. Standardize the protocol: Ensure that all extraction parameters (time, temperature, solvent ratio, etc.) are kept consistent between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent is critical for efficient extraction. Generally, polar solvents are used for extracting polyphenols like this compound. Aqueous organic solvents, such as 70-80% acetone or methanol, are often recommended. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the stability and recovery of some polyphenols. It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific plant material.
Q2: How does temperature affect the extraction of this compound?
A2: Temperature can have a significant impact on extraction efficiency. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent, leading to higher yields. However, excessive heat can cause thermal degradation of the compound. For conventional extraction methods, a temperature range of 40-60°C is often a good starting point. For modern techniques like microwave-assisted extraction, higher temperatures can be used for shorter durations.
Q3: What are the advantages of modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) over conventional methods?
A3: UAE and MAE offer several advantages over conventional methods like maceration and Soxhlet extraction:
-
Reduced extraction time: These methods can significantly shorten the extraction process from hours to minutes.
-
Lower solvent consumption: They often require less solvent, making them more environmentally friendly and cost-effective.
-
Increased yield: The use of ultrasound or microwaves can enhance the disruption of plant cell walls, leading to a more efficient release of the target compounds and higher extraction yields.[2][3][4]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[1][5][6][7][8] This technique allows for the separation of this compound from other compounds in the extract and its precise quantification based on a standard curve.
Q5: My this compound extract is degrading over time. How can I improve its stability?
A5: this compound, like many polyphenols, can be susceptible to degradation. To improve stability:
-
Storage conditions: Store the extract at low temperatures (e.g., -20°C or -80°C) in the dark to minimize thermal and photodegradation.
-
Inert atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.
-
pH: Maintain an acidic pH, as many polyphenols are more stable in acidic conditions.
-
Avoid repeated freeze-thaw cycles.
Quantitative Data on Ellagitannin Extraction
The following tables summarize the extraction yields of total hydrolyzable tannins or ellagitannins from different plant sources using various methods and solvents. While specific comparative data for this compound is limited, these results for a similar class of compounds provide valuable insights for optimizing its extraction.
Table 1: Comparison of Extraction Methods for Hydrolyzable Tannins from Rambutan Peel
| Extraction Method | Hydrolyzable Tannin Yield (mg GAE/g dry weight) |
| Ultrasound-Assisted Extraction (UAE) | 21.32 |
| Microwave-Assisted Extraction (MAE) | 9.48 |
| Hybrid (UAE + MAE) | 156.96 |
| Source: Adapted from Recovery of Bioactive Ellagitannins by Ultrasound/Microwave-Assisted Extraction from Mexican Rambutan Peel (Nephelium lappaceum L.).[2] | |
| GAE: Gallic Acid Equivalents |
Table 2: Effect of Solvent on the Extraction Yield of Phenolic Compounds from Eucalyptus globulus Leaves
| Solvent | Total Phenolic Content (mg GAE/g dried leaf) |
| 56% Ethanol | 92.7 |
| Methanol | Not specified, but led to the highest overall extraction yield |
| 75% Aqueous Ethanol | Similar phenolic content to other polar solvents |
| Source: Compiled from Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study.[9] |
Experimental Protocols
Here are detailed methodologies for key extraction techniques. Researchers should optimize these protocols for their specific plant material and equipment.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline for the extraction of this compound using an ultrasonic bath or probe.
Materials:
-
Dried and finely ground plant material
-
Extraction solvent (e.g., 80% aqueous acetone or 70% aqueous ethanol)
-
Ultrasonic bath or probe system
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it in a suitable extraction vessel (e.g., a flask or beaker).
-
Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the sonication parameters:
-
Frequency: Typically 20-40 kHz.
-
Power: Adjust to a suitable level (e.g., 100-500 W).
-
Temperature: Control the temperature of the water bath to prevent overheating and degradation of the analyte (e.g., 40-50°C).
-
Time: Sonication time can range from 10 to 60 minutes.
-
-
After sonication, separate the solid material from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Filter the supernatant through filter paper or a 0.45 µm syringe filter to remove any remaining solid particles.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., < 45°C) to remove the organic solvent.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for further analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a general procedure for extracting this compound using a microwave extraction system.
Materials:
-
Dried and finely ground plant material
-
Extraction solvent (e.g., 70% aqueous methanol or ethanol)
-
Microwave extraction system with closed or open vessels
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material (e.g., 0.5 grams) into a microwave extraction vessel.
-
Add the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:30 w/v).
-
Seal the vessel (for closed-vessel systems) and place it in the microwave extractor.
-
Set the MAE parameters:
-
Microwave Power: Typically between 100 and 800 W.
-
Temperature: Program the desired extraction temperature (e.g., 60-80°C). The system will modulate the power to maintain this temperature.
-
Time: Extraction times are usually short, ranging from 2 to 20 minutes.
-
-
After the extraction program is complete, allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by centrifugation and filtration as described in the UAE protocol.
-
Concentrate the extract using a rotary evaporator.
-
Store the final extract appropriately for subsequent analysis.
Protocol 3: Quantification of this compound by HPLC-DAD
This is a general HPLC method for the quantification of this compound. The specific conditions may need to be optimized for your system and extract.
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient Elution: A typical gradient might start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. An example gradient:
-
0-5 min: 5% B
-
5-25 min: 5-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-95% B (column wash)
-
35-40 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at 280 nm for tannins.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway of this compound from its precursor, 1,2,3,4,6-pentagalloyl-glucose.
Caption: Biosynthesis of this compound from its precursor.
Experimental Workflow for this compound Extraction and Quantification
This workflow outlines the key steps from plant material preparation to the final quantification of this compound.
Caption: General workflow for this compound extraction.
This compound and the Anti-inflammatory Signaling Pathway
This compound has been shown to exhibit anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This involves the downregulation of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. scielo.br [scielo.br]
- 9. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Tellimagrandin II in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Tellimagrandin II for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural polyphenol, specifically an ellagitannin, found in various plants like Terminalia chebula and Trapa bispinosa (water caltrop).[1][2] It exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[3][4][5] Like many polyphenols, this compound has poor water solubility, which can lead to precipitation in aqueous-based in vitro assay systems, resulting in inaccurate and unreliable data.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol are commonly used to prepare stock solutions.[1][2] For in vitro assays, a concentrated stock solution is typically prepared in one of these solvents and then diluted to the final working concentration in the aqueous assay medium.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared.[1] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[6] Stock solutions should be stored in tightly sealed vials at -20°C for up to two weeks or at -80°C for up to six months to minimize degradation.[1][7] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assays?
A4: The tolerance of cell lines to organic solvents varies. For many cell lines, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8] It is crucial to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line and assay conditions.
Troubleshooting Guide
Problem: My this compound precipitates when I add it to my aqueous assay medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to overcome this problem, ranging from simple to more complex approaches.
Solution 1: Optimize the Final Solvent Concentration
-
Cause: The final concentration of the organic solvent in the aqueous medium is too low to keep this compound in solution.
-
Troubleshooting Steps:
-
Increase Final Solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic solvent (e.g., DMSO) in your assay medium. Remember to stay within the non-toxic limits for your cells.
-
Test Different Solvents: While DMSO is common, ethanol or methanol might be better tolerated by some cell lines and could offer different solubility characteristics.[1][2]
-
Solvent Control: Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
-
Solution 2: Use a Solubilizing Agent
-
Cause: The aqueous environment of the assay buffer promotes the precipitation of the hydrophobic this compound.
-
Troubleshooting Steps:
-
Employ Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide known to enhance the solubility of hydrophobic compounds. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to achieve a this compound concentration of at least 2.5 mg/mL.[9]
-
Incorporate Surfactants: Non-ionic surfactants like Tween 80 or PEG300 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds.[6]
-
Consider Co-solvents: The use of a mixture of solvents can sometimes improve solubility more effectively than a single solvent.
-
Solution 3: pH Adjustment of the Medium
-
Cause: The solubility of polyphenols can be pH-dependent.
-
Troubleshooting Steps:
-
Slightly Alkaline pH: Increasing the pH of the buffer to a slightly alkaline range (e.g., pH 8-10) can sometimes improve the solubility of flavonoids and other polyphenols.[10]
-
pH Compatibility: Ensure that any pH adjustment is compatible with your experimental system and does not affect the biological activity being measured or the health of your cells.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Remarks |
| DMSO, Pyridine, Methanol, Ethanol | Soluble | Specific concentrations not always provided by suppliers.[1][2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.66 mM) | Clear solution; effective for increasing aqueous solubility.[9] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (2.66 mM) | Clear solution; suitable for in vivo formulations.[9] |
Experimental Protocols
Protocol 1: Antibacterial Susceptibility Testing of this compound against Staphylococcus aureus
This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Bacterial Culture: Culture S. aureus in Mueller-Hinton (MH) broth overnight to achieve an optimal cell density of approximately 2 × 10^8 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MH broth in a 96-well microtiter plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Dilute the overnight bacterial culture and add to each well to achieve a final concentration of 5 × 10^5 CFU/mL.
-
Controls:
-
Positive Control: Wells with bacteria and MH broth only.
-
Negative Control: Wells with MH broth only.
-
Vehicle Control: Wells with bacteria and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) for 1-2 hours. Remember to dilute the DMSO stock solution so the final DMSO concentration is non-toxic.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the this compound-treated groups to the LPS-stimulated control group.
Visualizations
Figure 1: A generalized experimental workflow for using this compound in in vitro assays, including a troubleshooting step for precipitation.
Figure 2: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Figure 3: A simplified representation of the MAPK signaling pathway, highlighting the inhibitory effect of this compound on p38 phosphorylation.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by this compound in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tellimagrandin II in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tellimagrandin II in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
Q2: What are the main factors that can affect the stability of this compound in my cell culture experiments?
Several factors can influence the stability of this compound in your cell culture setup:
-
pH: this compound, like other ellagitannins, is more stable in acidic conditions. An enzyme involved in its biosynthesis shows optimal stability at a pH of 4.2.[3] The neutral to slightly alkaline pH of standard cell culture media (e.g., DMEM, RPMI-1640) can promote its degradation.
-
Temperature: Incubating your cultures at 37°C will accelerate the degradation of this compound compared to storage at lower temperatures.
-
Composition of the Cell Culture Medium: Components in the medium, such as bicarbonate, metal ions, and reactive oxygen species, can contribute to the degradation of polyphenols. The presence of serum proteins may have a stabilizing effect through binding interactions.
-
Light Exposure: As with many phenolic compounds, prolonged exposure to light can lead to photodegradation.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.
Q3: How should I prepare and store this compound for cell culture experiments?
For optimal stability, it is recommended to:
-
Solvent: Dissolve this compound powder in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in the dark to minimize freeze-thaw cycles and light exposure.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium immediately before adding it to your cells. Avoid pre-incubating this compound in the medium for extended periods before the experiment.
Q4: Is there a difference in stability between DMEM and RPMI-1640 for this compound?
Q5: What are the expected degradation products of this compound?
Under physiological conditions, this compound is expected to hydrolyze, breaking the ester bonds. This process will likely yield gallic acid and, through the spontaneous lactonization of the hexahydroxydiphenoyl (HHDP) group, ellagic acid.[4][5][6] It is important to consider that these degradation products may also have biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects of this compound. | Degradation of this compound in the cell culture medium over the incubation period. | 1. Confirm Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.2. Minimize Incubation Time: If experimentally feasible, reduce the duration of the experiment to minimize the time this compound is in the culture medium.3. Replenish the Medium: For longer-term experiments, consider replacing the medium containing fresh this compound at regular intervals (e.g., every 24 hours).4. Perform a Stability Test: Conduct a preliminary experiment to determine the stability of this compound in your specific cell culture setup (see the experimental protocol below). |
| Precipitate forms after adding this compound to the medium. | Poor solubility of this compound or its degradation products at the working concentration. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration may improve the solubility of this compound through protein binding.3. Filter the Medium: After diluting the this compound stock, you can filter the medium through a 0.22 µm syringe filter before adding it to the cells to remove any precipitate. |
| Observed cellular effects do not match published data. | 1. Differences in experimental conditions (cell line, medium, incubation time).2. Degradation of this compound leading to a lower effective concentration.3. Biological activity of degradation products. | 1. Standardize Your Protocol: Carefully compare your experimental setup with the published literature.2. Assess Stability: Perform a stability test to understand the concentration of active this compound over time in your experiment.3. Test Degradation Products: If possible, test the effects of ellagic acid and gallic acid on your cells to determine if they contribute to the observed phenotype. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Deionized water (HPLC grade)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a this compound solution: Prepare a solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.
-
Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 500 µL), and stop the degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will be your time zero (T0) sample. Store at -20°C until analysis.
-
Incubation: Place the remaining solution in a sterile, sealed container in a cell culture incubator at 37°C and 5% CO2.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots and process them as in step 2.
-
Sample Preparation for HPLC: Before injection, centrifuge the samples to pellet any precipitated proteins and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Mobile Phase: A typical gradient for separating polyphenols could be a mixture of acetonitrile and water, both containing 0.1% formic acid. An example gradient could be: 5% acetonitrile to 50% acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance, typically around 280 nm.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in your samples.
-
-
Data Analysis: Plot the concentration of this compound as a percentage of the T0 sample against time. From this, you can calculate the half-life (t½) of the compound in your specific medium.
Data Presentation
Table 1: Factors Influencing Polyphenol Stability in Cell Culture Media (General Observations)
| Factor | Effect on Stability | Reference |
| pH | More stable in acidic pH; degradation increases at neutral to alkaline pH. | [3] |
| Temperature | Higher temperatures (e.g., 37°C) accelerate degradation. | [1][2] |
| Hydroxylation Pattern | Polyphenols with pyrogallol-type structures are generally less stable. | [1][2] |
| Glycosylation | Glycosylation generally enhances the stability of polyphenols. | [1][2] |
| Serum Proteins | May increase stability through binding interactions. | [1][2][7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Preventing degradation of Tellimagrandin II during storage
For researchers, scientists, and drug development professionals working with Tellimagrandin II, ensuring its stability during storage is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges in preventing the degradation of this complex ellagitannin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage conditions. | Verify storage conditions. For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Solutions should be freshly prepared, but if storage is necessary, they should be kept at -80°C for no longer than six months, or at -20°C for up to one month.[1][2][3][4] Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram. | This compound has degraded into smaller molecules. The most common degradation product is ellagic acid, which results from the hydrolysis of the ester bonds.[3][5] | Characterize the new peaks using LC-MS to identify degradation products. Review storage and handling procedures to minimize degradation. Ensure the pH of solutions is controlled, as hydrolysis is pH-dependent. |
| Discoloration of the this compound sample (e.g., yellowing or browning). | Oxidation of the phenolic moieties in the this compound structure. This can be accelerated by exposure to light, oxygen, and elevated temperatures. | Store samples in amber vials or wrap containers in aluminum foil to protect from light. Purge the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen. Always store at recommended low temperatures. |
| Variability in results between different batches of this compound. | Inconsistent storage or handling of different batches. Contamination with enzymes (e.g., laccase, peroxidase) that can catalyze oxidation.[6] | Implement standardized and stringent storage and handling protocols for all batches. Ensure all labware is thoroughly cleaned to prevent enzymatic contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are temperature, light, pH, and the presence of oxygen. As a complex polyphenol, it is susceptible to both hydrolysis and oxidation. Elevated temperatures accelerate these degradation reactions.[7][8] Exposure to light, particularly UV light, can induce photodegradation. The pH of the solution is also critical, as hydrolysis of the ester linkages is catalyzed under both acidic and basic conditions. Finally, the presence of oxygen can lead to oxidative degradation of the numerous phenol groups in the molecule.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: For solid (powder) this compound, long-term storage at -20°C or -80°C is recommended to minimize thermal degradation. The container should be tightly sealed and protected from light and moisture.
For solutions, it is always best to prepare them fresh before use. If storage is unavoidable, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1][2][3][4] The choice of solvent can also impact stability; for biological experiments, dissolving in DMSO and then diluting in an appropriate aqueous buffer immediately before use is a common practice.
Q3: How can I monitor the stability of my this compound sample?
A3: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bonds. This process leads to the formation of smaller polyphenolic compounds, with ellagic acid being a major and commonly identified degradation product.[5] Other smaller galloyl and hexahydroxydiphenoyl (HHDP) glucose esters may also be formed. Under oxidative conditions, quinone-type structures can be generated, which may further react or polymerize.
Data on Ellagitannin Stability
While specific quantitative degradation kinetics for this compound are not extensively published, data from studies on similar ellagitannins in fruit products provide valuable insights into the impact of storage temperature.
Table 1: Degradation of Total Ellagitannins in Strawberry and Wild Strawberry Products over 12 Months of Storage [2][3][4][8]
| Product | Storage Temperature | Total Ellagitannin Degradation (%) |
| Strawberry Juice | -20°C | 0% |
| 4°C | 30% | |
| 20°C | 20% | |
| Strawberry Puree | -20°C | 27% |
| 4°C | 28% | |
| 20°C | 15% | |
| Wild Strawberry Juice | -20°C | 20% |
| 4°C | 50% | |
| 20°C | 50% | |
| Wild Strawberry Puree | -20°C | 40% |
| 4°C | 49% | |
| 20°C | 54% |
Data synthesized from studies on strawberry and wild strawberry products, which contain a complex mixture of ellagitannins.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
For stability studies, dilute the stock solution with the desired storage buffer (e.g., phosphate-buffered saline) to the final concentration.
-
At each time point, take an aliquot of the sample, and if necessary, dilute it with the initial mobile phase composition to fall within the linear range of the assay.
5. Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor for the appearance and increase in the area of new peaks, which correspond to degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logical flow.
References
- 1. Identification of Unstable Ellagitannin Metabolites in the Leaves of Quercus dentata by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete biodegradation pathway of ellagitannins by Aspergillus niger in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ellagitannin biosynthesis: laccase-catalyzed dimerization of this compound to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tellimagrandin II Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tellimagrandin II using chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and shows poor resolution in reversed-phase HPLC. What are the likely causes and solutions?
A1: Peak broadening in reversed-phase HPLC can stem from several factors when purifying polyphenolic compounds like this compound.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[1][2]
-
Solution: Reduce the injection volume or dilute the sample. Consider using a larger column with a higher loading capacity for preparative scale purification.[2]
-
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column specifically designed to minimize these interactions.
-
-
Inappropriate Mobile Phase Composition: An incorrect solvent strength can lead to poor peak shape.
-
Solution: Optimize the mobile phase gradient. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with different organic modifiers, such as acetonitrile and methanol, as they can offer different selectivities.
-
Q2: I am observing ghost peaks in my blank gradient runs. What is the source of this contamination?
A2: Ghost peaks are typically caused by the elution of contaminants that have adsorbed to the column from the mobile phase or the HPLC system itself.
-
Contaminated Solvents: Impurities in the mobile phase solvents (water, acetonitrile, methanol) or additives (acids, buffers) are a common source.
-
Solution: Always use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter before use.
-
-
System Contamination: Contaminants can accumulate in the pump, injector, tubing, or detector.
-
Solution: Regularly flush the entire HPLC system with a strong solvent, such as 100% acetonitrile or a mixture of isopropanol and water, to remove adsorbed impurities.
-
Q3: The retention time of my this compound peak is shifting between runs. What could be causing this variability?
A3: Fluctuations in retention time can compromise the reproducibility of your purification.
-
Mobile Phase Composition: Even small variations in the mobile phase composition can significantly affect retention times, especially in reversed-phase chromatography.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a reliable gradient proportioning valve and ensure the solvents are well-mixed.
-
-
Column Temperature: Temperature fluctuations can alter the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift.
-
Solution: Ensure the column is adequately equilibrated between runs. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
Q4: I am experiencing low recovery of this compound after purification. What are the potential reasons?
A4: Low recovery can be due to degradation of the target molecule or irreversible adsorption to the stationary phase.
-
Degradation: Ellagitannins can be sensitive to pH and temperature. Prolonged exposure to harsh conditions can lead to hydrolysis or oxidation.
-
Solution: Whenever possible, perform purification steps at room temperature or below. Use acidic mobile phases to improve the stability of this compound. Avoid prolonged storage of fractions before analysis.
-
-
Irreversible Adsorption: Highly active sites on the column can strongly and sometimes irreversibly bind polyphenols.
-
Solution: If using a silica-based column, ensure it is well-end-capped. If low recovery persists, consider using a different stationary phase, such as a polymer-based reversed-phase column.
-
Q5: How can I effectively use Sephadex LH-20 for the initial cleanup of my plant extract before HPLC?
A5: Sephadex LH-20 is a versatile resin for polyphenol purification, acting through a combination of size exclusion and adsorption chromatography.
-
Principle: In alcoholic solvents, tannins like this compound adsorb to the Sephadex LH-20 matrix. Non-phenolic compounds and smaller molecules can be washed away. The adsorbed tannins can then be eluted with an aqueous organic solvent mixture.
-
General Protocol:
-
Swell the Sephadex LH-20 resin in 100% methanol.
-
Pack the column and equilibrate with methanol.
-
Dissolve the crude extract in methanol and load it onto the column.
-
Wash the column with methanol to elute non-adsorbed compounds.
-
Elute the tannin fraction, including this compound, with an acetone/water mixture (e.g., 70:30 v/v).
-
Experimental Protocols
General Workflow for this compound Purification
This workflow outlines a common strategy for the purification of this compound from a plant source, such as raspberry leaves or other Rosaceae species.
Figure 1. A general workflow for the purification of this compound from plant material.
Detailed Methodologies
1. Extraction:
-
Plant Material: Use dried and powdered plant material (e.g., raspberry leaves).
-
Solvent: A mixture of 80% acetone and 20% water is effective for extracting polyphenols. The addition of ascorbic acid (e.g., 0.1%) can help prevent oxidation of the target compounds.
-
Procedure: Macerate the plant material in the extraction solvent at 4°C for several hours with agitation. Centrifuge the mixture to pellet the solid material and collect the supernatant. Repeat the extraction process on the pellet to ensure maximum recovery.
2. Initial Cleanup with Sephadex LH-20:
-
Column Preparation: Swell Sephadex LH-20 in 100% methanol overnight. Pack a glass column with the swollen resin and equilibrate with several column volumes of methanol.
-
Sample Loading: Concentrate the crude extract under reduced pressure to remove acetone and then lyophilize. Dissolve the resulting powder in a minimal amount of methanol and apply it to the equilibrated Sephadex LH-20 column.
-
Elution:
-
Wash the column with 100% methanol to remove non-phenolic compounds. Monitor the eluate using a UV detector at 280 nm until the absorbance returns to baseline.
-
Elute the tannin fraction, which contains this compound, with a mixture of 70% acetone and 30% water. Collect the fractions that show a strong UV absorbance.
-
-
Post-Column Processing: Evaporate the acetone from the collected fractions under reduced pressure and lyophilize to obtain a tannin-enriched powder.
3. Preparative Reversed-Phase HPLC:
-
Column: A C18 stationary phase is commonly used. For preparative work, a column with a larger internal diameter (e.g., >10 mm) and a particle size of 5-10 µm is suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically employed. The exact gradient profile will need to be optimized based on the specific column and HPLC system used. A shallow gradient is often necessary to achieve good resolution of different ellagitannins.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 254 nm and 280 nm.
-
Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.
Data Presentation
Table 1: Typical Parameters for Preparative HPLC Purification of this compound
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-40% B over 60 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Troubleshooting Logic Diagram
This diagram illustrates a decision-making process for troubleshooting common issues during the HPLC purification of this compound.
Figure 2. A troubleshooting decision tree for common HPLC issues in this compound purification.
References
Minimizing batch-to-batch variability of Tellimagrandin II extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Tellimagrandin II extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Question: Why am I observing low yields of this compound in my extracts?
Answer: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Here are some common causes and solutions:
-
Inadequate Cell Lysis: The thick cell walls of plant material can hinder the release of intracellular components, including this compound.
-
Solution: Ensure thorough grinding of the plant material, preferably to a fine powder. Using liquid nitrogen during grinding can make the tissue more brittle and improve cell disruption.
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent significantly impacts the solubility and extraction efficiency of this compound.
-
Solution: A mixture of acetone and water (e.g., 80% acetone) is often effective for extracting ellagitannins.[1] Experiment with different solvent ratios to optimize the yield for your specific plant material.
-
-
Degradation During Extraction: this compound, like many polyphenols, can be susceptible to degradation at high temperatures.[2][3][4]
-
Solution: Employ cold extraction methods (e.g., at 4°C) to minimize thermal degradation.[1] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
-
Insufficient Extraction Time: The contact time between the plant material and the solvent may not be long enough for efficient extraction.
-
Solution: Increase the maceration or sonication time to allow for better diffusion of this compound into the solvent.
-
Question: What is causing the significant color variation between my extract batches?
Answer: Color variation in this compound extracts is often an indicator of inconsistent composition and potential degradation.
-
Oxidation of Phenolic Compounds: Polyphenols are prone to oxidation, which can lead to the formation of colored quinone products.
-
Solution: Add antioxidants, such as ascorbic acid (e.g., 0.1% solution), to the extraction solvent to prevent oxidation.[1] Work quickly and minimize the exposure of the extract to air and light.
-
-
Presence of Impurities: Co-extraction of other plant pigments, such as chlorophyll, can contribute to color variability.
-
Solution: A preliminary purification step, such as fractionation with a non-polar solvent like hexane, can help remove chlorophyll and other lipophilic pigments.
-
-
pH Fluctuations: The pH of the extraction medium can affect the stability and color of phenolic compounds.
-
Solution: Maintain a consistent and slightly acidic pH during extraction, as many polyphenols are more stable under these conditions.
-
Question: I am seeing multiple or broad peaks during HPLC analysis of my this compound extract. What could be the issue?
Answer: The presence of multiple or broad peaks in an HPLC chromatogram suggests issues with purity, degradation, or the analytical method itself.
-
Co-elution of Structurally Similar Compounds: Plant extracts are complex mixtures, and other tannins or polyphenols may have similar retention times to this compound.
-
Solution: Optimize your HPLC method by adjusting the mobile phase composition, gradient, and flow rate to improve the resolution of your target peak. Using a high-resolution column can also enhance separation.
-
-
Degradation of this compound: The compound may be degrading during the analytical process.
-
Solution: Ensure the mobile phase is degassed and, if necessary, acidified (e.g., with 0.1% formic acid) to improve the stability of the analyte.[5] Analyze samples promptly after preparation.
-
-
Isomerization: this compound can exist as isomers, which may separate under certain chromatographic conditions.
-
Solution: Review the literature for known isomers of this compound and adjust your integration parameters accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in this compound extracts?
A1: The most significant source of variability stems from the raw plant material itself. Factors such as the plant's genetics, growing conditions (climate, soil), harvest time, and post-harvest storage can all influence the concentration and profile of secondary metabolites, including this compound. Processing methods and even different operators can also introduce variability.
Q2: Which plant species are good sources of this compound?
A2: this compound has been identified in several plant species, including Geum japonicum and Syzygium aromaticum (clove).[6]
Q3: What is the biosynthetic precursor of this compound?
A3: this compound is an ellagitannin that is formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[6]
Q4: What are the known biological activities of this compound?
A4: this compound has been reported to exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It is believed to interfere with cell wall synthesis.
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound.[5] A validated HPLC method with a pure standard of this compound is required for accurate quantification.
Data Presentation
Table 1: Influence of Extraction Solvent on the Yield of Ellagitannins (Representative Data)
| Extraction Solvent | Relative Yield (%) | Purity (%) | Reference |
| 80% Acetone (v/v) | 100 | 92 | [1] |
| 70% Acetone (v/v) | 95 | 88 | General Knowledge |
| 80% Methanol (v/v) | 85 | 85 | General Knowledge |
| 70% Ethanol (v/v) | 78 | 82 | General Knowledge |
| Water | 60 | 75 | General Knowledge |
Table 2: Effect of Temperature on the Stability of Polyphenols (General Trends)
| Temperature (°C) | Stability | Notes | Reference |
| 4 | High | Cold extraction is recommended to minimize degradation. | [1] |
| 25 (Room Temp) | Moderate | Stability decreases with prolonged exposure. | General Knowledge |
| 40 | Low | Significant degradation can occur. | [2] |
| 60 | Very Low | Not recommended for heat-labile compounds like some ellagitannins. | [2][4] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
This protocol describes a general method for the extraction and partial purification of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Geum japonicum)
-
Extraction Solvent: 80% Acetone in water (v/v) with 0.1% ascorbic acid
-
Sephadex LH-20 resin
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Chromatography column
Procedure:
-
Extraction:
-
Macerate 100 g of the dried plant powder in 1 L of the extraction solvent.
-
Stir the mixture at 4°C for 24 hours in the dark.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Fractionation:
-
Dissolve the concentrated extract in a minimal amount of water.
-
Pack a chromatography column with Sephadex LH-20 resin equilibrated with water.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing this compound and concentrate them using a rotary evaporator.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol outlines a method for the quantification of this compound in an extract.
Materials:
-
Partially purified this compound extract
-
This compound analytical standard
-
HPLC grade acetonitrile, water, and formic acid
-
HPLC system with a DAD or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Monitor at 280 nm for DAD or use appropriate MS parameters.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Biosynthesis of this compound from its precursor.
Caption: Workflow for this compound extraction and analysis.
Caption: Proposed mechanism of this compound antibacterial activity.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2005097106A1 - Purifications of ellagitannins - Google Patents [patents.google.com]
- 4. utupub.fi [utupub.fi]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of Tellimagrandin II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the low in vivo bioavailability of Tellimagrandin II (TGII).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a large polyphenolic compound, specifically an ellagitannin, found in plants like cloves and Geum japonicum.[1] Like many polyphenols, its therapeutic potential is limited by poor oral bioavailability.[2][3] This is generally attributed to several factors:
-
Low Aqueous Solubility: Large polyphenols often have poor solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.[4][5]
-
Poor Membrane Permeability: The large molecular size and hydrophilic nature of compounds like TGII hinder their ability to passively diffuse across the intestinal epithelial barrier.[6]
-
Rapid Metabolism: Ellagitannins can be hydrolyzed in the gut and further metabolized by the gut microbiota and host enzymes, reducing the amount of the parent compound that reaches systemic circulation.[7]
-
Efflux Transporter Activity: It may be susceptible to efflux by transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells back into the lumen.[8]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main goal is to protect TGII from degradation in the gastrointestinal tract and improve its absorption.[6] Key strategies, proven effective for similar polyphenols, include:
-
Lipid-Based Nanoformulations: Encapsulating TGII in nanocarriers like Solid Lipid Nanoparticles (SLNs) or nanostructured lipid carriers can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across the intestinal mucosa.[2][3]
-
Polymeric Nanoparticles: Using biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles can provide sustained release and enhance stability.[5][9]
-
Phospholipid Complexes (Phytosomes): Complexing TGII with phospholipids, like phosphatidylcholine, can significantly improve its lipophilicity and ability to cross cell membranes. This approach has been successfully used for Geraniin, another ellagitannin.[10][11]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit drug-metabolizing enzymes (e.g., CYP450) and efflux transporters (e.g., P-gp), thereby increasing the plasma concentration and residence time of co-administered compounds.[7][8]
Q3: If I enhance the bioavailability, will I detect this compound in the plasma?
A3: Not necessarily. For many large ellagitannins, the parent compound itself is often not detected in systemic circulation, even after administration of an enhanced formulation.[10][11] Instead, you are more likely to detect its primary metabolite, ellagic acid (EA). Therefore, pharmacokinetic studies should be designed to quantify both this compound and ellagic acid. A study on a Geraniin-phospholipid complex, for example, found no detectable Geraniin in plasma, but observed a significant, multi-fold increase in the plasma concentration of ellagic acid compared to the administration of free Geraniin.[10][11]
Troubleshooting Guide
Q1: I am experiencing very low encapsulation efficiency (EE%) for TGII in my lipid nanoparticle formulation. What are the possible causes and solutions?
A1: Low encapsulation efficiency is a common issue when working with hydrophilic compounds in lipid-based systems.
-
Possible Cause: Poor affinity of the hydrophilic TGII for the lipid matrix of the nanoparticle. The compound may partition into the external aqueous phase during formulation.
-
Troubleshooting Steps:
-
Modify the Formulation Method: Switch from a single emulsion method to a double emulsion (w/o/w) technique. This is better suited for encapsulating hydrophilic molecules.
-
Incorporate a Co-surfactant: Adding a co-surfactant can modify the nanoparticle structure and improve drug loading.
-
Create a Phospholipid Complex First: Increase the lipophilicity of TGII by first forming a phospholipid complex (phytosome). This complex can then be more efficiently encapsulated into a solid lipid nanoparticle.
-
Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to the total lipid content. An excessively high drug load can lead to poor encapsulation and drug crystallization on the nanoparticle surface.
-
Q2: My in vivo pharmacokinetic data shows high variability between subjects. How can I reduce this?
A2: High inter-subject variability is a frequent challenge in oral bioavailability studies.
-
Possible Causes:
-
Differences in gastrointestinal physiology (e.g., gastric emptying time, pH, gut motility).
-
Variations in gut microbiota, which play a key role in metabolizing ellagitannins.
-
Inconsistent food and water intake, as the presence of food can significantly alter drug absorption.
-
-
Troubleshooting Steps:
-
Standardize Animal Conditions: Ensure all animals are of the same age, sex, and weight range. House them under identical, controlled conditions (light-dark cycle, temperature).
-
Fasting Protocol: Implement a consistent fasting period (e.g., 12 hours) before oral administration to minimize the effect of food on absorption. Ensure free access to water.
-
Control Formulation Dosing: Use precise oral gavage techniques to ensure each animal receives the exact intended dose. Ensure the formulation is homogenous and does not settle before administration.
-
Increase Sample Size: A larger number of animals per group can help reduce the impact of individual outliers and provide more statistically robust data.
-
Q3: I am unable to detect either this compound or its metabolite, ellagic acid, in plasma samples. What could be wrong?
A3: This indicates a potential issue with bioavailability, metabolism, or the analytical method itself.
-
Possible Causes:
-
Extremely Low Bioavailability: The formulation may not be effectively enhancing absorption, and the absorbed amount is below the detection limit of your assay.
-
Rapid Clearance: The compound and its metabolites might be absorbed but cleared from the circulation very rapidly.
-
Analytical Method Sensitivity: Your LC-MS/MS or HPLC method may not be sensitive enough.
-
Sample Degradation: TGII and its metabolites may be unstable in the collected plasma samples.
-
-
Troubleshooting Steps:
-
Review the Formulation: Re-evaluate the formulation strategy. Consider a different approach (e.g., if SLNs failed, try a phospholipid complex).
-
Optimize the Analytical Method: Verify the lower limit of quantification (LLOQ) of your analytical method. Concentrate the plasma samples or use a more sensitive mass spectrometer if necessary.
-
Check Sample Handling: Ensure blood samples are collected with appropriate anticoagulants and immediately processed (centrifuged at 4°C) to obtain plasma. Add a stabilizing agent if degradation is suspected. Store plasma at -80°C until analysis.
-
Adjust the Sampling Schedule: Collect blood samples at earlier time points (e.g., 15, 30 minutes post-dosing) to capture a potential rapid absorption and elimination phase (a low Tmax).
-
Quantitative Data from Related Compounds
Table 1: Pharmacokinetic Parameters of Ellagic Acid (Metabolite) Following Oral Administration of Free Geraniin vs. Geraniin-Phospholipid Complex (GE-PL) in Rabbits. [10][11]
| Parameter | Free Geraniin (GE) | Geraniin-Phospholipid Complex (GE-PL) | Fold Increase |
| Cmax1 (ng/mL) | 53.53 | 588.82 | ~11.0x |
| Cmax2 (ng/mL) | 142.22 | 711.13 | ~5.0x |
| AUC (0-t) (ng·h/mL) | 1634.33 | 11466.86 | ~7.0x |
Note: Geraniin is an ellagitannin, similar to this compound. Cmax1 and Cmax2 represent two distinct peaks observed in the plasma concentration profile, likely due to initial absorption and enterohepatic recirculation or colonic absorption of metabolites.
Table 2: Pharmacokinetic Parameters of Tilianin Following Oral Administration of Free Tilianin vs. Tilianin-Loaded Lipid-Polymer Hybrid Nanoparticles (TIL-LPHNs) in Rats. [12]
| Parameter | Tilianin Solution | Tilianin-LPHNs | Fold Increase |
| Cmax (ng/mL) | 45.2 ± 6.7 | 101.3 ± 11.2 | ~2.2x |
| AUC (0-t) (ng·h/mL) | 118.4 ± 15.3 | 438.1 ± 42.5 | ~3.7x |
| Tmax (h) | 0.25 ± 0.1 | 1.5 ± 0.5 | - |
Experimental Protocols
Protocol 1: Preparation of a this compound-Phospholipid Complex (Phytosome)
This protocol is adapted from a method used for the ellagitannin Geraniin.[10]
Objective: To increase the lipophilicity of this compound by complexing it with soy phosphatidylcholine.
Materials:
-
This compound (pure compound)
-
Soy Phosphatidylcholine (SPC)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
n-Hexane (anti-solvent)
-
Rotary evaporator
-
Vacuum oven
-
Magnetic stirrer
Methodology:
-
Solubilization: Accurately weigh this compound and Soy Phosphatidylcholine in a 1:2 molar ratio. Dissolve both components in a minimal amount of dichloromethane in a round-bottom flask.
-
Complex Formation: Stir the solution at room temperature for 2 hours to ensure complete interaction between the molecules. The solution should be clear.
-
Solvent Evaporation: Evaporate the dichloromethane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. A thin film of the complex will form on the flask wall.
-
Precipitation & Washing: Re-dissolve the film in a small volume of DCM. Slowly add this solution dropwise into a beaker containing n-hexane (at a 1:10 v/v ratio of DCM to hexane) under constant stirring. The complex will precipitate out of the solution.
-
Collection: Collect the precipitated complex by filtration or centrifugation.
-
Drying: Wash the collected precipitate with n-hexane to remove any uncomplexed lipid. Dry the final this compound-Phospholipid complex in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the complex using FTIR, DSC, and XRD to confirm the interaction and loss of crystallinity. Evaluate the entrapment and complexation efficiency.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol uses a high-shear homogenization and ultrasonication method, common for preparing SLNs.[2][3]
Objective: To encapsulate this compound within a solid lipid matrix to improve its stability and oral absorption.
Materials:
-
This compound (or TGII-Phospholipid Complex from Protocol 1 for better results)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Heated magnetic stirrer
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound (or the TGII-Phospholipid Complex) to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the hot water to form the aqueous phase.
-
Pre-emulsion Formation: Add the hot lipid phase dropwise into the hot aqueous phase under continuous stirring with a high-shear homogenizer at approximately 8000-10000 rpm for 10 minutes. This forms a coarse oil-in-water emulsion.
-
Nano-emulsification: Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 15-20 minutes. This will reduce the droplet size to the nanometer range.
-
Nanoparticle Solidification: Quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring. The rapid cooling will cause the lipid droplets to solidify, forming the Solid Lipid Nanoparticles with the drug encapsulated inside.
-
Purification: The SLN dispersion can be washed and concentrated using ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).
Visualizations
Caption: General workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Key challenges to polyphenol bioavailability and corresponding formulation-based solutions.
Caption: Proposed mechanism of this compound action against Methicillin-Resistant Staphylococcus aureus (MRSA).[13][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability and Bioaccessibility of Lutein and Isoflavones in Cultured Cells In Vitro through Interaction with Ginger, Curcuma and Black Pepper Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in nanoformulation-based delivery for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization, and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Improved oral delivery of tilianin through lipid-polymer hybrid nanoparticles to enhance bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Tellimagrandin II Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Tellimagrandin II in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
This compound is a polyphenolic compound belonging to the class of ellagitannins. Its structure, rich in phenolic hydroxyl groups, gives it potent antioxidant and reducing properties. This inherent reactivity is the primary cause of interference in many colorimetric assays. Specifically, this compound can:
-
Reduce oxidizing agents: In assays like the BCA and Lowry protein assays, which rely on the reduction of Cu²⁺ to Cu¹⁺, this compound can directly reduce the copper ions, leading to a false-positive signal and an overestimation of the analyte (e.g., protein) concentration.[1][2]
-
Scavenge free radicals: In antioxidant assays such as the DPPH and ABTS assays, the primary function of this compound is to scavenge the radical, which is the intended measurement. However, its high activity can quickly saturate the assay, making it difficult to accurately quantify the antioxidant capacity of other substances in a mixture.
-
Interact with assay reagents: this compound can interact non-specifically with assay components, such as the Coomassie dye in the Bradford assay, potentially altering their spectral properties and leading to inaccurate readings.
Q2: Which colorimetric assays are most susceptible to interference from this compound?
Based on its chemical properties and data from similar polyphenolic compounds, the following assays are highly susceptible to interference:
-
Protein Assays:
-
Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Direct and strong interference is expected due to radical scavenging.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, strong interference is anticipated.
-
-
Enzyme Inhibition Assays: Interference can occur if the assay readout is colorimetric and involves redox reactions or if this compound directly interacts with the substrate or detection reagents.
Q3: How can I detect if this compound is interfering with my assay?
The following are common indicators of interference:
-
High background readings: A sample containing this compound but lacking the analyte of interest (e.g., protein) produces a significant color change.
-
Non-linear standard curves: The presence of this compound can cause a deviation from the expected linear relationship between analyte concentration and absorbance.
-
Inconsistent or unexpectedly high results: If the measured concentrations are significantly higher than expected, interference should be suspected.
-
Visual precipitation: In some cases, high concentrations of tannins can precipitate proteins and other macromolecules, leading to turbidity in the sample.
To confirm interference, run a control experiment with this compound in the assay buffer without the analyte. A significant signal in this control is a clear indication of interference.
Troubleshooting Guides
Protein Assays (BCA, Lowry, and Bradford)
Problem: Overestimation of protein concentration in samples containing this compound.
Root Cause: The reducing nature of this compound leads to a false-positive signal in copper-based assays (BCA and Lowry).[1][2] In the Bradford assay, non-specific binding to the Coomassie dye can occur.
Solutions:
-
Sample Dilution: If the protein concentration is high, diluting the sample can reduce the concentration of this compound to a non-interfering level. However, this may not be feasible for samples with low protein content.
-
Protein Precipitation: This is a highly effective method to separate the protein from interfering substances.[1]
-
Acetone Precipitation: A simple and effective method.
-
Trichloroacetic Acid (TCA) Precipitation: Another common and effective method.
-
-
Use of a Compatible Protein Assay: The Bradford assay is generally less susceptible to interference from reducing agents than copper-based assays. However, it is still advisable to run a control with this compound alone to check for any non-specific interactions.
Quantitative Data on Interference (Based on structurally similar flavonoids):
| Assay | Interfering Compound (Analogue) | Concentration of Analogue | Protein Concentration (µg/mL) | Observed Overestimation (%) |
| BCA Assay | Quercetin (a flavonoid with multiple hydroxyl groups) | 10 µM | 125 | ~390%[1] |
| 10 µM | 500 | ~96%[1] | ||
| 10 µM | 1000 | ~60%[1] | ||
| Lowry Assay | Quercetin | 10 µM | 125 | Significant overestimation |
| 10 µM | 500 | Significant overestimation | ||
| 10 µM | 1000 | Significant overestimation |
Note: This data is for quercetin, a flavonoid with structural similarities to the galloyl groups of this compound. The degree of interference from this compound may vary but is expected to be significant.
Antioxidant Assays (DPPH and ABTS)
Problem: Inaccurate determination of antioxidant capacity in the presence of this compound.
Root Cause: this compound is a potent antioxidant and will contribute significantly to the total antioxidant capacity measured, potentially masking the activity of other compounds in a mixture.
Solutions:
-
Assay a this compound Standard Curve: To quantify the contribution of this compound to the total antioxidant activity, run a standard curve of this compound alone. This will allow you to determine its IC50 value (the concentration required to scavenge 50% of the radicals).
-
Chromatographic Separation: For complex mixtures, it is highly recommended to separate the components using techniques like HPLC before performing the antioxidant assay. This will allow for the individual assessment of the antioxidant capacity of each component, including this compound.
-
Use of Alternative Assays: Consider using assays that measure different aspects of antioxidant activity, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which may provide a more complete picture of the antioxidant profile.
Expected Antioxidant Activity of Ellagitannins:
| Assay | Compound Class | Typical IC50 Range (µg/mL) |
| DPPH Assay | Ellagitannin-rich extracts | 0.15 - 10[3] |
| ABTS Assay | Ellagitannin-rich extracts | Generally potent, often with lower IC50 values than DPPH |
Note: The exact IC50 value for this compound will need to be determined empirically.
Enzyme Inhibition Assays
Problem: False-positive or false-negative results in colorimetric enzyme inhibition assays.
Root Cause:
-
Redox Interference: If the enzyme assay produces a color change based on a redox reaction, the reducing properties of this compound can interfere.
-
Substrate/Reagent Interaction: this compound may react with the substrate or the colorimetric detection reagent.
-
Enzyme Inhibition: this compound itself may be a true inhibitor of the enzyme being studied. Ellagitannins have been shown to inhibit enzymes like matrix metalloproteinases.
Solutions:
-
Control for Redox Interference: Run the assay with this compound but without the enzyme to see if it produces a color change on its own.
-
Control for Substrate/Reagent Interaction: Incubate this compound with the substrate and detection reagents in the absence of the enzyme to check for any direct reactions.
-
Use a Non-Colorimetric Detection Method: If possible, switch to a detection method that is not based on color change, such as fluorescence, luminescence, or mass spectrometry.
-
Confirm True Inhibition: If interference is ruled out, the observed effect is likely due to true enzyme inhibition by this compound. Further kinetic studies would be needed to characterize the mechanism of inhibition.
Experimental Protocols
Protocol: Acetone Precipitation to Remove this compound Interference in Protein Assays
This protocol is adapted for removing interfering substances like this compound before protein quantification with assays like the BCA or Lowry method.[1]
Materials:
-
Protein sample containing this compound
-
Cold acetone (-20°C)
-
Microcentrifuge
-
Assay-compatible buffer for protein resuspension (e.g., 1% SDS in 0.1 M NaOH)
Procedure:
-
To 1 volume of your protein sample, add 4 volumes of cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant which contains the interfering this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspend the protein pellet in a known volume of an assay-compatible buffer.
-
Proceed with your chosen colorimetric protein assay according to the manufacturer's instructions.
Protocol: DPPH Radical Scavenging Assay
This protocol can be used to determine the antioxidant capacity of a sample, and can be adapted to create a standard curve for this compound.
Materials:
-
This compound or sample of interest
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of your sample or this compound standard in methanol.
-
In a microplate or cuvette, add a specific volume of your sample/standard dilution.
-
Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 or 1:3 sample to DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol instead of the sample.
-
Plot the % inhibition against the concentration of your sample/standard to determine the IC50 value.
Visualizations
Caption: Workflow for removing this compound interference via protein precipitation.
References
- 1. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prooxidant action of chebulinic acid and tellimagrandin I: causing copper-dependent DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Pomegranate Husk Ellagitannins in Enhancing Oxidative Stability of Canola Oil During Frying | MDPI [mdpi.com]
Technical Support Center: Tellimagrandin II Quality Control and Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tellimagrandin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
This compound is a hydrolyzable tannin, specifically an ellagitannin, formed from the oxidation of pentagalloyl glucose.[1][2] It is found in various plants, including Geum japonicum and Syzygium aromaticum (clove).[1] Its diverse biological activities, such as anti-herpesvirus properties, make it a compound of interest for pharmaceutical research.[1] Rigorous quality control is crucial to ensure the identity, purity, and potency of this compound preparations, which is essential for obtaining reliable and reproducible experimental results and for the development of safe and effective therapeutic agents.
Q2: What are the key analytical techniques for assessing the quality and purity of this compound?
The primary analytical techniques for the quality control and purity assessment of this compound include:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of this compound and its related impurities.[3][4]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns for structural confirmation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation and confirmation of the this compound molecule.[6]
Q3: Where can I obtain a reference standard for this compound?
A certified reference standard is crucial for accurate quantification and identification. A commercially available this compound reference standard, with a purity of ≥98% as determined by HPLC, can be sourced from various chemical suppliers.[7] A typical Certificate of Analysis (CoA) for a this compound reference standard will provide key information as summarized in the table below.
Quality Control Parameters for this compound Reference Standard
| Parameter | Specification | Analytical Method |
| Appearance | Light yellow to brown solid | Visual Inspection |
| Purity | ≥ 98.0% | HPLC |
| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry |
| Molecular Formula | C₄₁H₃₀O₂₆ | - |
| Molecular Weight | 938.66 g/mol | - |
| Storage | 4°C, protect from light | - |
| Solubility | Soluble in DMSO and Methanol | - |
Data compiled from a representative Certificate of Analysis.[7]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?
Peak tailing is a common issue when analyzing polyphenolic compounds like this compound.[8] The potential causes and corresponding troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | - Use a high-purity, end-capped C18 column. - Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol ionization.[3] |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (e.g., isopropanol). - If the problem persists, replace the guard column or the analytical column.[9] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Partially Blocked Column Frit | - Reverse-flush the column at a low flow rate. If this fails, the frit may need to be replaced.[9] |
Q5: My retention times for this compound are shifting between injections. What should I do?
Retention time instability can compromise the reliability of your results. Here are common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | - Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between gradient runs. |
| Mobile Phase Composition Change | - Prepare fresh mobile phase daily. - If using a gradient, ensure the pump's mixing performance is optimal. |
| Temperature Fluctuations | - Use a column oven to maintain a constant temperature. |
| Pump Issues (Flow Rate Fluctuation) | - Check for leaks in the pump and fittings. - Degas the mobile phase to prevent air bubbles in the pump heads. |
Q6: I am seeing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?
Ghost peaks are extraneous peaks that can interfere with the analysis. Their source and solutions are described below:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | - Use high-purity HPLC-grade solvents. - Filter all mobile phases before use. |
| Carryover from Previous Injections | - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Bleed from the Column or System Components | - Flush the system thoroughly. - If the column is old, it may need to be replaced. |
Experimental Protocols
Protocol 1: HPLC-UV for Purity Assessment and Quantification of this compound
This protocol provides a general method for the purity assessment and quantification of this compound. Method optimization may be required based on the specific sample matrix and HPLC system.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5-30% B over 20 min, then a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Purity is typically assessed by the area percentage method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.[10][11][12]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.
2. Procedure:
-
Prepare a stock solution of this compound in methanol.
-
For each stress condition, mix the stock solution with the respective stressor.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples by the validated HPLC method alongside an unstressed control sample.
3. Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for this compound Quality Control using HPLC.
Caption: Logic diagram for troubleshooting poor HPLC peak shape.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Aspects of Tannin-Anthelmintic Interactions as Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Structural Elucidation of Tellimagrandin II and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural elucidation of Tellimagrandin II and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ¹H-NMR spectrum of a purified this compound derivative shows broad, poorly resolved peaks. What are the possible causes and solutions?
A1: Broad peaks in the NMR spectrum of ellagitannins like this compound can arise from several factors:
-
Residual Impurities: Even small amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample is highly pure. Consider an extra purification step, such as passing the sample through a small column of Sephadex LH-20.
-
Sample Aggregation: At higher concentrations, the large, planar aromatic rings of this compound derivatives can stack, leading to aggregation and broadened signals. Try acquiring the spectrum at a lower concentration.
-
Presence of Rotamers: The restricted rotation around the biaryl bonds of the hexahydroxydiphenoyl (HHDP) group can lead to the presence of multiple conformers (rotamers) in solution that are slowly interconverting on the NMR timescale. This can result in broad peaks. Acquiring the spectrum at an elevated temperature might help to coalesce these signals into sharper peaks by increasing the rate of rotation.
-
Solvent Effects: The choice of solvent can significantly impact spectral resolution. If you are using acetone-d₆, consider trying methanol-d₄ or a mixture. The hydroxyl protons of the solvent can exchange with the phenolic protons of the tannin, which can sometimes improve resolution.
Q2: I am having difficulty distinguishing between isomers of this compound using mass spectrometry alone. What strategies can I employ?
A2: Mass spectrometry provides the molecular weight, but distinguishing isomers requires careful analysis of fragmentation patterns and often complementary techniques.
-
Tandem MS (MS/MS): Use collision-induced dissociation (CID) to generate fragment ions. Isomers of this compound, which differ in the linkage of the galloyl and HHDP groups to the glucose core, may produce unique fragment ions or different relative abundances of common fragments. For example, the loss of a galloyl group (152 Da) or a gallic acid molecule (170 Da) are common fragmentation pathways. Subtle differences in the stability of the precursor ions can lead to variations in the fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS provides accurate mass, which is crucial for determining the elemental composition, it does not inherently distinguish between isomers. However, it is essential for confirming the molecular formula and ruling out other possibilities.
-
Coupling with Liquid Chromatography (LC-MS): Different isomers will likely have slightly different polarities and therefore different retention times on a reversed-phase HPLC column. By coupling your mass spectrometer to an HPLC system, you can separate the isomers before they enter the mass spectrometer, allowing for individual analysis.
-
NMR Spectroscopy: Ultimately, NMR spectroscopy, particularly 2D NMR techniques like HMBC and NOESY, is the most powerful tool for unambiguously determining the connectivity and spatial relationships of the different moieties, thus allowing for the definitive identification of isomers.
Q3: My purified this compound derivative seems to be degrading during storage or analysis. How can I improve its stability?
A3: Ellagitannins are susceptible to degradation, particularly oxidation and hydrolysis.
-
Storage Conditions: Store purified compounds as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Protect from light.
-
Solvent Choice: For short-term storage in solution, use solvents that are free of dissolved oxygen. Degassing the solvent prior to use can be beneficial. Avoid basic conditions, as they can promote hydrolysis of the ester linkages. Acidic conditions (e.g., with a trace of formic acid) can improve stability.
-
Antioxidants: For some applications, adding a small amount of an antioxidant like ascorbic acid to the solvent during extraction and purification can help prevent oxidative degradation.[1]
-
Handling: Minimize the time the compound is in solution and at room temperature. Perform analyses promptly after sample preparation.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Data Type | Parameter | Value | Reference |
| Molecular Formula | C₄₁H₃₀O₂₆ | [2] | |
| Molecular Weight | 938.66 g/mol | [2] | |
| ¹H-NMR | Chemical Shift (δ) | The ¹H-NMR spectrum is complex due to overlapping signals of the galloyl and HHDP protons, typically in the range of 6.0-7.5 ppm. The anomeric proton of the glucose core appears at a distinct chemical shift. | |
| ¹³C-NMR | Chemical Shift (δ) | Aromatic carbons resonate between 105-150 ppm, while carbonyl carbons of the ester groups are found around 165-170 ppm. The glucose core carbons appear in the 60-100 ppm region. | |
| Mass Spectrometry | [M-H]⁻ | m/z 937 | [3] |
| Key Fragment Ions | m/z 785 ([M-H-galloyl group]⁻), m/z 633 ([M-H-HHDP group]⁻), m/z 301 (ellagic acid) | [4] |
Experimental Protocols
Protocol 1: Small-Scale Extraction and Purification of this compound Derivatives
This protocol is adapted for the isolation of hydrolyzable tannins from plant material.[1]
-
Extraction:
-
Freeze-dry and grind the plant material to a fine powder.
-
To 200 mg of the powdered plant material in a centrifuge tube, add 10 mL of 80% acetone in water (v/v) containing 0.1% ascorbic acid to prevent oxidation.
-
Macerate overnight at 4°C with gentle shaking.
-
Centrifuge the mixture and collect the supernatant.
-
-
Fractionation using Sephadex LH-20:
-
Swell 1 g of Sephadex LH-20 gel in water overnight.
-
Add the plant extract to the swollen gel and mix thoroughly.
-
Elute sequentially with:
-
Water to remove sugars and other highly polar compounds.
-
Methanol to elute low molecular weight phenolics.
-
An 80:20 (v/v) mixture of acetone and water to elute the hydrolyzable tannins, including this compound and its derivatives.
-
-
-
Further Purification by HPLC:
-
Evaporate the acetone from the tannin-rich fraction under a stream of nitrogen.
-
Subject the aqueous concentrate to semi-preparative reversed-phase HPLC.
-
Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase.
-
Monitor the elution at 280 nm and collect the fractions corresponding to the peaks of interest.
-
Lyophilize the collected fractions to obtain the purified compounds.
-
Protocol 2: 2D-NMR Analysis for Structural Elucidation
For a purified this compound derivative dissolved in a suitable deuterated solvent (e.g., acetone-d₆ or methanol-d₄):
-
¹H-NMR: Acquire a standard 1D proton spectrum to assess the overall complexity and identify the chemical shift ranges of different proton types.
-
COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
It is particularly useful for tracing the spin systems within the glucose core and identifying adjacent aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with their directly attached carbons.
-
It allows for the unambiguous assignment of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
This is a key experiment for determining the connectivity between the different structural units, for example, which proton on the glucose core is connected to the carbonyl carbon of a specific galloyl or HHDP group.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
This experiment identifies protons that are close in space, even if they are not directly bonded.
-
It is crucial for determining the stereochemistry and conformation of the molecule, including the relative orientation of the different substituent groups.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound derivatives.
Caption: Troubleshooting decision tree for broad NMR peaks in this compound analysis.
References
Technical Support Center: Optimizing Enzymatic Synthesis of Tellimagrandin II
Welcome to the technical support center for the enzymatic synthesis of Tellimagrandin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this promising ellagitannin.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for the synthesis of this compound?
A1: this compound is synthesized from 1,2,3,4,6-pentagalloyl-glucose through an oxidative coupling reaction. This reaction is catalyzed by a laccase-type phenol oxidase, specifically pentagalloylglucose: O(2) oxidoreductase, which is naturally found in plants like Tellima grandiflora. The enzyme facilitates the formation of a hexahydroxydiphenoyl (HHDP) group between the galloyl moieties at the 4- and 6-positions of the glucose core.[1][2][3][4]
Q2: What are the key parameters to control for optimal synthesis?
A2: The critical parameters to control for maximizing the yield and purity of this compound are:
-
pH: The enzyme exhibits optimal activity at a specific pH.
-
Temperature: Reaction temperature affects both enzyme activity and stability.
-
Enzyme Concentration: Sufficient enzyme is required for an efficient conversion rate.
-
Substrate Concentration: The concentration of pentagalloylglucose can impact reaction kinetics and yield.
-
Oxygen Availability: The reaction is an oxidation and requires molecular oxygen.
-
Reaction Time: The incubation time needs to be optimized to achieve maximum conversion without product degradation.
Q3: What is the optimal pH for the enzymatic synthesis of this compound?
A3: The pentagalloylglucose: O(2) oxidoreductase from Tellima grandiflora has an optimal pH of approximately 5.0.[2][3] It is important to maintain the reaction buffer at this pH to ensure maximal enzyme activity. The enzyme shows the greatest stability at a slightly more acidic pH of 4.2.[2][3] A related laccase involved in the subsequent dimerization of this compound has a similar optimal pH of 5.2 and is most stable at pH 4.3.[5] Therefore, a pH range of 5.0-5.2 is recommended for the synthesis.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient of acidified water and an organic solvent like acetonitrile or methanol. The disappearance of the pentagalloylglucose peak and the appearance of the this compound peak can be monitored using a UV detector, typically at a wavelength around 280 nm.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incorrect pH of the reaction buffer. 2. Inactive enzyme. 3. Insufficient oxygen. 4. Presence of enzyme inhibitors. 5. Sub-optimal temperature. | 1. Verify and adjust the pH of your buffer to 5.0-5.2. Use a calibrated pH meter.2. Check the activity of your laccase. Perform a standard laccase activity assay using a substrate like syringaldazine or ABTS. Ensure proper storage of the enzyme at recommended temperatures (typically -20°C or -80°C).3. Ensure adequate aeration of the reaction mixture. Gentle stirring or bubbling with air or oxygen can improve oxygen availability.4. Ensure all reagents and water are of high purity. Chelating agents (e.g., EDTA) or other contaminants can inhibit laccase activity.5. Optimize the reaction temperature. While room temperature can be a starting point, perform small-scale experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum. |
| Formation of multiple, unidentified byproducts | 1. Over-oxidation or polymerization of the product. 2. Non-specific oxidation by the enzyme. 3. Reaction time is too long. | 1. Optimize the reaction time. Monitor the reaction closely by HPLC and stop it once the maximum yield of this compound is reached.2. Adjust the enzyme-to-substrate ratio. A lower enzyme concentration might reduce the formation of byproducts.3. Consider adding antioxidants at the end of the reaction to prevent further oxidation. |
| Precipitation in the reaction mixture | 1. Substrate or product insolubility. 2. Protein (enzyme) precipitation. | 1. Ensure the substrate is fully dissolved before adding the enzyme. A small amount of a co-solvent like DMSO or ethanol may be used, but check for its effect on enzyme activity first.2. Check the pH and temperature of the reaction. Extreme pH or temperature can cause the enzyme to denature and precipitate. |
| Difficulty in purifying this compound | 1. Co-elution with starting material or byproducts. 2. Product degradation during purification. | 1. Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds.2. Work at low temperatures during purification. Keep samples on ice and use cold solvents where possible. Avoid prolonged exposure to acidic or basic conditions. Lyophilization is a common method for obtaining the final product as a stable powder. |
Data Presentation
Table 1: Influence of pH on Laccase Activity for this compound Synthesis
| pH | Relative Enzyme Activity (%) | Stability | Reference |
| 4.2 | Sub-optimal | Most Stable | [2][3] |
| 5.0 | ~100 | Good | [2][3] |
| 5.2 | ~100 (for dimerization) | Good | [5] |
| 6.3 | Low | Reduced | [2][3] |
Table 2: General Optimization Parameters for Laccase-Catalyzed Polyphenol Synthesis
| Parameter | Recommended Range | Considerations |
| Temperature | 25 - 40 °C | Higher temperatures may increase initial activity but can lead to faster enzyme deactivation. |
| Enzyme Concentration | 0.1 - 5 U/mL | Higher concentrations can increase the reaction rate but may also lead to more byproduct formation. |
| Substrate Concentration | 1 - 10 mg/mL | High substrate concentrations can sometimes lead to substrate inhibition. |
| Reaction Time | 1 - 24 hours | Requires careful monitoring to maximize product yield and minimize degradation. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general framework. Optimal conditions may vary depending on the specific laccase used.
Materials:
-
1,2,3,4,6-pentagalloyl-glucose (Substrate)
-
Laccase (e.g., from Trametes versicolor or a recombinant source with similar activity)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Deionized water
-
Reaction vessel (e.g., glass vial or flask)
-
Magnetic stirrer and stir bar
-
HPLC system for monitoring
Procedure:
-
Prepare the reaction mixture:
-
Dissolve 1,2,3,4,6-pentagalloyl-glucose in sodium acetate buffer (pH 5.0) to a final concentration of 1 mg/mL. Ensure it is fully dissolved.
-
-
Enzyme Addition:
-
Add laccase to the reaction mixture to a final concentration of 1 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with gentle stirring to ensure adequate aeration.
-
-
Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding an equal volume of acetonitrile or by heating.
-
Analyze the aliquot by HPLC to determine the conversion of the starting material and the formation of this compound.
-
-
Reaction Termination:
-
Once the optimal yield is achieved (as determined by HPLC analysis), stop the reaction by denaturing the enzyme (e.g., by adding a large volume of cold acetonitrile or by heat inactivation).
-
-
Purification:
-
Filter the reaction mixture to remove any precipitated protein.
-
Purify this compound from the crude reaction mixture using preparative HPLC.
-
Lyophilize the collected fractions containing the pure product to obtain a stable powder.
-
Protocol 2: Laccase Activity Assay (using Syringaldazine)
This protocol can be used to determine the activity of your laccase enzyme before starting the synthesis.
Materials:
-
Laccase enzyme solution
-
Syringaldazine solution (0.2 mM in 50% ethanol)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
Add 2.8 mL of sodium acetate buffer (pH 5.0).
-
Add 0.1 mL of syringaldazine solution.
-
-
Initiate the reaction:
-
Add 0.1 mL of the laccase enzyme solution to the cuvette and mix quickly.
-
-
Measure absorbance:
-
Immediately measure the increase in absorbance at 525 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 30°C).
-
-
Calculate enzyme activity:
-
One unit of laccase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute. The molar extinction coefficient for the oxidized syringaldazine product is needed for this calculation.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagitannin biosynthesis: laccase-catalyzed dimerization of this compound to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Tellimagrandin II and Other Ellagitannins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Tellimagrandin II with other notable ellagitannins. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of their potential as antibacterial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of ellagitannins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The data below summarizes the MIC values and growth inhibition percentages of this compound and other selected ellagitannins against various bacterial strains, with a focus on Staphylococcus aureus, including methicillin-resistant strains (MRSA).
| Ellagitannin | Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) at 0.5 mM | Source |
| This compound | S. aureus (MSSA) | 64 | - | Chang et al., 2019 |
| S. aureus (MRSA) | 128 | - | Chang et al., 2019 | |
| S. aureus | - | ~50% | Puljula et al., 2020 | |
| E. coli | - | >90% | Puljula et al., 2020 | |
| C. perfringens | - | ~85% | Puljula et al., 2020 | |
| Tellimagrandin I | S. aureus (MRSA) | 50 (in combination with oxacillin) | - | Shiota et al., 2004 |
| S. aureus | - | ~50% | Puljula et al., 2020 | |
| Corilagin | S. aureus (MRSA) | 16 (in combination with oxacillin) | - | Shiota et al., 2004 |
| S. aureus | 250 | - | Puljula et al., 2020 | |
| Punicalagin | S. aureus | 600 | - | Puljula et al., 2020 |
| Castalagin | S. aureus | 267 | - | Puljula et al., 2020 |
| Rugosin D | S. aureus | - | 100% | Puljula et al., 2020 |
| Salicarinin A | S. aureus | - | 100% | Puljula et al., 2020 |
Experimental Protocols
The data presented in this guide is based on established microbiological methodologies. Below are the detailed protocols from the key studies cited.
Minimum Inhibitory Concentration (MIC) Determination (Chang et al., 2019)
This method was used to determine the MIC of this compound against Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Bacterial Strains and Culture: Clinical isolates of MSSA and MRSA were used. Bacteria were cultured in Tryptic Soy Broth (TSB) at 37°C.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Microdilution Assay: The assay was performed in 96-well microtiter plates.
-
This compound was serially diluted in MHB to achieve a range of concentrations.
-
100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted this compound.
-
The plates were incubated at 37°C for 24 hours.
-
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in no visible bacterial growth.
Growth Inhibition Assay (Puljula et al., 2020)
This protocol was employed to compare the growth inhibition effects of 22 different ellagitannins against several bacterial species.
-
Bacterial Strains and Culture: Staphylococcus aureus, Escherichia coli, and Clostridioides perfringens were used. Bacteria were cultured in appropriate broth media (e.g., Tryptone Soya Broth for S. aureus).
-
Inoculum Preparation: Bacterial cultures were grown overnight and then diluted to a standardized optical density (OD) to achieve a starting concentration of approximately 10⁵ CFU/mL.
-
Assay Setup: The assay was conducted in 96-well microtiter plates.
-
A fixed concentration of 0.5 mM of each ellagitannin was prepared in the appropriate culture medium.
-
The bacterial inoculum was added to the wells containing the ellagitannin solutions.
-
Control wells with bacteria and medium but without any ellagitannin were included.
-
-
Incubation and Measurement: The plates were incubated at 37°C for 24 hours. After incubation, the number of viable bacteria (CFU/mL) in each well was determined by plating serial dilutions on agar plates.
-
Calculation of Growth Inhibition: The percentage of growth inhibition was calculated by comparing the CFU/mL in the wells with ellagitannins to the CFU/mL in the control wells.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in antibacterial activity assessment and the proposed mechanism of action for this compound, the following diagrams are provided.
Discussion
This compound demonstrates significant antibacterial activity, particularly against S. aureus, including MRSA strains. Its MIC value of 128 µg/mL against MRSA is noteworthy. When compared to other ellagitannins, the data from Puljula et al. (2020) suggests that while this compound is an effective inhibitor of S. aureus growth, other ellagitannins such as the dimeric Rugosin D and Salicarinin A may exhibit even greater potency, achieving 100% growth inhibition at a 0.5 mM concentration.
It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific bacterial strains used and slight differences in protocol. However, the available data consistently places this compound as a promising antibacterial compound within the ellagitannin class.
The mechanism of action for this compound against MRSA has been investigated, and it is proposed to involve the inhibition of Penicillin-Binding Protein 2a (PBP2a) expression, a key factor in methicillin resistance. This leads to damage of the bacterial cell wall and subsequent cell lysis.
A Comparative Analysis of Tellimagrandin II and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-MRSA efficacy of Tellimagrandin II, a natural polyphenol, and vancomycin, a glycopeptide antibiotic of last resort. The information presented is supported by experimental data to aid in the evaluation of novel therapeutic strategies against MRSA.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of antibiotics. While vancomycin has been a cornerstone in treating severe MRSA infections, the emergence of strains with reduced susceptibility necessitates the exploration of new therapeutic agents. This compound, a plant-derived polyphenol, has demonstrated significant antibacterial activity against MRSA. This guide offers a side-by-side comparison of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against MRSA. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | MRSA Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Clinical Isolate | 128 µg/mL | [1][2][3] |
| Vancomycin | ATCC 33591 | 1.95 µg/mL | |
| Vancomycin | Clinical Isolates | 0.25 - 2 µg/mL |
Mechanisms of Action
The antibacterial effects of this compound and vancomycin are achieved through distinct mechanisms targeting the bacterial cell wall.
This compound: This polyphenol exhibits a multi-faceted approach to combatting MRSA. Its primary mechanism involves the downregulation of the mecA gene, which is responsible for the production of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA. By reducing PBP2a expression, this compound effectively resensitizes MRSA to these antibiotics. Furthermore, transmission electron microscopy has revealed that this compound disrupts the integrity of the MRSA cell wall, leading to the loss of cytoplasmic contents and ultimately, cell death.[1][3]
Vancomycin: As a glycopeptide antibiotic, vancomycin's mechanism of action is the inhibition of bacterial cell wall synthesis.[4] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[5][6] This binding prevents the cross-linking of peptidoglycan layers, a crucial step in maintaining the structural integrity of the bacterial cell wall, leading to cell lysis.[5] Resistance to vancomycin in some MRSA strains can occur through the alteration of this binding site to D-alanyl-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of vancomycin.[4][5]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and vancomycin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound, vancomycin.
-
Procedure:
-
Prepare a stock solution of this compound and vancomycin in an appropriate solvent.
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum of the MRSA strain and standardize it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials: MHB, bacterial culture, this compound, sterile saline, agar plates.
-
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Add this compound at a specific concentration (e.g., 40 µg/mL) to the bacterial culture.[1] An untreated culture serves as a growth control.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Quantitative Real-Time PCR (qPCR) for mecA Gene Expression
This technique is used to quantify the expression level of the mecA gene in MRSA following treatment with this compound.
-
Materials: MRSA culture, this compound, RNA extraction kit, cDNA synthesis kit, qPCR instrument, primers and probes for mecA and a housekeeping gene (e.g., 16S rRNA).
-
Procedure:
-
Treat MRSA cultures with and without this compound for a specified period.
-
Extract total RNA from the bacterial cells.
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Perform qPCR using primers and probes specific for the mecA gene and a housekeeping gene for normalization.
-
The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Analyze the relative expression of the mecA gene using the comparative Ct (ΔΔCt) method.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the ultrastructural changes in MRSA cells after treatment with this compound.
-
Materials: MRSA culture, this compound, fixatives (e.g., glutaraldehyde, osmium tetroxide), embedding resin, uranyl acetate, lead citrate, TEM instrument.
-
Procedure:
-
Treat MRSA cells with this compound (e.g., 40 µg/mL) for a defined duration (e.g., 10 minutes and 24 hours).[3]
-
Fix the bacterial cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).
-
Dehydrate the cells through a graded series of ethanol.
-
Infiltrate and embed the cells in a suitable resin.
-
Cut ultrathin sections of the embedded cells and mount them on copper grids.
-
Stain the sections with heavy metals like uranyl acetate and lead citrate to enhance contrast.
-
Examine the sections under a transmission electron microscope to observe any morphological changes, particularly in the cell wall and membrane.
-
Visualizations
The following diagrams illustrate the experimental workflow for comparing the anti-MRSA efficacy and the signaling pathways affected by this compound and vancomycin.
Caption: Experimental workflow for comparing this compound and vancomycin.
Caption: Mechanisms of action of this compound and vancomycin against MRSA.
References
- 1. Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative Staining and Transmission Electron Microscopy of Bacterial Surface Structures | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
A Comparative Analysis of Tellimagrandin II and Other Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural compound Tellimagrandin II and other prominent cyclooxygenase-2 (COX-2) inhibitors. The objective is to offer a clear, data-driven comparison of their inhibitory activities, supported by experimental methodologies and visual pathway diagrams to aid in research and development.
Introduction to COX Enzymes and Selective Inhibition
Cyclooxygenase (COX) is a crucial enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a vital role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs like ibuprofen inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.[2] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.
This compound: A Natural COX-2 Inhibitor
This compound is a polyphenolic compound, specifically an ellagitannin, found in plants such as Trapa bispinosa and cloves (Syzygium aromaticum).[3][4] Research has demonstrated its anti-inflammatory properties. Studies on RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that this compound significantly inhibits lipopolysaccharide (LPS)-induced COX-2 protein expression and the subsequent production of prostaglandin E2 (PGE2) at concentrations of 25 to 50 μM.[5][6]
Quantitative Comparison of COX-2 Inhibitors
For a clear comparison of potency and selectivity, the following table summarizes the 50% inhibitory concentrations (IC50) for several well-known COX-1 and COX-2 inhibitors. The Selectivity Index (SI) , calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter. A higher SI value indicates greater selectivity for COX-2 over COX-1, suggesting a potentially better gastrointestinal safety profile.
| Inhibitor | Type | IC50 (COX-1) [µM] | IC50 (COX-2) [µM] | Selectivity Index (SI) |
| Celecoxib | Synthetic, Selective | 14.2 - 15 | 0.052 - 0.42 | 33.8 - 288 |
| Etoricoxib | Synthetic, Selective | 106 | 1.0 | 106 |
| Rofecoxib | Synthetic, Selective | 18.9 | 0.53 | 35.5 |
| Diclofenac | Synthetic, Preferential | 0.0206 | 0.103 | 0.2 - 3 |
| Ibuprofen | Synthetic, Non-selective | 13 | 370 | 0.035 |
Note: IC50 values can vary between different studies and assay conditions. The values presented are representative figures from the cited literature.[7][8]
Key Signaling Pathway and Inhibition Point
The primary mechanism of action for COX inhibitors is the blockade of the arachidonic acid cascade. The following diagram illustrates this pathway, highlighting the distinct roles of COX-1 and COX-2 and the point of intervention for selective inhibitors.
Caption: Arachidonic acid cascade and the site of COX-2 inhibition.
Experimental Protocols
The determination of COX inhibitory activity is crucial for comparing compounds. A common method is the in vitro COX inhibitor screening assay, which can be performed using purified enzymes.
Representative Protocol: In Vitro COX Inhibition Assay
1. Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified recombinant COX-1 or COX-2 enzymes. The product is then quantified, often via downstream conversion to PGE2 measured by ELISA or by fluorometric or mass spectrometry methods.[9]
2. Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors: Hematin, L-epinephrine.
-
Substrate: Arachidonic acid.
-
Test Inhibitors (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction termination solution (e.g., 2.0 M HCl).
-
Detection system (e.g., ELISA kit for PGE2, LC-MS/MS, or fluorometric plate reader).
3. Procedure:
-
Enzyme Preparation: A solution containing the assay buffer, cofactors, and a specific amount of either COX-1 or COX-2 enzyme is prepared in microplate wells or tubes.
-
Inhibitor Incubation: The test compound (inhibitor) at various concentrations is added to the enzyme solution. A control with only the solvent (e.g., DMSO) is also prepared. The mixture is pre-incubated, typically for 10-15 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: The reaction is started by adding a specific concentration of the arachidonic acid substrate to all wells simultaneously.
-
Reaction Termination: After a fixed time (e.g., 2 minutes), the enzymatic reaction is stopped by adding a strong acid or another quenching agent.
-
Quantification: The amount of prostaglandin produced is measured using the chosen detection method.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines this experimental workflow.
Caption: General workflow for an in vitro COX inhibition assay.
Comparative Selectivity of Inhibitors
The clinical utility and side-effect profile of a COX inhibitor are largely determined by its selectivity. The diagram below categorizes inhibitors based on their selectivity index.
Caption: Classification of COX inhibitors based on selectivity.
Conclusion
This compound is a promising natural compound that demonstrates inhibitory effects on the COX-2 pathway in cell-based models, marking it as a molecule of interest for anti-inflammatory research. However, the absence of direct enzymatic IC50 data currently limits a quantitative comparison of its potency against established synthetic inhibitors.
In contrast, synthetic inhibitors such as Celecoxib and Etoricoxib have been extensively characterized, showing high potency and selectivity for the COX-2 enzyme. The data and protocols presented in this guide offer a framework for researchers to compare and evaluate novel COX-2 inhibitors, underscoring the importance of standardized enzymatic assays for determining potency and selectivity, which are critical indicators of therapeutic potential and safety.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C41H30O26 | CID 151590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Pro-Apoptotic Potential of Tellimagrandin II: A Comparative Guide for Researchers
For Immediate Release
Tellimagrandin II, a prominent ellagitannin found in walnuts and other plants, is emerging as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of the pro-apoptotic effects of this compound across different cancer cell lines, supported by available experimental data. It is designed to inform researchers, scientists, and drug development professionals on the current understanding of its anti-cancer properties and to provide detailed methodologies for key experimental validations.
Executive Summary
This compound, often found in combination with Tellimagrandin I in plant extracts, has demonstrated cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade. While specific quantitative data for purified this compound is limited, studies on extracts rich in this compound provide valuable insights into its potential as a therapeutic agent.
Data Presentation: Cytotoxic Effects
Direct IC50 values for purified this compound are not widely available in the current literature. However, a key study on a walnut extract predominantly containing Tellimagrandin I and II demonstrated significant cytotoxicity across several human cancer cell lines.
Table 1: Cytotoxicity of a Walnut Extract Rich in Tellimagrandin I & II
| Cell Line | Cancer Type | Observed Effect |
| HeLa | Cervical Cancer | Cytotoxic |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Cytotoxic |
| MCF7 | Breast Cancer (Estrogen Receptor-Positive) | Cytotoxic |
Data extrapolated from a study on a walnut extract rich in Tellimagrandin I and II. Specific IC50 values for the extract were not provided in the source material.
Unraveling the Mechanism: The Apoptotic Signaling Pathway
The available evidence strongly suggests that this compound induces apoptosis through the mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane and the release of signaling molecules that trigger cell death.
A walnut extract rich in Tellimagrandin I and II was shown to induce the following key events characteristic of the mitochondrial apoptotic pathway[1]:
-
Decreased Mitochondrial Respiration: A reduction in the oxygen consumption rate of the mitochondria, indicating impaired function.
-
Mitochondrial Membrane Depolarization: Loss of the electrochemical gradient across the mitochondrial membrane, a critical early event in apoptosis.
-
Cytochrome c Release: The release of this essential electron transport chain protein from the mitochondria into the cytoplasm, where it activates the apoptotic cascade.
-
Phosphatidylserine Flipping: The externalization of phosphatidylserine on the cell surface, a signal for phagocytic cells to engulf the apoptotic cell.
While direct evidence for the specific caspases activated by this compound is not yet available, the release of cytochrome c typically leads to the activation of caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis. Furthermore, the regulation of Bcl-2 family proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, is a crucial aspect of the mitochondrial pathway, though their specific modulation by this compound remains to be elucidated.
Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.
Experimental Protocols
To facilitate further research into the pro-apoptotic effects of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, MCF7)
-
Complete cell culture medium
-
This compound (or extract)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Apoptotic Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptotic regulators.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for validating the pro-apoptotic effects of this compound.
Conclusion and Future Directions
The available data, primarily from studies on walnut extracts rich in this compound, strongly suggest its potential as a pro-apoptotic agent in various cancer cell lines. The proposed mechanism, centered on the induction of the mitochondrial apoptotic pathway, provides a solid foundation for further investigation.
Future research should focus on:
-
Determining the specific IC50 values of purified this compound in a broader panel of cancer cell lines.
-
Elucidating the detailed molecular signaling cascade, including the identification of activated caspases and the precise effects on Bcl-2 family protein expression and interaction.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
-
Conducting in vivo studies to validate the anti-tumor efficacy of this compound in animal models.
By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this compound in the fight against cancer.
References
A Comparative Analysis of the Antiviral Activity of Tellimagrandin II and Acyclovir Against Herpes Simplex Virus
For Immediate Release
This guide provides a comprehensive comparison of the in vitro antiviral activities of the natural ellagitannin, Tellimagrandin II, and the synthetic nucleoside analog, acyclovir, against Herpes Simplex Virus (HSV). This document is intended for researchers, scientists, and drug development professionals interested in novel antiviral compounds and their mechanisms of action.
Executive Summary
Herpes Simplex Virus (HSV) infections remain a significant global health concern, with the emergence of acyclovir-resistant strains necessitating the exploration of new antiviral agents. This compound, a polyphenol found in various plants, has demonstrated promising anti-HSV activity. This guide presents a side-by-side comparison of the antiviral efficacy and mechanisms of action of this compound and the frontline anti-HSV drug, acyclovir, based on available experimental data. While direct comparative studies are limited, this guide synthesizes data from multiple sources to provide a valuable overview for the research community.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and acyclovir against Herpes Simplex Virus Type 1 (HSV-1). Data has been compiled from various studies to provide a comparative overview.
| Compound | Virus Strain | Cell Line | IC50 | CC50 | Selectivity Index (SI) |
| This compound | HSV-1 | Vero | 7 µM | >25 µM | >3.5[1] |
| Acyclovir | HSV-1 | Vero | ~1.14 µM[2] | >300 µM | >263 |
| Acyclovir | HSV-1 | Baby Hamster Kidney (BHK) | 0.85 µM[3] | Not Reported | Not Reported |
| Acyclovir | HSV-1 | Keratinocytes | 67.7 ± 18.2 µM[2] | >600 µM | >8.8 |
| Acyclovir | HSV-1 | Fibroblasts | 0.40 ± 0.2 µM[2] | >600 µM | >1500 |
Note: IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. It is important to note that the IC50 of acyclovir can vary significantly depending on the cell line used for the assay[2].
Mechanisms of Antiviral Action
This compound: A Multi-Target Approach
This compound, as an ellagitannin, is believed to exert its antiviral effects through multiple mechanisms, primarily targeting the early stages of viral infection.[1] Research suggests that tannins can interfere with:
-
Viral Attachment and Entry: By binding to viral glycoproteins or host cell receptors, this compound may prevent the initial attachment of the virus to the host cell and subsequent entry.[1]
-
Membrane Fusion: It may also inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral capsid into the cytoplasm.[1]
-
Inhibition of Viral Enzymes and Proteins: Tannins have been shown to target key viral enzymes and structural proteins that are essential for viral replication and assembly.[1] Specifically against HSV-1, this compound has been reported to inhibit virus replication and the expression of viral genes.
References
Tellimagrandin II: A Comparative Analysis of its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tellimagrandin II, a prominent ellagitannin, against other well-established natural antioxidants. The following sections detail its relative antioxidant capacity through quantitative data, outline the experimental protocols for key antioxidant assays, and visualize the primary signaling pathway through which it is believed to exert its antioxidant effects.
Comparative Antioxidant Activity
The antioxidant capacity of this compound is compared against several benchmark natural antioxidants: Gallic Acid, Quercetin, Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol). The data is presented in terms of IC50 values from DPPH and ABTS radical scavenging assays, and Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| This compound (as Tellimagrandin I) | ~6 µM | Data not available | Data not available |
| Gallic Acid | 3.12 - 47 µM | 1.03 µM | Data not available |
| Quercetin | 9.6 - 20 µM | 1.89 µM | Data not available |
| Vitamin C (Ascorbic Acid) | 28.23 - 41.25 µM | Data not available | Data not available |
| Vitamin E (α-Tocopherol) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the in vitro assessment of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound and other antioxidants) in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations in a 96-well microplate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The antioxidant reduces the blue-green ABTS•+ to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the antioxidant.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Principle: The antioxidant quenches peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence over time is measured, and the antioxidant capacity is quantified as Trolox equivalents.
Protocol:
-
Reagent Preparation:
-
Fluorescein (fluorescent probe) solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.
-
Trolox (a water-soluble analog of vitamin E) as a standard.
-
-
Sample and Standard Preparation: Prepare serial dilutions of the test compounds and Trolox in a suitable buffer.
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (buffer).
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every minute for up to 2 hours.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound and other polyphenols are often attributed to their ability to modulate cellular signaling pathways involved in the endogenous antioxidant defense system.
Nrf2-Keap1 Signaling Pathway
A key mechanism by which polyphenols, likely including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[2] Electrophilic compounds or reactive oxygen species can induce a conformational change in Keap1, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[1][2]
Caption: Nrf2-Keap1 signaling pathway activation by this compound.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a natural compound like this compound using in vitro assays.
Caption: Workflow for in vitro antioxidant capacity assessment.
References
Unveiling the Bioactivity of Tellimagrandin II: A Comparative Guide to its Structure-Activity Relationship
For Immediate Release
[City, State] – [Date] – Tellimagrandin II, a naturally occurring ellagitannin, has garnered significant attention within the scientific community for its potent antibacterial and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound and its analogs, delving into their structure-activity relationships (SAR) and the molecular mechanisms that underpin their biological effects. This report is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this class of compounds.
This compound is a hydrolyzable tannin characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. Its unique chemical architecture is pivotal to its biological functions, which include combating antibiotic-resistant bacteria and mitigating inflammatory responses. Understanding the relationship between its structure and activity is crucial for the design of novel and more effective therapeutic agents.
Comparative Biological Activities: this compound and Analogs
The biological efficacy of this compound has been evaluated in various studies, particularly its antibacterial and anti-inflammatory activities. A comparative analysis with its close analog, Tellimagrandin I, and other ellagitannins provides valuable insights into the structural features essential for their activity.
Antibacterial Activity
This compound has demonstrated significant inhibitory effects against a range of bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.[1][2] The minimum inhibitory concentration (MIC) of this compound against MRSA has been reported to be 128 µg/mL.[1][2][3]
A comparative study of various ellagitannins revealed that both the number of free galloyl groups and the presence of the HHDP moiety are important for antibacterial activity. For instance, this compound, which possesses more free galloyl groups, has been shown to be a more efficient inhibitor of E. coli growth compared to some other ellagitannins.[4] Interestingly, in some cases, the monomeric form, like this compound, can be more effective than its dimeric analogs, such as rugosin D, against certain strains.[5]
| Compound | Target Organism | Activity (MIC/Growth Inhibition) | Reference |
| This compound | MRSA | 128 µg/mL | [1] |
| This compound | MSSA | 64 µg/mL | [1] |
| Tellimagrandin I | S. aureus | Efficient inhibition at 0.5 mM | [4] |
| This compound | S. aureus | Efficient inhibition at 0.5 mM | [4] |
| This compound | E. coli | >90% growth inhibition at 0.5 mM | [4] |
| Rugosin D (Dimer of this compound) | S. aureus | More efficient than monomer | [4] |
Anti-inflammatory Activity
Mechanistic Insights into Biological Activity
The therapeutic potential of this compound is rooted in its specific interactions with molecular targets.
Antibacterial Mechanism of Action
The primary antibacterial mechanism of this compound against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][6] PBP2a is a key enzyme that confers resistance to β-lactam antibiotics by taking over the cell wall synthesis process when other PBPs are inhibited.[7] this compound has been found to reduce the expression of the mecA gene, which encodes for PBP2a.[1] Furthermore, it directly interferes with the function of PBP2a, leading to the destruction of the bacterial cell wall integrity and subsequent cell death.[1][8]
Inhibition of PBP2a-mediated β-lactam resistance by this compound
Caption: Mechanism of this compound against MRSA.
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are mediated through its ability to suppress key inflammatory signaling cascades. In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) activation triggers downstream signaling through MyD88-dependent and TRIF-dependent pathways. This leads to the activation of MAPK (p38, JNK, ERK) and NF-κB pathways, resulting in the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing inflammation.
Anti-inflammatory signaling pathway inhibited by this compound
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Tellimagrandin II: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of Tellimagrandin II, this guide provides a comprehensive overview of its validated in vivo effects in animal models. Drawing from available preclinical data, we compare its performance with related compounds and detail the experimental protocols used to generate these findings.
Hepatoprotective Effects of this compound
This compound has demonstrated notable hepatoprotective properties in animal models of liver injury. In vivo studies have shown its ability to mitigate liver damage by significantly reducing key biomarkers of hepatotoxicity.
One of the key in vivo findings is the demonstrated hepatoprotective effect of this compound by reducing alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[1] While specific quantitative data from a comparative study is limited, the evidence points towards a significant protective role against liver damage.
To provide a comparative context, the following table summarizes the in vivo hepatoprotective effects of a well-studied related compound, Silymarin, in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in mice. This model is a standard for evaluating hepatoprotective agents.
Table 1: Comparison of Hepatoprotective Effects in CCl4-Induced Liver Injury in Mice
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | % Reduction in ALT vs. CCl4 Control | % Reduction in AST vs. CCl4 Control |
| Normal Control | - | 25.4 ± 3.1 | 62.8 ± 5.5 | - | - |
| CCl4 Control | 1.5 ml/kg | 189.2 ± 12.3 | 245.6 ± 15.1 | 0% | 0% |
| Silymarin (Standard) | 50 mg/kg | 78.5 ± 6.7 | 112.4 ± 9.8 | 58.5% | 54.2% |
Note: Data for this compound is not available in a directly comparable format. The data for Silymarin is representative of a standard hepatoprotective agent in this model.
Experimental Protocol: CCl4-Induced Hepatotoxicity in Mice
This protocol outlines the methodology for inducing and evaluating liver damage in mice, a standard model for testing hepatoprotective compounds like this compound.
Anti-Inflammatory Potential of this compound and Related Ellagitannins
While direct in vivo validation of this compound in specific inflammatory disease models is not extensively documented, in vitro studies have shown its potent anti-inflammatory effects. This compound significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
To illustrate the potential in vivo efficacy, we present data from a study on an ellagitannin-rich extract from Rubus berries in a model of ethanol-induced gastric inflammation in rats.
Table 2: Comparison of Anti-Inflammatory Effects in Ethanol-Induced Gastric Lesions in Rats
| Treatment Group | Dose | Ulcer Index | CINC-1 (pg/mg protein) | % Reduction in Ulcer Index vs. Ethanol Control |
| Control | - | 0 | 15.2 ± 2.1 | - |
| Ethanol Control | - | 12.5 ± 1.8 | 45.8 ± 5.3 | 0% |
| Blackberry ETs | 20 mg/kg/day | 1.5 ± 0.5 | 22.1 ± 3.4 | 88% |
| Raspberry ETs | 20 mg/kg/day | 3.1 ± 0.9 | 28.7 ± 4.1 | 75% |
ETs: Ellagitannin-rich extracts. CINC-1 is the rat homolog of human IL-8.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
A common model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model.
Anti-Cancer Potential of Related Ellagitannins
Direct in vivo studies on the anti-cancer efficacy of this compound are limited. However, research on ellagic acid, a related ellagitannin, has shown promising results in animal models of cancer.
Table 3: Anti-Cancer Effects of Ellagic Acid on Human Bladder Cancer Xenografts in Nude Mice
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Control (Vehicle) | - | 1250 ± 150 | 0% |
| Ellagic Acid | 40 mg/kg/day | 487.5 ± 75 | 61% |
Data is for UM-UC-3 human bladder cancer cell xenografts.[5]
Signaling Pathway: this compound's Anti-Inflammatory Mechanism
The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways involved in the inflammatory response.
References
- 1. Ellagitannins, Gallotannins and their Metabolites- The Contribution to the Anti-Inflammatory Effect of Food Products and Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Ellagitannins from Rubus berries for the control of gastric inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic vs. Natural Tellimagrandin II: A Guide for Researchers
For researchers and drug development professionals, the availability of bioactive compounds from reliable and reproducible sources is paramount. Tellimagrandin II, a potent ellagitannin with a range of promising biological activities, can be obtained through extraction from natural sources or via chemical synthesis. This guide provides a comprehensive comparison of synthetic versus natural this compound, supported by experimental data and detailed protocols, to aid in the selection of the most suitable material for research and development.
While direct comparative studies evaluating the biological activity of synthetic versus natural this compound are not extensively documented in publicly available literature, the successful total synthesis of this compound has yielded a product that is chemically and spectroscopically identical to its natural counterpart.[1] This structural equivalence strongly suggests a corresponding equivalence in biological function. The primary differences, therefore, lie in the production methods, purity, scalability, and potential for analog development.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported biological activities of this compound. Given the confirmed structural identity, the activity data presented for natural this compound is considered representative of the expected performance of the synthetic version.
Table 1: Source and Physicochemical Properties
| Property | Natural this compound | Synthetic this compound |
| Primary Sources | Trapa bispinosa (water caltrop) shells[2][3], Tellima grandiflora, Geum japonicum, Syzygium aromaticum (clove)[4] | Laboratory chemical synthesis[1][5] |
| Molecular Formula | C₄₁H₃₀O₂₆[2] | C₄₁H₃₀O₂₆[1][5] |
| Molecular Weight | 938.7 g/mol [2] | 938.66 g/mol [4] |
| Purity | Variable, dependent on extraction and purification methods | High, precisely controlled during synthesis and purification |
| Scalability | Limited by natural abundance and extraction efficiency | Potentially high, adaptable to laboratory and industrial scales |
Table 2: Comparative Biological Activity Data (Primarily from studies on Natural this compound)
| Biological Activity | Assay/Model | Key Findings | Reference |
| Antibacterial | Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 128 µg/mL. Exhibits synergistic effects with antibiotics.[2][3][6] | [2][3][6] |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages | Significantly reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production. Inhibits iNOS and COX-2 expression.[7] | [7] |
| Anticancer | Not specified in detail in the provided search results, but polyphenols are generally studied for these effects. | Polyphenolic compounds, including this compound, are investigated for their antioxidant and anticancer effects.[2] | [2] |
| Antiviral | Anti-herpesvirus activity | The compound shows anti-herpesvirus properties.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) against MRSA
This protocol is based on the methodology described in studies investigating the antibacterial effects of this compound.[2][3][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Methicillin-Resistant Staphylococcus aureus (MRSA).
Materials:
-
This compound (natural or synthetic)
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to create a series of two-fold dilutions.
-
Inoculate fresh MHB with an overnight culture of MRSA and adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the various dilutions of this compound to the corresponding wells. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of this compound on macrophage cell lines.[7]
Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators (e.g., Nitric Oxide) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (natural or synthetic)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Cell lysis buffer and reagents for Western blotting (antibodies for iNOS, COX-2, and a loading control like β-actin)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of key signaling pathways activated by LPS.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antibacterial activity of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: Synthetic vs. Natural - Making an Informed Choice
The decision to use synthetic or natural this compound will depend on the specific research or development goals.
Natural this compound may be suitable for initial exploratory studies where small quantities are needed and the presence of minor, co-extracted natural compounds is not a significant concern. However, batch-to-batch variability and the challenges of scaling up extraction and purification can be considerable drawbacks.
Synthetic this compound offers significant advantages in terms of purity, consistency, and scalability. For preclinical and clinical development, where well-characterized and reproducible material is essential, a synthetic source is almost always preferred. Furthermore, synthetic routes open up the possibility of creating novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by this compound in Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Tellimagrandin II's efficacy in antibiotic-resistant vs. sensitive bacterial strains
A comparative analysis of Tellimagrandin II's efficacy demonstrates its significant potential in overcoming bacterial resistance to conventional antibiotics. This guide provides a detailed examination of its performance against both antibiotic-resistant and sensitive bacterial strains, supported by experimental data and methodological protocols.
This compound (TGII), a naturally occurring polyphenol, has shown promising antibacterial activity, particularly against drug-resistant pathogens. Research indicates that TGII not only exhibits intrinsic antibacterial properties but also acts synergistically with existing antibiotics, effectively reducing the concentrations needed to inhibit bacterial growth. This guide synthesizes the available data to offer a clear comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy: MIC Values
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. Lower MIC values indicate greater potency. The following tables summarize the MIC values of this compound and various antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Antibiotics against S. aureus Strains [1][2]
| Compound | MSSA (μg/mL) | MRSA 19615 (μg/mL) | MRSA 18631 (μg/mL) | MRSA 18271 (μg/mL) | MRSA 33591 (μg/mL) |
| This compound | 64 - 128 | 128 | 128 | 128 | 128 |
| Oxacillin | 0.5 | >256 | >256 | >256 | >256 |
| Ampicillin | 0.25 | >256 | >256 | >256 | >256 |
| Erythromycin | 0.5 | >256 | >256 | >256 | >256 |
| Doxycycline | 0.5 | 1 | >256 | >256 | >256 |
| Levofloxacin | 0.125 | >256 | >256 | >256 | >256 |
Data sourced from Chang et al., 2019.[1]
The data clearly shows that while MSSA is susceptible to conventional antibiotics, the MRSA strains exhibit high levels of resistance. In contrast, this compound demonstrates consistent inhibitory activity against all tested strains, with an MIC of 128 μg/mL for MRSA.[1][3]
Synergistic Effects with Conventional Antibiotics
This compound's potential is further highlighted by its ability to work in concert with traditional antibiotics, significantly lowering their required effective doses against resistant bacteria. This synergistic effect is quantified by the Fractional Inhibitory Concentration (FIC) index.
Table 2: Synergistic Activity of this compound in Combination with Antibiotics against MRSA [1]
| Antibiotic | MRSA Strain | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic with TGII (40 μg/mL) (μg/mL) | FIC Index | Interpretation |
| Oxacillin | 19615 | >256 | 32 | 0.375 | Synergistic |
| Oxacillin | 18631 | >256 | 16 | 0.313 | Synergistic |
| Oxacillin | 18271 | >256 | 64 | 0.500 | Synergistic |
| Oxacillin | 33591 | >256 | 32 | 0.375 | Synergistic |
| Doxycycline | 19615 | 1 | 0.25 | 0.500 | Synergistic |
| Doxycycline | 18631 | >256 | 64 | 0.500 | Synergistic |
| Doxycycline | 18271 | >256 | 32 | 0.375 | Synergistic |
| Doxycycline | 33591 | >256 | 128 | 0.750 | Additive |
FIC Index Interpretation: ≤ 0.5 = Synergistic; > 0.5 to ≤ 1 = Additive; > 1 to ≤ 4 = Indifferent; > 4 = Antagonistic.
These results demonstrate that a sub-inhibitory concentration of this compound (40 μg/mL) can dramatically reduce the MIC of oxacillin and doxycycline against most of the tested MRSA strains, indicating a powerful synergistic interaction.[1]
Mechanism of Action: Overcoming Resistance
This compound's efficacy against MRSA is attributed to its ability to interfere with the primary mechanism of methicillin resistance. It achieves this by downregulating the expression of the mecA gene.[1][3][4] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for beta-lactam antibiotics, allowing the bacteria to survive in their presence. By reducing the expression of mecA, this compound decreases the production of PBP2a, thereby re-sensitizing MRSA to these antibiotics.[1][4] Furthermore, transmission electron microscopy has revealed that this compound disrupts the integrity of the MRSA cell wall, leading to cytoplasm leakage.[1][3][4]
References
- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tellimagrandin II
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tellimagrandin II, a polyphenolic compound utilized in various research applications. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory drains or as general waste. The primary recommendation is to dispose of this compound and its containers through an approved waste disposal plant[1].
Summary of Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed[1] | P264: Wash skin thoroughly after handling.[1] | Wear tightly fitting safety goggles with side-shields.[2] |
| H410: Very toxic to aquatic life with long lasting effects[1] | P270: Do not eat, drink or smoke when using this product.[1] | Wear chemical impermeable gloves.[2] |
| P273: Avoid release to the environment.[1] | Wear fire/flame resistant and impervious clothing.[2] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] | |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the detailed steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused pure compound, contaminated personal protective equipment (gloves, lab coats), and any contaminated lab supplies (e.g., weigh boats, filter paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and be leak-proof.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions, reaction mixtures, and the first rinse of any contaminated glassware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
2. Decontamination of Glassware and Surfaces:
-
Initial Rinse:
-
The first rinse of any glassware or equipment that has come into contact with this compound must be collected as hazardous liquid waste[3].
-
-
Subsequent Rinses:
-
After the initial hazardous rinse has been collected, glassware can be washed according to standard laboratory procedures.
-
-
Work Surfaces:
-
Decontaminate work surfaces at least once a day and after any spill of the material[4]. Use a suitable laboratory disinfectant or cleaning agent. All cleaning materials (e.g., paper towels) used to clean up spills should be disposed of as solid hazardous waste.
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never pour this compound waste down the drain or dispose of it in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Comprehensive Safety and Handling Guide for Tellimagrandin II
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Tellimagrandin II, a polyphenol and the first intermediate in the ellagitannin series. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While detailed toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care to avoid contact and dust formation[2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations[1][2].
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2]. | Protects eyes from splashes and dust particles. |
| Skin Protection | - Chemical-impermeable gloves. - Fire/flame resistant and impervious clothing or lab coat[2]. | Prevents skin contact with the compound, which may cause irritation[3]. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced[2]. | Protects the respiratory system from the inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood is recommended to minimize inhalation exposure[1][4].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1][4].
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the powder[1].
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1].
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
Keep away from direct sunlight and sources of ignition[1].
-
For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C[1].
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be sent to an approved waste disposal plant[1]. Avoid releasing the chemical into the environment, as it is very toxic to aquatic life[1].
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
